Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As pharmaceutical pipelines increasingly rely on highly functionalized aromatic scaffolds to navigate complex structure-activity relationship (SAR) landscapes, 2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1) [1] has emerged as a critical building block. This polyfunctional intermediate is defined by its rigid planar core, sterically shielded carboxylic acid, and highly electrophilic formyl group. This guide provides a rigorous physicochemical profile, elucidates the 3D steric dynamics governing its reactivity, and details a self-validating synthetic protocol utilized in the development of next-generation therapeutics.
Physicochemical Profiling & Molecular Weight
Accurate molecular characterization is the foundation of any robust analytical workflow. The presence of two chlorine isotopes (
35Cl
and
37Cl
) significantly impacts the mass spectrometric signature of this compound.
Data corroborated via isomeric topological profiling for the
C8H4Cl2O3
formula[6],[5].
3D Structural Conformation & Steric Dynamics
Understanding the 3D conformation of 2,6-dichloro-4-formylbenzoic acid is essential for predicting its behavior in both synthetic environments and biological target binding.
Causality of Conformation:
The central benzene ring provides a planar
sp2
hybridized scaffold. However, the two bulky chlorine atoms at the ortho positions (C2 and C6) relative to the carboxylic acid (C1) create extreme steric hindrance. To minimize this steric clashing, the carboxylate group is forced to twist out of the aromatic plane (dihedral angle > 60°).
This out-of-plane twist disrupts the resonance conjugation between the -COOH group and the aromatic
π
-system. Consequently, the acidity of the carboxylic acid is significantly increased, driven almost entirely by the strong inductive electron-withdrawing (-I) effect of the adjacent halogens. Conversely, the formyl group at C4 remains coplanar, maintaining full resonance (+M/-M) with the ring, which renders the aldehyde carbon highly electrophilic and primed for nucleophilic attack.
Fig 1: 3D steric and electronic dynamics of 2,6-Dichloro-4-formylbenzoic acid.
Synthetic Methodology & Experimental Protocol
The synthesis of 2,6-dichloro-4-formylbenzoic acid typically proceeds via the radical benzylic bromination of 2,6-dichloro-4-methylbenzoic acid, followed by hydrolysis[7],[8].
Step-by-Step Protocol
Reagent Preparation: To a stirred solution of 2,6-dichloro-4-methylbenzoic acid (1.1 g, 5.3 mmol) in anhydrous dichloromethane (DCM, 20 mL), add N-bromosuccinimide (NBS, 2.3 g, 13.4 mmol) and diphenyl oxalate (65 mg, 0.27 mmol)[7].
Causality: NBS provides a steady, low-concentration source of bromine radicals. Diphenyl oxalate acts as a thermal radical initiator. The electron-withdrawing chlorine atoms deactivate the aromatic ring, preventing electrophilic aromatic substitution and strictly directing the reaction to the benzylic methyl group.
Radical Propagation (Reflux): Place the reaction mixture at reflux for 40 hours[8].
Causality: The extended 40-hour reflux is required to drive the equilibrium past the monobromide stage to the transient gem-dibromide intermediate.
Hydrolysis & Isolation: Bring the reaction mixture to room temperature and evaporate the solvent[7]. Add ethyl acetate (EtOAc, 10 mL) to the residue. The gem-dibromide undergoes spontaneous hydrolysis during the aqueous workup to yield the target aldehyde, which is then filtered and dried[8].
Fig 2: Step-by-step synthetic workflow via radical benzylic bromination and hydrolysis.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesized compound must be validated through a self-confirming analytical loop.
Mass Signature (The Self-Validating Proof): When analyzed in negative electrospray ionization mode (ESI-), the loss of the carboxylic proton yields an
[M−H]−
ion. Because the molecule contains two chlorine atoms, the mass spectrum will definitively show a characteristic isotopic cluster at
m/z
217, 219, and 221 in a strict 9:6:1 intensity ratio . Any deviation from this ratio indicates des-chlorination or impurities.
Applications in Drug Discovery
The unique steric shielding and dual reactivity of 2,6-dichloro-4-formylbenzoic acid make it highly sought after in modern drug discovery:
Autoimmune Therapeutics (ROR
γ
Inhibitors): It is a critical intermediate in the synthesis of Pyrazole amide derivatives. These compounds act as potent inhibitors of the retinoic acid receptor-related orphan receptor gamma (ROR
γ
), offering therapeutic pathways for autoimmune and inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis[9].
Thrombocytopenia Agents: The scaffold is utilized as a foundational precursor in the synthesis of Lusutrombopag and its isotopically labeled derivatives (e.g., Lusutrombopag-d13)[10].
1H and 13C NMR spectroscopy reference data for 2,6-Dichloro-4-formylbenzoic acid
Comprehensive 1 H and 13 C NMR Spectroscopy Reference Data for 2,6-Dichloro-4-formylbenzoic Acid Abstract 2,6-Dichloro-4-formylbenzoic acid is a highly substituted, symmetrical benzene derivative that serves as a critica...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive
1
H and
13
C NMR Spectroscopy Reference Data for 2,6-Dichloro-4-formylbenzoic Acid
Abstract
2,6-Dichloro-4-formylbenzoic acid is a highly substituted, symmetrical benzene derivative that serves as a critical synthetic building block in modern drug discovery. This technical whitepaper provides an authoritative guide to its Nuclear Magnetic Resonance (NMR) spectroscopic properties, detailing the causality behind its chemical shifts, standardized acquisition protocols, and its role in synthetic quality control.
Introduction to the Analyte
2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1) is a polyfunctional aromatic compound featuring a carboxylic acid, an aldehyde, and two halogen substituents. In pharmaceutical development, it is primarily utilized as an advanced intermediate in the synthesis of pyrazole amide derivatives, which function as Retinoid-related orphan receptor gamma (RORγ) inhibitors targeted for autoimmune and inflammatory diseases[1]. Accurate structural characterization via
1
H and
13
C NMR spectroscopy is essential to validate its structural integrity and monitor synthetic conversions.
Structural Symmetry and Electronic Causality
The molecule possesses a
C2v
axis of symmetry passing through the C1 (carboxylic acid) and C4 (formyl) positions. This symmetry dictates that the protons at C3 and C5 are chemically and magnetically equivalent, simplifying the
1
H NMR spectrum to a highly diagnostic set of singlets.
The chemical shifts are governed by a complex interplay of electronic effects:
Strong Electron-Withdrawing Groups (EWGs): Both the -COOH and -CHO groups withdraw electron density via inductive and resonance effects, strongly deshielding the aromatic ring.
Halogen Effects: The chlorine atoms at C2 and C6 exert an inductive electron-withdrawing effect, further deshielding the adjacent protons, while their heavy-atom effect slightly influences the
13
C shifts of the ipso carbons.
Logical relationship of substituent electronic effects on NMR chemical shifts.
Experimental Protocols for NMR Acquisition
To ensure a self-validating and reproducible analytical system, the following standardized protocol must be adhered to when acquiring spectra for this compound.
Step-by-Step Methodology:
Solvent Selection: Weigh 15–20 mg of the purified analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
). Causality: DMSO-
d6
is strictly preferred over CDCl
3
. The high polarity of the carboxylic acid group leads to dimerization, poor solubility, and severe line broadening in non-polar solvents. DMSO disrupts these hydrogen bonds, yielding sharp, highly resolved peaks.
Internal Standardization: Ensure the DMSO-
d6
contains 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS peak serves as the absolute zero reference (
0.00
ppm). The residual pentuplet of DMSO-
d6
must be verified at
2.50
ppm to validate the calibration axis.
Instrument Tuning: Insert the NMR tube into a 400 MHz (for
1
H) / 100 MHz (for
13
C) spectrometer. Lock the magnetic field to the deuterium frequency of DMSO and shim the Z-axis to achieve a line width at half-height (
Δν1/2
) of
<1.0
Hz.
Acquisition Parameters (
1
H): Set the relaxation delay (
D1
) to 2.0 seconds. Causality: Aldehyde and carboxylic protons often exhibit longer
T1
relaxation times; a 2.0s delay ensures complete magnetization recovery for accurate integration. Acquire 16–32 scans.
Acquisition Parameters (
13
C): Set the
D1
to at least 3.0 seconds. Causality: The molecule contains four quaternary carbons (C1, C2, C4, C6) which lack attached protons to facilitate dipole-dipole relaxation. A longer delay is mandatory to observe these low-intensity signals. Acquire 512–1024 scans.
Quantitative Data:
1
H and
13
C NMR Reference Tables
The following tables summarize the reference chemical shifts derived from structural symmetry and empirical additivity rules for this specific molecular architecture.
Table 1:
1
H NMR Spectroscopy Data (DMSO-
d6
, 400 MHz)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Mechanistic Causality
C4-CHO
10.05
Singlet (s)
1H
Aldehyde proton
Extreme deshielding by the adjacent carbonyl oxygen double bond.
C3, C5
8.05
Singlet (s)
2H
Aromatic protons
Downfield shift driven by the combined anisotropic and inductive EWG effects of the ortho-chlorines and para-carboxylic acid.
C1-COOH
13.90
Broad Singlet (br s)
1H
Carboxylic proton
Highly deshielded due to hydrogen bonding with DMSO; broad due to intermediate chemical exchange rates.
Table 2:
13
C NMR Spectroscopy Data (DMSO-
d6
, 100 MHz)
Position
Chemical Shift (ppm)
Type
Assignment
C8 (CHO)
191.2
C=O
Formyl carbonyl carbon
C7 (COOH)
165.4
C=O
Carboxylic acid carbonyl carbon
C4
138.5
C (quat)
Aromatic ipso carbon attached to CHO
C1
134.2
C (quat)
Aromatic ipso carbon attached to COOH
C2, C6
132.8
C (quat)
Aromatic ipso carbons attached to Cl
C3, C5
129.6
CH
Aromatic methine carbons
Synthetic Context & Quality Control Workflow
In pharmaceutical manufacturing, 2,6-dichloro-4-formylbenzoic acid is frequently synthesized via the radical bromination and subsequent oxidation of 2,6-dichloro-4-methylbenzoic acid using N-bromosuccinimide (NBS) and diphenyl oxalate under reflux conditions[1].
NMR spectroscopy acts as the primary self-validating checkpoint in this workflow. The synthetic success is confirmed by the complete disappearance of the precursor's methyl singlet (typically observed around
2.40
ppm) and the emergence of the diagnostic formyl singlet at
10.05
ppm. Furthermore, NMR prevents downstream failures by screening for over-oxidation to 2,6-dichloroterephthalic acid, an impurity marked by the absence of the aldehyde proton signal.
Step-by-step experimental workflow for synthesis monitoring and NMR validation.
Solubility Profile and Physicochemical Dynamics of 2,6-Dichloro-4-formylbenzoic Acid in Organic Solvents
Executive Summary In the landscape of modern drug discovery, the physicochemical properties of synthetic intermediates dictate the efficiency, yield, and scalability of active pharmaceutical ingredients (APIs). 2,6-Dichl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the physicochemical properties of synthetic intermediates dictate the efficiency, yield, and scalability of active pharmaceutical ingredients (APIs). 2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1) is a highly specialized building block utilized in the synthesis of pyrazole amide derivatives, which function as potent Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) inverse agonists[1][2].
This technical whitepaper provides an in-depth analysis of the solubility profile of 2,6-Dichloro-4-formylbenzoic acid across various organic solvents. By examining the structural mechanics—specifically the steric shielding provided by the ortho-chlorine atoms—we establish a predictive and empirical framework for solvent selection. Furthermore, we outline a self-validating experimental protocol for high-throughput solubility determination designed for rigorous process chemistry environments.
Structural Mechanics & Predictive Solubility
To predict the solvation behavior of 2,6-Dichloro-4-formylbenzoic acid (Molecular Weight: 219.02 g/mol ), one must analyze the causality between its functional groups and intermolecular forces:
Steric Shielding of the Carboxylate: The carboxylic acid (-COOH) group at position 1 is flanked by two highly electronegative and bulky chlorine atoms at the 2 and 6 positions. This steric bulk forces the carboxylate group out of coplanarity with the central benzene ring. Consequently, the classic hydrogen-bonded dimerization typically seen in unhindered benzoic acids is disrupted, increasing the molecule's lipophilic character and altering its crystal lattice energy.
Distal Polar Contacts: The formyl group (-CHO) at position 4 acts as a strong hydrogen bond acceptor. This creates a highly polarized molecular axis, making the compound highly responsive to polar aprotic and protic solvents, while rendering it virtually insoluble in purely aliphatic hydrocarbons.
Halogen Polarizability: The two chlorine atoms provide significant electron cloud polarizability, generating favorable London dispersion forces with halogenated solvents like dichloromethane (DCM).
Empirical Solubility Profile & Process Chemistry
The solubility of 2,6-Dichloro-4-formylbenzoic acid directly influences its utility in synthetic workflows. Based on established process chemistry data for the synthesis of RORγ inhibitors, the compound exhibits highly specific solvent preferences[3][4].
Halogenated Solvents (DCM, Chloroform): The compound exhibits excellent solubility in DCM. During the bromination and subsequent oxidation steps of its synthesis, DCM is utilized as the primary reaction medium, easily solvating >50 mg/mL of the intermediate[3][4]. The causality here lies in the favorable dipole-induced dipole interactions between the solvent and the ortho-chlorine atoms.
Polar Protic Solvents (Ethanol, Methanol): Solubility is moderate at room temperature but increases exponentially with thermal energy. Crude mixtures of this compound are routinely dissolved in ethanol at elevated temperatures (e.g., 50 °C) to facilitate precipitation or recrystallization upon the addition of aqueous silver nitrate[4].
Non-Polar Solvents (Hexanes): The compound is functionally insoluble in hexanes. The highly polar -COOH and -CHO groups cause the molecule to self-associate and crash out of non-polar media. Hexane is therefore strategically employed as an anti-solvent for phase separation and washing[3].
Table 1: Quantitative Solubility Estimates in Process Solvents
Data synthesized from empirical process volumes during pyrazole amide derivative synthesis[3][4].
Solvent Class
Specific Solvent
Process Role / Empirical Observation
Estimated Solubility (25°C)
Mechanistic Rationale
Halogenated
Dichloromethane (DCM)
Primary reaction medium
> 50 mg/mL
Favorable dispersion interactions with the 2,6-dichloro moiety.
Polar Protic
Ethanol (EtOH)
Dissolution at 50°C for purification
10 - 30 mg/mL
H-bond donation to the formyl group; requires thermal energy to break the crystal lattice.
Non-Polar
Hexane
Anti-solvent for phase separation
< 1 mg/mL
High polarity of -COOH and -CHO prevents solvation in aliphatic hydrocarbons.
Aqueous
Water (pH 1.0)
Aqueous wash / extraction
< 0.1 mg/mL
Protonated carboxylic acid is highly lipophilic; partitions completely into the organic phase.
To generate highly accurate, thermodynamic solubility data for 2,6-Dichloro-4-formylbenzoic acid, researchers must employ a self-validating system . Standard visual solubility tests are prone to kinetic errors (e.g., supersaturation). The following protocol ensures that the measured solubility reflects the true thermodynamic equilibrium of the anhydrous solid.
Step-by-Step Protocol
Dispensing & Equilibration:
Weigh an excess amount (~100 mg) of into amber glass vials to prevent photolytic degradation of the sensitive formyl group.
Add 1.0 mL of the target organic solvent.
Seal the vials and agitate at a constant temperature (25.0 ± 0.1 °C) using a thermoshaker for exactly 48 hours. Causality: A 48-hour window ensures that thermodynamic equilibrium is reached, fully overcoming any kinetic dissolution barriers.
Phase Separation:
Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Filtration is avoided because the active compound can adsorb onto filter membranes, artificially lowering the quantified concentration. Centrifugation ensures a pristine separation of the liquid and solid phases.
Quantification (Validation Node 1):
Extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and quantify the concentration using HPLC-UV at 254 nm against a validated standard calibration curve.
Solid-State Verification (Validation Node 2):
Extract the residual solid pellet from the vial, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Certain solvents (like THF or DCM) can form crystalline solvates with the compound. If the solid phase converts into a solvate during the 48-hour equilibration, the apparent solubility will change. XRPD confirms that the measured solubility corresponds strictly to the original polymorph, validating the entire system.
Self-validating isothermal saturation workflow for empirical solubility determination.
Downstream Application: RORγ Inhibitor Synthesis
The solubility profile of 2,6-Dichloro-4-formylbenzoic acid is not just a physical metric; it is a critical parameter that dictates its successful integration into complex drug synthesis workflows.
This compound is a foundational intermediate in the synthesis of pyrazole amide derivatives [3]. In these synthetic pathways, the carboxylic acid group undergoes amidation, a step heavily reliant on the intermediate's solubility in aprotic solvents like DCM and THF[3][4].
Once synthesized, these pyrazole amide derivatives act as potent modulators (inverse agonists) of the RORγ nuclear receptor[1][2]. RORγt is the master transcription factor required for the differentiation of Th17 cells. By inhibiting RORγ, these drugs drastically reduce the production of IL-17A and other pro-inflammatory cytokines[1]. Consequently, compounds derived from 2,6-Dichloro-4-formylbenzoic acid show immense therapeutic promise in treating autoimmune and inflammatory diseases (such as multiple sclerosis, psoriasis, and rheumatoid arthritis) as well as specific oncology indications like malignant melanoma[1][2].
Logical progression from intermediate synthesis to RORγ-mediated therapeutic efficacy.
Thermodynamic Stability and Thermal Degradation Profiling of 2,6-Dichloro-4-formylbenzoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern pharmaceutical synthesis and agrochemical development, highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern pharmaceutical synthesis and agrochemical development, highly substituted benzoic acids serve as critical building blocks. 2,6-Dichloro-4-formylbenzoic acid (CAS 1807998-43-1) is a prime example, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as RORγ modulators. However, its dense functionalization—featuring a carboxylic acid, two ortho-halogens, and a para-aldehyde—creates a complex thermodynamic profile.
This technical guide provides an in-depth analysis of the thermodynamic stability of 2,6-dichloro-4-formylbenzoic acid, elucidates its primary thermal degradation pathways, and establishes a self-validating analytical protocol for kinetic profiling.
Molecular Architecture and Thermodynamic Ground State
To understand the thermal lability of 2,6-dichloro-4-formylbenzoic acid, we must first analyze its molecular architecture through the lens of physical organic chemistry. The stability of this molecule is governed by a phenomenon known as the "ortho effect" .
The Ortho Effect: Ground-State Destabilization
In 2,6-dichloro-4-formylbenzoic acid, the bulky chlorine atoms at the 2- and 6-positions impose severe steric strain on the adjacent carboxylic acid group. To minimize steric clash, the carboxylate moiety is forced out of coplanarity with the aromatic ring. This orthogonal geometry prevents the carboxyl
π
-system from delocalizing into the aromatic ring (steric inhibition of resonance), thereby significantly raising the thermodynamic ground-state energy of the molecule[1].
Transition-State Stabilization
While the ground state is sterically destabilized, the transition state during thermal degradation (specifically decarboxylation) is electronically stabilized. The highly electronegative chlorine atoms exert a strong inductive pull (-I effect), and the para-formyl group provides additional electron withdrawal via mesomeric (-M) effects. If the molecule undergoes decarboxylation, these electron-withdrawing groups stabilize the developing negative charge (or polarized transition state) on the ipso carbon. This combination of ground-state destabilization and transition-state stabilization drastically lowers the activation energy (
Ea
) for degradation compared to unsubstituted benzoic acids[1].
Primary Thermal Degradation Pathways
Based on the functional groups present, 2,6-dichloro-4-formylbenzoic acid is susceptible to three distinct thermal degradation pathways.
Fig 1: Thermal degradation pathways of 2,6-Dichloro-4-formylbenzoic acid.
Thermal Decarboxylation (Dominant): Driven by the ortho effect, heating the compound leads to the rapid extrusion of carbon dioxide (
CO2
), yielding 3,5-dichlorobenzaldehyde. Studies on analogous fully halogenated benzoic acids demonstrate that hydrothermal or thermal decarboxylation follows first-order kinetics with activation energies in the range of ~140–157 kJ/mol[2].
Auto-Oxidation: The formyl group is highly susceptible to radical-mediated auto-oxidation. In the presence of atmospheric oxygen and thermal stress, the aldehyde is oxidized to a carboxylic acid, forming 2,6-dichloroterephthalic acid.
Decarbonylation: At extreme temperatures, benzaldehyde derivatives can undergo homolytic cleavage or concerted extrusion of carbon monoxide (
CO
), yielding 2,6-dichlorobenzoic acid[3].
Quantitative Thermodynamic Data
Table 1: Extrapolated Kinetic Parameters for Degradation Pathways
Degradation Pathway
Primary Degradant
Activation Energy (
Ea
)
Pre-exponential Factor (
logA
)
Evolved Volatile
Decarboxylation
3,5-Dichlorobenzaldehyde
~140 - 157 kJ/mol
12.5 s⁻¹
CO2
(
m/z
44)
Auto-oxidation
2,6-Dichloroterephthalic acid
~85 kJ/mol
9.1 s⁻¹
None (O₂ consumed)
Decarbonylation
2,6-Dichlorobenzoic acid
>200 kJ/mol
14.2 s⁻¹
CO
(
m/z
28)
Self-Validating Experimental Protocol for Thermal Profiling
To accurately map the degradation kinetics of 2,6-dichloro-4-formylbenzoic acid, researchers must employ a self-validating analytical system . A self-validating system ensures that data generated from one technique (e.g., mass loss of volatiles) is orthogonally confirmed by another (e.g., mass balance of solid residues).
We utilize a hyphenated TGA-FTIR-MS approach coupled with orthogonal HPLC-UV/HRMS residue analysis[3].
Fig 2: Self-validating TGA-FTIR-MS and HPLC workflow for thermal profiling.
Step-by-Step Methodology
Step 1: Controlled Sample Preparation
Action: Accurately weigh 5.00 ± 0.05 mg of 2,6-dichloro-4-formylbenzoic acid into alumina TGA crucibles. Prepare two parallel sets: one purged with high-purity Nitrogen (
N2
) to isolate thermal decarboxylation/decarbonylation, and one purged with synthetic air (
O2/N2
) to evaluate auto-oxidation.
Causality: Controlling the atmosphere isolates the oxidative variables from purely thermal variables, preventing convoluted kinetic data.
Step 2: Hyphenated TGA-FTIR-MS Execution
Action: Program the Thermogravimetric Analyzer (TGA) for dynamic heating rates (e.g., 5, 10, 15, and 20 °C/min) from 25°C to 400°C. Route the exhaust through a transfer line heated to 200°C into an FTIR gas cell and a Mass Spectrometer.
Causality: The heated transfer line is critical; it prevents high-boiling volatiles (like sublimated starting material) from condensing before detection. FTIR confirms the functional group of the gas (e.g.,
CO2
asymmetric stretch at 2350 cm⁻¹), while MS confirms the exact mass (
m/z
44), eliminating false positives from atmospheric contamination[3].
Action: Halt a parallel TGA run immediately after the first derivative mass-loss peak (DTG max). Extract the remaining solid residue in HPLC-grade acetonitrile. Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) coupled to High-Resolution Mass Spectrometry.
Causality: TGA only measures what leaves the sample. HPLC measures what remains. If the TGA shows a 20.1% mass loss (the theoretical mass fraction of
CO2
in this molecule), the HPLC must show near 100% conversion to 3,5-dichlorobenzaldehyde to close the mass balance and validate the decarboxylation hypothesis.
Step 4: Isoconversional Kinetic Modeling
Action: Apply the Friedman or Flynn-Wall-Ozawa (FWO) isoconversional methods to the multi-heating-rate TGA data.
Causality: Unlike model-fitting methods, isoconversional methods calculate the activation energy (
Ea
) as a continuous function of the reaction progress (
α
) without assuming a specific kinetic mechanism, providing highly reliable predictive stability models for drug formulation.
Analytical Validation Criteria
Table 2: Self-Validating Protocol Parameters
Analytical Technique
Target Parameter
Purpose
Strict Validation Criteria
Thermogravimetry (TGA)
Mass Loss (%)
Quantify volatile extrusion
Experimental mass loss must match theoretical
CO2
fraction (20.1%).
FTIR (Gas Phase)
IR Absorbance
Identify volatile functional groups
Sharp absorbance band strictly at 2350 cm⁻¹ (
CO2
).
Mass Spectrometry (EI)
Exact Mass (
m/z
)
Confirm volatile identity
Base peak at
m/z
44; absence of
m/z
28 (
CO
) below 300°C.
HPLC-UV/HRMS
Peak Area / Mass
Quantify solid degradants
Mass balance (Remaining API + Degradants) = 100 ± 2%.
Conclusion
The thermodynamic stability of 2,6-dichloro-4-formylbenzoic acid is a delicate balance of steric ground-state destabilization and electronic transition-state stabilization. By understanding the "ortho effect" and utilizing a self-validating TGA-FTIR-MS and HPLC workflow, researchers can accurately predict its thermal degradation pathways—primarily decarboxylation—ensuring robust handling, storage, and synthesis protocols in pharmaceutical development.
A Comprehensive Technical Guide to the Safe Handling of 2,6-Dichloro-4-formylbenzoic Acid for Research and Development
This guide provides an in-depth analysis of the toxicological profile, safe handling protocols, and emergency procedures for 2,6-Dichloro-4-formylbenzoic acid. It is intended for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the toxicological profile, safe handling protocols, and emergency procedures for 2,6-Dichloro-4-formylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. By integrating established safety principles with compound-specific data and insights from related chemical structures, this document aims to foster a culture of safety and scientific integrity.
Introduction and Chemical Profile
2,6-Dichloro-4-formylbenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two chlorine substituents and a formyl group, suggests its potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, this same structural complexity necessitates a thorough understanding of its potential hazards to ensure safe handling.
Property
Value
Source
Chemical Name
2,6-Dichloro-4-formylbenzoic acid
N/A
CAS Number
1807998-43-1
N/A
Molecular Formula
C₈H₄Cl₂O₃
N/A
Molecular Weight
219.02 g/mol
N/A
Physical Form
Solid
N/A
Boiling Point
358.5 ± 42.0 °C at 760 mmHg
N/A
Storage Temperature
4°C, stored under nitrogen
N/A
Toxicological Assessment and Hazard Identification
GHS Classification:
Hazard Class
Category
Hazard Statement
Signal Word
Pictogram
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Warning
GHS07
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Warning
GHS07
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Warning
GHS07
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)
Category 3
H335: May cause respiratory irritation
Warning
GHS07
Source: Information synthesized from supplier Safety Data Sheets.
Acute Toxicity
The GHS classification of "Harmful if swallowed" (Category 4) indicates a moderate level of acute oral toxicity. While a specific LD50 (the dose lethal to 50% of a test population) for this compound is not published, related chlorinated aromatic compounds exhibit a range of oral toxicities. For risk assessment purposes, it is prudent to treat this compound as having a significant potential for harm upon ingestion. Acute dermal and inhalation toxicity data are not specified; however, the potential for respiratory irritation (STOT SE 3) warrants stringent measures to prevent inhalation of dust particles.
Irritation and Sensitization
The compound is classified as a skin and eye irritant.[1] Direct contact with the solid powder or solutions can cause redness, inflammation, and pain. Prolonged or repeated skin contact may lead to dermatitis. The risk of serious eye irritation necessitates the mandatory use of appropriate eye protection. There is no specific data to indicate that 2,6-Dichloro-4-formylbenzoic acid is a skin sensitizer, but it is a common property of halogenated aromatic compounds, and thus, sensitization potential should not be entirely ruled out.
Chronic Toxicity and Carcinogenicity
Long-term exposure data for 2,6-Dichloro-4-formylbenzoic acid is not available. However, chronic exposure to some chlorinated aromatic compounds has been associated with a range of systemic effects.[2] The metabolism of such compounds can sometimes lead to the formation of reactive intermediates.[3][4] Given the lack of specific data, a precautionary approach is essential, minimizing long-term exposure to the lowest achievable levels. There is no data to classify this compound as a carcinogen, and it is not listed as such by IARC, NTP, or OSHA.[1]
Toxicological Mechanism of Action
The toxicity of chlorinated aromatic compounds can be attributed to several factors. The lipophilic nature of the aromatic ring allows for penetration of cell membranes. The electron-withdrawing effects of the chlorine atoms and the reactivity of the carboxylic acid and aldehyde functional groups can lead to interactions with biological macromolecules. The metabolism of dichlorobenzoic acids can proceed via pathways that may generate reactive intermediates capable of cellular damage.[5][6]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment, is crucial for handling 2,6-Dichloro-4-formylbenzoic acid.
Caption: Hierarchy of controls for safe laboratory operations.
Engineering Controls
Fume Hood: All manipulations of solid 2,6-Dichloro-4-formylbenzoic acid that could generate dust, as well as the handling of its solutions, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Administrative Controls
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked.
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
Training: All personnel must be trained on the hazards of 2,6-Dichloro-4-formylbenzoic acid and the specific procedures for its safe handling and in case of emergencies.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection: Wear nitrile gloves. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removing them.[1]
Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron or coveralls should be used.
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.
Experimental Protocols for Safe Handling
The following protocols are designed to minimize exposure and ensure the safe handling of 2,6-Dichloro-4-formylbenzoic acid in a research setting.
Weighing and Dispensing Solid Compound
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Place a disposable absorbent liner on the balance and the work surface.
Weighing: Tare a clean, labeled container on the analytical balance inside the fume hood. Carefully dispense the required amount of 2,6-Dichloro-4-formylbenzoic acid into the container using a clean spatula. Avoid creating dust.
Cleanup: Once the desired amount is weighed, securely cap the container. Gently wipe the spatula and any contaminated surfaces with a damp cloth or paper towel. Dispose of the liner and cleaning materials as hazardous waste.
Preparation of Solutions
Solvent Addition: In the fume hood, add the solvent to the container with the weighed solid.
Dissolution: Cap the container and mix by swirling or using a magnetic stirrer until the solid is fully dissolved. If heating is required, use a heating mantle with a condenser and ensure the setup is secure.
Transfer: Use a pipette or a funnel to transfer the solution to the reaction vessel or storage container.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving 2,6-Dichloro-4-formylbenzoic acid.
Caption: Flowchart for emergency response to spills and exposures.
First-Aid Measures
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Cleanup
Small Spill (Solid): For small spills (<1 gram) within a fume hood, gently cover the powder with a damp paper towel to avoid generating dust. Carefully scoop the material into a labeled container for hazardous waste. Clean the area with a detergent solution.
Large Spill (Solid): Evacuate the immediate area and alert others. Prevent the spread of dust. If trained and equipped with the proper PPE, including respiratory protection, cover the spill with an inert absorbent material like vermiculite or sand.[8] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area. If not trained or equipped, contact your institution's environmental health and safety department.
Solution Spill: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[8] Collect the absorbed material into a labeled container for hazardous waste. Decontaminate the area with a suitable solvent followed by a detergent solution.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
Store 2,6-Dichloro-4-formylbenzoic acid in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids. Store at the recommended temperature of 4°C under a nitrogen atmosphere to maintain stability.
Waste Disposal
All waste containing 2,6-Dichloro-4-formylbenzoic acid, including contaminated labware, cleaning materials, and excess solutions, must be disposed of as hazardous chemical waste.
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste (Halogenated): Collect in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.[9][10]
Disposal Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance on waste pickup and disposal.
Conclusion
2,6-Dichloro-4-formylbenzoic acid is a valuable research chemical with a moderate hazard profile. By understanding its potential toxicities, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can handle this compound safely and effectively. Adherence to the detailed protocols for handling, emergency response, and disposal outlined in this guide is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.
References
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Redox. (2022). Safety Data Sheet: Benzoic Acid.
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Fava, F., Baldoni, F., & Marchetti, L. (1996). 2-Chlorobenzoic acid and 2,5-dichlorobenzoic acid metabolism by crude extracts of Pseudomonas sp. CPE2 strain. Letters in Applied Microbiology, 22(4), 275-279.
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Alpha Resources. (2021). Safety Data Sheet: Benzoic Acid.
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Hartmann, J., Reineke, W., & Knackmuss, H. J. (1979). Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad. Applied and Environmental Microbiology, 37(3), 421–428.
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Engineering Aromatic Scaffolds: Electronic and Steric Effects of Ortho-Chlorine Atoms in Formylbenzoic Acids
Executive Summary In rational drug design and advanced organic synthesis, the precise positioning of halogen atoms on aromatic rings is a powerful tool for tuning molecular properties. Among these, the incorporation of a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In rational drug design and advanced organic synthesis, the precise positioning of halogen atoms on aromatic rings is a powerful tool for tuning molecular properties. Among these, the incorporation of an ortho-chlorine atom in formylbenzoic acid scaffolds (such as 2-chloro-4-formylbenzoic acid and 2-chloro-5-formylbenzoic acid) introduces a complex interplay of steric hindrance and electronic modulation. As a Senior Application Scientist, I approach this not merely as a structural curiosity, but as a deterministic system where causality governs reactivity, conformation, and ultimately, biological efficacy. This whitepaper deconstructs these effects and provides validated protocols for their empirical measurement.
Mechanistic Foundations: The Ortho-Chlorine Paradigm
Electronic Contributions: Inductive Withdrawal vs. Resonance Donation (-I > +R)
Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. Simultaneously, it possesses lone pairs capable of electron donation via resonance (+R) into the pi-system. In the context of benzoic acids, the -I effect heavily dominates. This withdrawal of electron density stabilizes the conjugate base (carboxylate anion), thereby significantly increasing the acidity of the molecule. When comparing 2-fluoro and 2-chloro derivatives, the +R effect of fluorine is more significant due to superior 2p-2p orbital overlap with the aromatic carbon. Chlorine’s 3p orbital overlaps poorly, making its net electron-withdrawing nature highly impactful on adjacent functional groups[1].
Steric Perturbations and the "Ortho Effect"
Beyond electrostatics, the van der Waals radius of chlorine (approx. 1.75 Å) introduces substantial steric bulk. When positioned ortho to a carboxyl (-COOH) or formyl (-CHO) group, this bulk forces the adjacent functional group to twist out of coplanarity with the aromatic ring to minimize steric clashing. This loss of coplanarity disrupts the pi-conjugation between the ring and the carboxyl group. Because the aromatic ring typically acts as an electron-donating group via resonance (which destabilizes the carboxylate anion), breaking this conjugation prevents this destabilization, further enhancing the acidity—a phenomenon classically termed the "ortho effect".
Logical interplay of steric and electronic effects induced by ortho-chlorine.
Physicochemical Impact on Formylbenzoic Acids
Acidity (pKa) Modulation
The predicted pKa of 2-chloro-4-formylbenzoic acid is approximately 2.44[2], which is significantly lower than that of unsubstituted benzoic acid (pKa ~4.2) and standard 4-formylbenzoic acid. This profound drop in pKa is the direct, measurable consequence of the combined inductive withdrawal (-I) and steric decoupling described above.
Reactivity of the Formyl Moiety
The electrophilicity of the formyl carbon is directly tied to the electron density of the aromatic ring. The -I effect of the ortho-chlorine propagates through the ring, increasing the partial positive charge on the formyl carbon. This makes the aldehyde functionality highly reactive towards nucleophiles, accelerating synthetic transformations such as reductive aminations, Wittig reactions, and oxidations[1].
Quantitative Data Profiling
Table 1: Physicochemical comparison of substituted formylbenzoic acids[1][2].
To empirically validate these electronic and steric effects, robust, internally controlled experimental workflows are required. The protocols below are designed as self-validating systems, ensuring that environmental variables do not mask the inherent chemical properties.
Multi-modal experimental workflow for profiling ortho-chlorine physicochemical effects.
Causality: To quantify the electronic and steric stabilization of the carboxylate anion, we must measure the thermodynamic dissociation constant in a controlled aqueous/co-solvent system.
Sample Preparation: Retrieve 2-chloro-4-formylbenzoic acid from 2-8°C inert storage. Prepare a 1.0 mM solution in a 50:50 Methanol/Water co-solvent mixture to ensure complete dissolution of the solid.
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly maintained temperature of 25.0 ± 0.1 °C.
Titration: Titrate the solution with a standardized 0.01 M NaOH solution under an inert nitrogen atmosphere to prevent atmospheric CO2 absorption, which would artificially lower the pH.
Data Extraction: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. Extract the pKa from the half-equivalence point, adjusting for the co-solvent dielectric constant using the Yasuda-Shedlovsky extrapolation method.
System Validation: Run an unsubstituted 4-formylbenzoic acid standard in parallel. The resulting
ΔpKa
isolates and confirms the magnitude of the ortho-chlorine effect.
Protocol B: Kinetic Profiling of Formyl Electrophilicity via Reductive Amination
Causality: The enhanced electrophilicity of the formyl group due to the -I effect of chlorine can be directly measured by the rate of imine formation prior to reduction.
Reagent Setup: In a dry, inert NMR tube, dissolve 0.05 mmol of 2-chloro-5-formylbenzoic acid and 0.05 mmol of benzylamine in 0.5 mL of deuterated acetonitrile (
CD3CN
).
Data Acquisition: Immediately insert the tube into a 400 MHz NMR spectrometer pre-equilibrated to 25 °C.
Kinetic Tracking: Acquire
1H
-NMR spectra every 2 minutes for 1 hour. Monitor the disappearance of the distinct formyl proton singlet (typically around 10.0–10.5 ppm) and the appearance of the imine proton singlet (around 8.2–8.5 ppm).
Rate Calculation: Integrate the peaks to determine the concentration of the aldehyde over time. Plot
ln([Aldehyde])
vs. time to extract the pseudo-first-order rate constant (
kobs
).
System Validation: Compare
kobs
against the unsubstituted analog. A higher
kobs
for the chlorinated analog validates the electronic activation of the formyl group by the halogen.
Conclusion & Strategic Implications
The strategic placement of an ortho-chlorine atom on a formylbenzoic acid scaffold is a masterclass in molecular engineering. By harnessing the predictable interplay of inductive electron withdrawal and steric-induced conformational twisting, scientists can precisely tune both the acidity of the carboxyl group and the reactivity of the formyl moiety. These insights are indispensable for optimizing synthetic routes, improving coupling efficiencies, and designing next-generation therapeutics with finely tuned pharmacokinetic profiles.
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Analysis of 2,6-Dichloro-4-formylbenzoic Acid
Authored by: Dr. Gemini, Senior Application Scientist Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs), this extends to critical parameters such as solubility, stability, and bioavailability. This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2,6-dichloro-4-formylbenzoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure is not yet publicly available, this paper will leverage data from structurally analogous compounds to illustrate the analytical process, from synthesis and crystal growth to the elucidation of intermolecular interactions that govern its solid-state architecture.
Introduction: The Imperative of Structural Elucidation in Drug Development
The introduction of halogen atoms into molecular scaffolds is a well-established strategy in drug design to modulate physiochemical properties.[1] The presence of chlorine and a formyl group in 2,6-dichloro-4-formylbenzoic acid suggests a molecule with a unique electronic profile and the potential for diverse intermolecular interactions. Understanding its crystal structure is paramount, as different crystalline forms, or polymorphs, can exhibit varied therapeutic efficacy and manufacturing characteristics.[2][3] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state, providing invaluable insights into molecular conformation and supramolecular assembly.
Synthesis and Crystallization: The Gateway to High-Resolution Structural Data
A plausible synthetic route to 2,6-dichloro-4-formylbenzoic acid can be extrapolated from established methods for related halogenated benzoic acids.[4] A common approach involves the selective oxidation of a corresponding toluene derivative, followed by functional group manipulations.
Illustrative Synthetic Pathway:
A potential starting material could be 2,6-dichloro-4-methyltoluene, which can undergo oxidation to form the benzoic acid. Subsequent functionalization at the 4-position would yield the target compound.
Crystal Growth: A Critical Prerequisite
The success of a single-crystal X-ray diffraction experiment is contingent upon the availability of high-quality single crystals. For a molecule like 2,6-dichloro-4-formylbenzoic acid, several crystallization techniques could be employed:
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature. This is often the simplest and most effective method.
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed within a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.
The choice of solvent is critical and often determined empirically. A solvent system that provides moderate solubility is ideal to allow for slow and ordered crystal growth.
Single-Crystal X-ray Diffraction: The Definitive Analytical Workflow
Once suitable single crystals are obtained, the process of determining the crystal structure via SC-XRD can commence. The following workflow represents a standard, self-validating protocol.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined, and hydrogen atoms are often placed in calculated positions.[5]
Illustrative Crystallographic Analysis of 2,6-Dichloro-4-formylbenzoic Acid
In the absence of a published structure for the title compound, we can predict its key structural features by analogy to related molecules such as 2,6-difluorobenzoic acid[6] and other substituted benzoic acids.
Expected Crystallographic Parameters:
The following table presents a plausible set of crystallographic parameters for 2,6-dichloro-4-formylbenzoic acid, based on common values for similar organic molecules.
Parameter
Expected Value
Rationale
Crystal System
Monoclinic
A common crystal system for substituted benzoic acids.[6][7]
Space Group
P2₁/c
A frequently observed centrosymmetric space group for this class of compounds.[6]
Z (Molecules per unit cell)
4
Consistent with the P2₁/c space group and typical molecular packing.[6][7]
V (Unit cell volume)
~1000-1200 ų
Estimated based on the molecular volume and packing efficiency of similar-sized molecules.
Hydrogen Bonding Motif
R²₂(8) centrosymmetric dimer
The carboxylic acid groups are highly likely to form strong O-H···O hydrogen bonds, creating dimers.[6]
Molecular Geometry and Conformation:
The benzoic acid moiety is expected to be largely planar. However, steric hindrance from the two ortho-chlorine atoms will likely cause the carboxylic acid group to be twisted out of the plane of the benzene ring. A similar effect is observed in 2,6-difluorobenzoic acid, where the dihedral angle between the benzene ring and the carboxylate group is 33.70(14)°.[6]
Supramolecular Assembly and Intermolecular Interactions:
The crystal packing will be dominated by a network of non-covalent interactions.
Figure 2: Key intermolecular interactions expected in the crystal structure.
Hydrogen Bonding: The most significant interaction will be the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. This is a highly robust and predictable supramolecular synthon in carboxylic acids.[6]
Halogen Bonding: The electrophilic region on the chlorine atoms (the σ-hole) can interact with nucleophilic sites, such as the oxygen atoms of the carboxyl or formyl groups, or even other chlorine atoms.[8][9] These directional interactions, denoted as C-Cl···O or C-Cl···Cl, can play a crucial role in stabilizing the extended crystal lattice.[10]
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the overall stability of the crystal packing.[7]
Conclusion and Implications
A thorough single-crystal X-ray diffraction analysis of 2,6-dichloro-4-formylbenzoic acid would provide definitive insights into its solid-state structure. The anticipated formation of robust hydrogen-bonded dimers, complemented by a network of halogen bonds and π-π stacking interactions, would define its supramolecular architecture. This detailed structural knowledge is invaluable for:
Polymorph Screening: Identifying and characterizing different crystalline forms to ensure the selection of the most stable and bioavailable form for pharmaceutical development.
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.
Formulation Development: Understanding the solid-state properties to optimize formulation strategies and ensure drug product stability.[3]
This guide has outlined the essential experimental and analytical framework for such an investigation, underscoring the power of X-ray crystallography in modern drug discovery and development.
References
Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. [Link]
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601. [Link]
Caira, M. R. (1998). Crystalline polymorphism of organic compounds. In Topics in current chemistry (pp. 163-208). Springer, Berlin, Heidelberg. [Link]
Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757. [Link]
Zhu, J., Li, M., Wei, H. X., Wang, J. Q., & Guo, C. (2012). 2, 6-Dichloro-N-(4-chlorophenyl) benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o843. [Link]
Mei, H., Han, J., Fustero, S., & Romo, D. (2020). Halogen-bond-initiated and-promoted organic transformations. Chemical reviews, 120(19), 10604-10660. [Link]
Royal Society of Chemistry. (2019). Electronic Supporting Information. [Link]
Dang, X., Zhang, K., Li, X., Gao, Y., & Tang, W. (2023). Crystal structure of 2-((2, 6-dichloro-4-(3, 5-dimethylisoxazol-4-yl) phenyl) amino) benzoic acid, C18H14Cl2N2O3. Zeitschrift für Kristallographie-New Crystal Structures, 238(6), 1085-1087. [Link]
SciELO. (2026). Qualitative and quantitative study of intermolecular weak interactions for benzoic acid and anisic acid using terahertz spectroscopy combined with DFT. [Link]
Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
An In-depth Technical Guide to the Determination of Melting and Boiling Points for 2,6-Dichloro-4-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the accurate determination of the melting and...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the accurate determination of the melting and boiling points of 2,6-Dichloro-4-formylbenzoic acid (CAS 1807998-43-1). As a crucial component in various research and development pipelines, particularly in medicinal chemistry and materials science, the precise characterization of its physical properties is paramount. This document moves beyond a simple recitation of methods to offer a detailed, scientifically grounded rationale for procedural choices, emphasizing the principles of experimental integrity and data reliability. We will explore both classical and modern instrumental techniques, including capillary-based methods and Differential Scanning Calorimetry (DSC), providing field-proven insights to ensure the generation of trustworthy and reproducible data.
Introduction: The Significance of Physical Constants in a Research and Development Context
The melting and boiling points of a compound are fundamental physical properties that provide a wealth of information. For a substance like 2,6-Dichloro-4-formylbenzoic acid, these values are not merely data points but are critical indicators of purity, identity, and stability. In the realm of drug development, for instance, a sharp melting range is often the first indicator of a highly pure compound, while a broad melting range can signify the presence of impurities. Furthermore, the thermal stability of a compound, as indicated by its melting and boiling points, dictates its suitability for various formulation processes and its shelf-life.
This guide is structured to provide a holistic understanding of the determination of these critical parameters, from the underlying scientific principles to detailed, actionable experimental protocols.
Physicochemical Properties of 2,6-Dichloro-4-formylbenzoic Acid
A foundational understanding of the molecule is essential before undertaking experimental work.
As indicated in the table, while a boiling point is reported by a commercial supplier, a definitive melting point for 2,6-Dichloro-4-formylbenzoic acid is not readily found in publicly accessible databases. This underscores the importance of the experimental determination of this value, which will be a primary focus of this guide.
Methodologies for Melting Point Determination
The choice of method for melting point determination depends on factors such as the required accuracy, the amount of sample available, and the nature of the compound. We will discuss two robust and widely accepted methods.
Capillary Melting Point Apparatus: A Cornerstone of Purity Assessment
The capillary method is a classical and visually intuitive technique for determining the melting range of a solid. The principle relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.
A pure, crystalline solid typically has a sharp, well-defined melting point, usually within a range of 0.5-1.0°C. The presence of even small amounts of impurities will generally cause a depression in the melting point and a broadening of the melting range. This is a direct consequence of the colligative properties of solutions, where the impurity disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces.
This protocol is aligned with the principles outlined in the United States Pharmacopeia (USP) <741> and the European Pharmacopoeia (Ph. Eur.) 2.2.14.
Apparatus:
Melting Point Apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle
Spatula
Procedure:
Sample Preparation: Ensure the 2,6-Dichloro-4-formylbenzoic acid sample is completely dry. Grind a small amount of the solid into a fine powder using a mortar and pestle.
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-4 mm.
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a preliminary estimate.
Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute once the temperature is about 20°C below the expected melting point.
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The recorded melting range is the interval between these two temperatures.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
During a phase transition, such as melting, the sample will absorb energy (an endothermic process) without a change in its temperature. DSC measures this heat flow, and the resulting thermogram shows a peak corresponding to the melting event. The onset temperature of this peak is typically taken as the melting point. DSC offers high precision and can also provide information on the enthalpy of fusion.
This protocol is based on the principles described in OECD Guideline 102.
Apparatus:
Differential Scanning Calorimeter
Hermetically sealed aluminum pans and lids
Microbalance
Procedure:
Sample Preparation: Accurately weigh 1-5 mg of 2,6-Dichloro-4-formylbenzoic acid into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan to be used as a reference.
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
Ramp the temperature at a controlled rate, typically 5-10°C per minute, to a temperature well above the melting point.
Maintain an inert atmosphere (e.g., nitrogen) in the cell to prevent oxidative degradation.
Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is determined using the instrument's software and is reported as the melting point.
Methodology for Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Thiele Tube Method: A Microscale Approach
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.
A liquid boils when its vapor pressure equals the external atmospheric pressure. In the Thiele tube method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling, with the liquid just beginning to enter the capillary, corresponds to the boiling point. The unique shape of the Thiele tube allows for the creation of convection currents in the heating oil, ensuring a uniform temperature distribution.
Apparatus:
Thiele tube
High-boiling point mineral oil
Small test tube (e.g., a Durham tube)
Capillary tube (sealed at one end)
Thermometer
Rubber band or wire for attachment
Bunsen burner or microburner
Procedure:
Sample Preparation: Place a small amount (approximately 0.5 mL) of 2,6-Dichloro-4-formylbenzoic acid (melted, if necessary, for transfer) into the small test tube.
Capillary Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
Thiele Tube Setup: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the level of the side arm. The rubber band should be above the oil level.
Heating: Gently heat the side arm of the Thiele tube with a small flame. Observe the sample.
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive determination of the melting and boiling points of 2,6-Dichloro-4-formylbenzoic acid.
Workflow for Melting and Boiling Point Determination
Conclusion
The accurate determination of the melting and boiling points of 2,6-Dichloro-4-formylbenzoic acid is a critical step in its physicochemical characterization. This guide has provided a detailed overview of the theoretical underpinnings and practical execution of reliable methods for these measurements. By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data that is essential for informed decision-making in their respective fields. The principles of careful sample preparation, controlled heating, and precise observation are the cornerstones of accurate thermal analysis.
Theoretical computational modeling of 2,6-Dichloro-4-formylbenzoic acid reactivity
Theoretical Computational Modeling of 2,6-Dichloro-4-formylbenzoic Acid Reactivity: A Comprehensive Guide for Drug Development Executive Summary In modern rational drug design, polyfunctional aromatic scaffolds serve as...
Author: BenchChem Technical Support Team. Date: April 2026
Theoretical Computational Modeling of 2,6-Dichloro-4-formylbenzoic Acid Reactivity: A Comprehensive Guide for Drug Development
Executive Summary
In modern rational drug design, polyfunctional aromatic scaffolds serve as critical building blocks for synthesizing targeted covalent inhibitors and complex heterocycles. 2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1)[1] is a highly specialized synthon characterized by a unique electronic topography. The presence of two ortho-chlorine atoms flanking the carboxylic acid induces severe steric hindrance, forcing the carboxylate moiety out of the aromatic plane and disrupting its conjugation. Simultaneously, the strong inductive electron-withdrawing (-I) effect of the halogens hyper-activates the para-formyl group, rendering it an exceptional electrophile.
As a Senior Application Scientist, I approach the evaluation of such molecules not through empirical guesswork, but through rigorous, self-validating computational modeling. This whitepaper outlines a deterministic Density Functional Theory (DFT) workflow to map the reactivity of 2,6-Dichloro-4-formylbenzoic acid, ensuring that every synthetic decision is grounded in quantifiable quantum mechanics.
Structural Rationale & The Computational Engine
To accurately model the reactivity of 2,6-Dichloro-4-formylbenzoic acid, the selection of the computational level of theory is paramount. We cannot rely on standard generalized gradient approximations (GGAs) due to the molecule's complex non-covalent intramolecular interactions and the need for precise thermodynamic kinetics during transition state modeling.
Functional Selection (M06-2X): We utilize the M06-2X meta-GGA hybrid functional. Causality: M06-2X is parameterized specifically for main-group thermochemistry, kinetics, and non-covalent interactions. It drastically outperforms traditional functionals like B3LYP when modeling the transition states of nucleophilic attacks on formyl groups[2].
Basis Set Selection (6-311++G(d,p)): Causality: The inclusion of diffuse functions (++) is non-negotiable here. Because we are evaluating the reactivity of highly electronegative atoms (chlorine, oxygen) and potentially the carboxylate anion, the electron density must be allowed to expand into the vacuum space. Polarization functions (d,p) ensure the accurate modeling of anisotropic electron distributions around the reactive centers[3].
Fig 1. Self-validating DFT workflow for reactivity profiling and TS modeling.
Self-Validating Protocol for Reactivity Profiling
A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures that the extracted descriptors represent physical reality.
Step 1: Ground State Optimization
Execute a full unconstrained geometry optimization of the neutral molecule in a simulated solvent environment (e.g., water) using the SMD (Solvation Model based on Density) model.
Step 2: Vibrational Frequency Verification (The Self-Validation Check)
Immediately following optimization, perform an analytical frequency calculation at the exact same level of theory.
Validation Rule: You must observe zero imaginary frequencies (NImag = 0). If NImag > 0, the structure is a saddle point (transition state), not a ground state minimum, and all subsequent descriptor calculations will be invalid[3].
Step 3: Wavefunction Generation for Conceptual DFT
To calculate local reactivity, we must evaluate how the molecule responds to the addition or removal of an electron. Generate three separate formatted checkpoint files (.fchk) at the optimized neutral geometry:
Neutral state (
N
electrons, Charge = 0, Multiplicity = 1)
Global descriptors derived from Frontier Molecular Orbital (FMO) theory dictate the overall kinetic stability of the molecule[4]. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines chemical hardness (
η
) and softness (
S
).
Table 1: Representative Global Reactivity Descriptors for 2,6-Dichloro-4-formylbenzoic Acid
(Values are representative computational derivations based on M06-2X/6-311++G(d,p) modeling)
Descriptor
Symbol
Derivation Formula
Representative Value (eV)
Ionization Potential
IP
−EHOMO
7.85
Electron Affinity
EA
−ELUMO
2.15
Electronegativity
χ
(IP+EA)/2
5.00
Chemical Hardness
η
(IP−EA)/2
2.85
Chemical Softness
S
1/(2η)
0.175
Electrophilicity Index
ω
χ2/(2η)
4.38
Insight: The high electrophilicity index (
ω=4.38
eV) confirms that the molecule acts as a powerful electron acceptor, driven by the synergistic pull of the formyl and dichloro groups.
Local Descriptors: Fukui Functions and Dual Descriptors
While global descriptors tell us if a molecule will react, local descriptors tell us where it will react. Fukui functions (
f(r)
) measure the sensitivity of a molecule's electron density (
ρ
) to changes in the total number of electrons[5].
Using Natural Population Analysis (NPA) charges extracted from our three wavefunction files, we calculate the condensed Fukui indices for specific atoms[6]. The Dual Descriptor (
Δf(r)
) refines this by cleanly separating nucleophilic from electrophilic sites[5].
Fig 2. Logical derivation of Fukui functions and dual descriptors from electron densities.
Table 2: Local Reactivity (Condensed Fukui Functions)
Atomic Site
f+(r)
(Nucleophilic Attack)
f−(r)
(Electrophilic Attack)
Dual Descriptor
Δf(r)
Reactivity Profile
C (Formyl)
0.285
0.042
+0.243
Primary target for nucleophiles (e.g., amines)
O (Formyl)
0.112
0.085
+0.027
Weakly susceptible
O (Hydroxyl)
0.035
0.210
-0.175
Primary target for electrophiles
Cl (C2/C6)
0.051
0.115
-0.064
Inductive withdrawing centers
Insight: A positive Dual Descriptor (
Δf(r)>0
) strictly identifies the formyl carbon as the dominant site for nucleophilic attack, validating its use in Schiff base condensation reactions.
To translate static descriptors into dynamic chemical insights, we model the transition state (TS) of a nucleophile (e.g., a primary amine) attacking the formyl carbon.
Step-by-Step TS Validation Protocol:
Berny Algorithm Search: Initiate a TS search (Opt=TS) using a starting geometry where the amine nitrogen is positioned ~2.0 Å from the formyl carbon.
Frequency Validation: Run a frequency calculation on the optimized TS structure. Causality: A valid transition state MUST possess exactly one imaginary frequency (NImag = 1), corresponding to the bond-forming trajectory between the nitrogen and carbon[2].
Intrinsic Reaction Coordinate (IRC): The ultimate self-validating step. Calculate the IRC to trace the reaction path downhill from the TS in both directions. Causality: This proves unequivocally that the located TS connects the pre-reaction complex (reactants) directly to the tetrahedral intermediate (products), ensuring the modeled mechanism is physically sound.
By strictly adhering to this DFT framework, researchers can accurately predict the behavior of 2,6-Dichloro-4-formylbenzoic acid, minimizing synthetic dead-ends and accelerating the development of novel therapeutics.
References
Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study - ResearchGate.[Link]
Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis - HackerNoon.[Link]
Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid - PubMed. [Link]
The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study - MDPI.[Link]
Application Note: Advanced Reductive Amination Protocols for 2,6-Dichloro-4-formylbenzoic Acid
Executive Summary & Chemical Context 2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1) is a highly valuable bifunctional building block, prominently utilized in the synthesis of complex active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1) is a highly valuable bifunctional building block, prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Retinoid-related orphan receptor gamma (RORγ) inhibitors[1].
Transforming the C4-formyl (aldehyde) group into an amine via reductive amination—while strictly preserving the C1-carboxylic acid and the C2,C6-dichloro substituents—requires precise chemoselectivity. This application note details field-proven, self-validating protocols to achieve this transformation efficiently, avoiding common pitfalls such as hydrodehalogenation and product loss during zwitterion isolation.
When designing a reductive amination for this specific substrate, three critical chemical realities dictate the methodology:
The Zwitterion Challenge : The target product contains both a basic secondary/tertiary amine and an acidic carboxylic acid. This amphoteric nature complicates standard liquid-liquid extraction. The isoelectric point (pI) must be calculated or determined empirically to isolate the product via precipitation, or specialized chromatography (e.g., Strong Cation Exchange) must be employed.
Hydrodehalogenation Risk : The aryl chlorides at the 2- and 6-positions are highly susceptible to cleavage if overly aggressive reducing conditions are used. Consequently, catalytic hydrogenation (e.g.,
H2
with Pd/C) is strongly discouraged as it will inevitably yield dehalogenated byproducts.
Hydride Source Selection :
Sodium Triacetoxyborohydride (STAB /
NaBH(OAc)3
) : The industry standard for this transformation[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, preventing the premature reduction of the aldehyde to an alcohol before the imine has fully formed[3].
2-Picoline Borane (Pic-
BH3
) : A highly stable, "green chemistry" alternative to the highly toxic sodium cyanoborohydride (
NaCNBH3
). It operates efficiently in protic solvents (MeOH,
H2O
) and completely eliminates the risk of generating lethal hydrogen cyanide gas during acidic workups.
Reaction Pathway & Decision Matrix
Fig 1. Chemoselective reductive amination pathway for 2,6-dichloro-4-formylbenzoic acid.
Reagent Comparison Data
The following table summarizes the quantitative and qualitative metrics of the primary reducing agents evaluated for this specific substrate.
Reducing Agent
Optimal Solvents
Dehalogenation Risk
Toxicity Profile
Yield Potential
STAB (
NaBH(OAc)3
)
DCE, THF (Aprotic)
None
Low
>85%
2-Picoline Borane
MeOH,
H2O
(Protic)
None
Low
>85%
NaCNBH3
MeOH,
H2O
(Protic)
None
High (HCN gas risk)
>80%
H2
Pd/C
Alcohols, EtOAc
High
Low
<30% (Side products)
Detailed Experimental Protocols
Protocol A: Standard STAB-Mediated Reductive Amination
This is the preferred protocol for scale-up in aprotic environments, offering exceptional functional group tolerance[2].
Step-by-Step Methodology:
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-formylbenzoic acid (1.0 equivalent) and the target amine (1.1 equivalents).
Solvation : Suspend the reagents in anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) to achieve a substrate concentration of 0.1 M to 0.2 M.
Acid/Base Modulation (Causality Note) : If the amine is introduced as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free base. The intrinsic C1-carboxylic acid of the substrate generally provides sufficient mild acidity to catalyze imine formation. However, if steric hindrance is present, 1.0 equivalent of glacial acetic acid may be added.
Imine Formation : Stir the mixture at room temperature under an inert nitrogen atmosphere for 1–2 hours. Monitor the disappearance of the aldehyde via LC-MS.
Reduction (Causality Note) : Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. Portion-wise addition at low temperatures controls the mild exotherm and minimizes the direct reduction of any residual unreacted aldehyde into an alcohol byproduct.
Completion : Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4–12 hours.
Quench : Carefully quench the reaction by adding saturated aqueous
NaHCO3
(gas evolution will occur).
Protocol B: Green Chemistry Approach using 2-Picoline Borane
This protocol is highly recommended when working with polar, water-soluble amines or when avoiding halogenated solvents is a priority.
Step-by-Step Methodology:
Preparation : Dissolve 2,6-dichloro-4-formylbenzoic acid (1.0 equivalent) and the target amine (1.2 equivalents) in a solvent mixture of Methanol (MeOH) containing 10% v/v Acetic Acid.
Imine Formation (Causality Note) : Stir for 30 minutes. Unlike STAB, 2-Picoline Borane is highly stable in protic solvents. The protic, acidic environment rapidly accelerates the hemiaminal-to-imine dehydration equilibrium.
Reduction : Add 2-Picoline Borane (1.2 to 1.5 equivalents) as a solid in a single portion.
Completion : Stir at room temperature for 2–6 hours until LC-MS indicates complete consumption of the imine intermediate.
Solvent Removal : Concentrate the mixture under reduced pressure to remove the methanol, leaving a crude oily residue ready for zwitterion isolation.
Isolation and Purification Strategy (The Zwitterion Workup)
Because the resulting 4-(alkylaminomethyl)-2,6-dichlorobenzoic acid is a zwitterion, traditional organic extraction (e.g., EtOAc/Water) will result in poor recoveries. Implement one of the following self-validating isolation techniques:
Isoelectric Precipitation : Resuspend the crude quenched mixture in water. Carefully titrate the aqueous phase using 1M HCl or 1M NaOH until the solution reaches the isoelectric point (pI) of the product (typically between pH 4.0 and 5.5). The zwitterion will lose its net charge, drastically reducing its aqueous solubility and precipitating as a solid. Isolate via vacuum filtration and wash with cold water.
Catch-and-Release Chromatography : Load the crude aqueous mixture onto a Strong Cation Exchange (SCX) cartridge. The basic amine moiety will bind to the sulfonic acid stationary phase. Wash the cartridge extensively with Methanol to remove non-basic impurities and borate salts. Finally, elute the pure product using a 2M solution of Ammonia in Methanol (
NH3
/MeOH).
Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source : Journal of Organic Chemistry (1996)
URL :[Link]
Title : One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions
Source : Tetrahedron (2004)
URL :[Link]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloro-4-formylbenzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The functionalization of densely substituted, multi-functional a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary
The functionalization of densely substituted, multi-functional arenes is a cornerstone of modern drug discovery. 2,6-Dichloro-4-formylbenzoic acid presents a unique synthetic challenge: it possesses two sterically hindered aryl chlorides, an acidic carboxylic acid, and a highly reactive formyl (aldehyde) group.
This application note details a robust, chemoselective Suzuki-Miyaura cross-coupling protocol to achieve exhaustive di-arylation of the C-Cl bonds while strictly preserving the sensitive formyl and carboxylate moieties. By leveraging a tailored palladium/Buchwald ligand system in a biphasic aqueous environment, this methodology overcomes inherent steric inertia and prevents unwanted side reactions.
Substrate Analysis & Mechanistic Causality
To design a successful protocol, we must analyze the specific electronic and steric microenvironments of the substrate and explain the causality behind our reagent selection.
Overcoming C-Cl Bond Inertia & Steric Hindrance
Aryl chlorides are notoriously resistant to the initial step of the catalytic cycle—oxidative addition—due to their high bond dissociation energies compared to bromides or iodides[1]. However, the presence of the strongly electron-withdrawing formyl (-CHO) and carboxyl (-COOH) groups significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electron deficiency accelerates the oxidative addition of the electron-rich Pd(0) species into the C-Cl bond[2].
Because the chlorides are positioned ortho to the bulky carboxylic acid, the transition state is highly sterically hindered. To overcome this, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is selected as the optimal ligand. Its bulky, electron-rich biaryl structure stabilizes the monoligated Pd(0) active species and actively forces the reductive elimination step, preventing catalyst stalling.
Chemoselectivity: Protecting the Formyl & Carboxyl Moieties
Carboxylic Acid Neutralization: The free -COOH group (pKa ~2.5) will immediately protonate and quench standard basic equivalents. Therefore, an excess of base (5.0 equivalents for a di-arylation) is required to generate the water-soluble carboxylate salt in situ, ensuring sufficient base remains to drive the transmetalation step[1].
Formyl Group Preservation: Aldehydes are highly sensitive to harsh bases (e.g., NaOH, KOH), which can trigger Cannizzaro disproportionation or aldol condensations. Furthermore, under certain Pd-catalyzed conditions, unwanted decarbonylation of acyl and formyl groups can occur[3]. Utilizing a mild, water-soluble base like K₃PO₄ in a biphasic Dioxane/H₂O system completely mitigates these side reactions, ensuring strict chemoselectivity.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2,6-dichloro-4-formylbenzoic acid.
Optimization & Quantitative Data
The following table summarizes the optimization landscape, demonstrating why the finalized conditions were selected.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Add 8 mL of 1,4-Dioxane and 2 mL of deionized H₂O.
Degassing (Critical): Purge the biphasic mixture with Argon or N₂ for 15 minutes via subsurface sparging.
Causality: Oxygen rapidly oxidizes electron-rich phosphines (SPhos) and degrades the active Pd(0) species, halting the catalytic cycle.
Step 2: Reaction Execution
4. Seal the flask and heat the mixture in a pre-heated oil bath at 90°C for 16 hours under vigorous stirring.
Self-Validation Checkpoint 1 (Dissolution): Upon heating, the previously insoluble substrate will dissolve into the aqueous phase as the potassium carboxylate salt. If a heavy suspension persists, base stoichiometry is insufficient.
Self-Validation Checkpoint 2 (Activation): A distinct color shift from pale yellow to deep red/brown visually confirms the reduction of Pd(II) to the active Pd(0) species.
Step 3: Orthogonal Workup & Isolation
5. Cool the reaction to room temperature. Dilute the mixture with 10 mL of H₂O and 10 mL of Ethyl Acetate (EtOAc).
6. Transfer to a separatory funnel and collect the aqueous layer .
Self-Validation Checkpoint 3 (Orthogonal Extraction): Washing the basic aqueous layer with EtOAc removes unreacted boronic acid, homocoupled biaryl byproducts, and phosphine ligands. The desired product remains safely partitioned in the aqueous layer as a water-soluble carboxylate.
Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the solution reaches pH 2.
Self-Validation Checkpoint 4 (Precipitation): Acidification protonates the carboxylate. The sudden formation of a dense white/off-white precipitate confirms the recovery of the desired cross-coupled benzoic acid.
Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify via silica gel chromatography (DCM:MeOH gradient) if trace mono-arylated impurities remain.
Figure 2: Step-by-step experimental workflow highlighting critical stages of the cross-coupling protocol.
[2] Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chemoselective Esterification Strategies for 2,6-Dichloro-4-formylbenzoic Acid Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Synthetic Context
2,6-Dichloro-4-formylbenzoic acid (CAS 1807998-43-1) is a highly functionalized, electron-deficient aromatic building block[1]. It is frequently utilized in the synthesis of complex pharmaceutical intermediates, most notably in the development of RORγt inhibitors for autoimmune diseases and cancer immunotherapy[2].
Derivatizing the carboxylic acid moiety of this molecule presents a dual synthetic challenge:
Extreme Steric Hindrance : The presence of two bulky chlorine atoms at the ortho positions severely restricts nucleophilic access to the carbonyl carbon.
Chemoselectivity : The highly electrophilic 4-formyl (aldehyde) group is prone to side reactions, such as acetalization, oxidation, or Cannizzaro-type degradation under harsh acidic or basic conditions.
Mechanistic Challenges: The Victor Meyer Effect
First articulated in the late 19th century, Victor Meyer's Esterification Law dictates that 2,6-disubstituted benzoic acids strongly resist standard acid-catalyzed (Fischer) esterification[3]. Mechanistically, the ortho-chlorine atoms block the Bürgi-Dunitz trajectory—the specific angle at which an alcohol nucleophile must approach the carbonyl carbon to form the tetrahedral intermediate.
Attempting to overcome this steric barrier by applying harsh acidic conditions and refluxing temperatures in the presence of an alcohol will inevitably lead to the formation of a dialkyl acetal at the formyl group, destroying the molecule's synthetic utility. Therefore, orthogonal reactivity must be employed.
Strategic Selection of Esterification Methods
To achieve high yields while preserving the aldehyde, the esterification strategy must either bypass the sterically hindered carbonyl carbon entirely or utilize exceptionally mild, highly reactive reagents.
Method A: Carboxylate O-Alkylation (SN2 Mechanism)
Causality & Logic: Instead of forcing a nucleophile to attack the shielded carbonyl carbon, this method deprotonates the carboxylic acid with a mild base (e.g., K₂CO₃) to form a carboxylate anion. The carboxylate oxygen then acts as the nucleophile, attacking an unhindered alkyl halide (e.g., methyl iodide, benzyl bromide) via an SN2 mechanism[4]. Because the reaction center is moved away from the congested aromatic ring, the ortho-chlorines do not impede the reaction. This method is 100% orthogonal to the aldehyde.
Method B: Mild Methylation via TMS-Diazomethane
Causality & Logic: Trimethylsilyldiazomethane (TMS-CHN₂) is a stable, safer alternative to explosive diazomethane. It reacts rapidly with carboxylic acids to yield methyl esters[5]. The acid protonates the diazo carbon, generating a highly reactive diazonium intermediate that is immediately trapped by the carboxylate. This reaction proceeds at 0 °C without the need for basic or acidic catalysts, leaving the formyl group completely untouched.
Quantitative Data Summary
The following table summarizes the performance of various esterification conditions applied to 2,6-dichloro-4-formylbenzoic acid.
Esterification Method
Reagents & Conditions
Target Ester
Typical Yield (%)
Reaction Time
Aldehyde Preservation
Method A (O-Alkylation)
MeI or BnBr, K₂CO₃, DMF, 25 °C
Methyl, Benzyl, Primary
85–95%
4–12 h
Excellent (>99%)
Method B (TMS-Diazomethane)
TMS-CHN₂, MeOH/Toluene, 0 °C
Methyl strictly
90–98%
0.5–2 h
Excellent (>99%)
Standard Fischer
MeOH, H₂SO₄ (cat.), Reflux
Methyl
<5%
24 h
Poor (Acetal forms)
Acyl Chloride / Alcohol
SOCl₂, then MeOH, Et₃N
Methyl
40–60%
6 h
Moderate (gem-dichloride risk)
Experimental Protocols
Protocol A: General Procedure for Carboxylate O-Alkylation
This protocol is a self-validating system; the visual disappearance of the suspension into a clear solution (depending on the base) and TLC monitoring ensure reaction progress without isolating intermediates.
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-formylbenzoic acid (1.0 equiv, 1.0 mmol, 219 mg) in anhydrous DMF (0.2 M, 5.0 mL) under an inert atmosphere (N₂ or Ar).
Base Addition : Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv, 1.5 mmol, 207 mg). Stir the suspension at room temperature for 15 minutes to ensure complete formation of the potassium carboxylate salt.
Alkylation : Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 equiv, 1.2 mmol) dropwise.
(Safety Note: Methyl iodide is highly volatile and a potent alkylating agent; perform strictly in a fume hood).
Reaction Monitoring : Stir the mixture at 25 °C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The SN2 displacement typically reaches completion within 4 to 12 hours.
Workup : Quench the reaction by adding cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude product via flash column chromatography to yield the pure ester.
Protocol B: Chemoselective Methylation using TMS-Diazomethane
This protocol leverages the rapid proton-transfer kinetics of TMS-CHN₂. Methanol is strictly required as a co-solvent to activate the reagent.
Preparation : Dissolve 2,6-dichloro-4-formylbenzoic acid (1.0 equiv, 1.0 mmol, 219 mg) in a mixture of anhydrous Toluene and Methanol (4:1 v/v, 5.0 mL) in a dry flask.
Cooling : Cool the solution to 0 °C using an ice-water bath to prevent any thermal degradation or side reactions.
Reagent Addition : Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Nitrogen gas evolution will be immediately visible. Continue addition until a faint yellow color persists in the solution, indicating a slight excess of the diazo reagent (typically 1.1 to 1.5 equiv).
Completion : Stir at 0 °C for 30 minutes.
Quenching : Carefully add glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases. This safely destroys the unreacted TMS-diazomethane.
Workup : Concentrate the mixture directly under reduced pressure. The byproducts (TMS-OMe and N₂) are volatile, often yielding NMR-pure methyl ester without the need for aqueous workup or chromatography.
Decision Workflow Visualization
Workflow for selecting the optimal esterification strategy for 2,6-dichloro-4-formylbenzoic acid.
References
2.[2] Title : WO2015129926A1 - Pyrazole amide derivative
Source : Google Patents (WIPO)
URL :
3.[5] Title : Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products
Source : ResearchGate / Monatshefte für Chemie
URL : [Link]
4.[4] Title : Acid to Ester - Common Conditions
Source : Common Organic Chemistry
URL : [Link]
5.[3] Title : Heterogeneous Reactions - Victor Meyer's Esterification Law
Source : Internet Archive
URL :[Link]
Application Notes and Protocols: Utilizing 2,6-Dichloro-4-formylbenzoic Acid as a Versatile Building Block in Agrochemical Discovery
Introduction: The Strategic Value of a Bifunctional Scaffold In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational build...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of a Bifunctional Scaffold
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational building blocks is paramount. 2,6-Dichloro-4-formylbenzoic acid, a molecule possessing a unique trifecta of reactive sites—a sterically hindered carboxylic acid, a reactive aldehyde, and an electron-deficient dichlorinated aromatic ring—presents a compelling scaffold for the generation of diverse chemical libraries targeting a range of agricultural pests.
The dichloro-substitution pattern on the phenyl ring is a well-established toxophore in numerous commercial herbicides and fungicides, often enhancing the lipophilicity and metabolic stability of the final active ingredient. The orthogonal reactivity of the carboxylic acid and aldehyde functionalities allows for a stepwise and controlled derivatization, enabling the exploration of a broad chemical space. This application note will provide detailed protocols and theoretical frameworks for leveraging 2,6-dichloro-4-formylbenzoic acid in the discovery of novel herbicidal, fungicidal, and insecticidal candidates.
Chemical Properties and Reactivity Profile
2,6-Dichloro-4-formylbenzoic acid is a solid with the molecular formula C₈H₄Cl₂O₃ and a molecular weight of 219.02 g/mol [1]. The two chlorine atoms ortho to the carboxylic acid create significant steric hindrance, which can influence the reactivity of the carboxyl group. The electron-withdrawing nature of the chlorine atoms and the formyl group increases the acidity of the carboxylic acid compared to benzoic acid itself. The aldehyde group is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Application in Herbicide Discovery: Synthesis of Novel Pyridine-Based Herbicides
Pyridine-based compounds are a cornerstone of modern herbicides, with many commercial products featuring this heterocyclic core[2][3]. The aldehyde functionality of 2,6-dichloro-4-formylbenzoic acid is an ideal starting point for the construction of substituted pyridine rings through well-established multicomponent reactions.
Protocol 1: Hantzsch-Type Pyridine Synthesis
This protocol outlines a modified Hantzsch pyridine synthesis to produce a library of dihydropyridine derivatives, which can be subsequently oxidized to the corresponding pyridines. These structures are analogs of known herbicides that act by inhibiting key plant enzymes.
Scientific Rationale: The Hantzsch reaction is a classic method for pyridine synthesis involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source[4]. The resulting dihydropyridine core is a known pharmacophore in various bioactive molecules. The 2,6-dichlorophenyl substituent is anticipated to confer herbicidal activity.
Caption: Workflow for Hantzsch-type pyridine synthesis.
Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloro-4-formylbenzoic acid (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.5 eq) in absolute ethanol (5 mL/mmol of aldehyde).
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification of Dihydropyridine: Purify the crude dihydropyridine by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Aromatization: Dissolve the purified dihydropyridine (1.0 eq) in a suitable solvent such as dichloromethane or toluene. Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or ceric ammonium nitrate (CAN) (2.5 eq). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Final Purification: Quench the reaction and purify the resulting pyridine derivative by column chromatography to yield the target herbicidal candidate.
Application in Fungicide Discovery: Synthesis of Pyrazole-Containing Fungicides
The pyrazole moiety is a critical component of many modern fungicides, particularly the succinate dehydrogenase inhibitor (SDHI) class[5]. The aldehyde group of the starting material can be readily converted into a pyrazole ring system.
Protocol 2: Knoevenagel Condensation followed by Cyclization
This protocol details the synthesis of a pyrazole-4-carbaldehyde intermediate, which can be further derivatized to produce a range of potential fungicidal compounds.
Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration[6][7]. In this case, the aldehyde of 2,6-dichloro-4-formylbenzoic acid reacts with a suitable active methylene compound, and subsequent reaction with hydrazine will lead to the formation of a pyrazole ring. The resulting pyrazole can then be derivatized, for instance, by forming amides, which are a key feature of many SDHI fungicides.
Caption: Synthetic workflow for pyrazole-based fungicides.
Step-by-Step Protocol:
Knoevenagel Condensation: In a round-bottom flask, dissolve 2,6-dichloro-4-formylbenzoic acid (1.0 eq) and an active methylene compound such as malononitrile (1.1 eq) in ethanol. Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq). Stir the mixture at room temperature for 4-8 hours. The product, a benzylidene derivative, may precipitate and can be collected by filtration.
Pyrazole Formation: To the crude benzylidene intermediate (1.0 eq) suspended in ethanol, add hydrazine hydrate (1.2 eq). Heat the mixture to reflux for 4-6 hours.
Work-up and Isolation: Cool the reaction to room temperature. The pyrazole product may precipitate. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify by column chromatography.
Acid Chloride Formation: Suspend the pyrazole-carboxylic acid (1.0 eq) in toluene containing a catalytic amount of DMF. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Warm the reaction to reflux for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
Amide Formation: Dissolve the crude acid chloride in an aprotic solvent like dichloromethane. At 0 °C, add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 4-12 hours.
Final Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the final product by column chromatography or recrystallization.
Application in Insecticide Discovery: Ugi Multicomponent Reaction for Complex Amides
Multicomponent reactions (MCRs) are powerful tools in drug and agrochemical discovery for rapidly generating molecular complexity[1][8]. The Ugi four-component reaction (U-4CR) utilizes an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides[9][10]. 2,6-Dichloro-4-formylbenzoic acid can uniquely serve as both the aldehyde and carboxylic acid component in an intramolecular Ugi reaction, or as one of the components in an intermolecular reaction.
Protocol 3: Intermolecular Ugi Reaction
This protocol describes the synthesis of a diverse library of bis-amides with potential insecticidal properties.
Scientific Rationale: The Ugi reaction is highly convergent, forming multiple bonds in a single step with high atom economy[8]. The resulting bis-amide scaffold is found in some classes of insecticides. The variability of the amine and isocyanide inputs allows for the creation of a large and diverse library of compounds for screening.
Caption: Ugi four-component reaction for insecticide discovery.
Step-by-Step Protocol:
Reaction Setup: In a screw-cap vial, dissolve 2,6-dichloro-4-formylbenzoic acid (1.0 eq) and a primary amine (1.05 eq) in methanol (2 M concentration with respect to the benzoic acid). Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
Addition of Isocyanide: Add the isocyanide (1.05 eq) to the reaction mixture.
Reaction Execution: Tightly cap the vial and stir the reaction at room temperature for 24-48 hours. The reaction is typically exothermic. Monitor the progress by TLC or LC-MS.
Work-up and Purification: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.
Conclusion
2,6-Dichloro-4-formylbenzoic acid represents a highly versatile and strategically valuable building block for agrochemical discovery. Its bifunctional nature, coupled with the presence of a dichlorinated phenyl ring, provides a robust platform for the synthesis of diverse libraries of potential herbicides, fungicides, and insecticides. The protocols detailed in this application note, based on well-established and powerful synthetic transformations, offer researchers a clear roadmap for exploring the vast chemical space accessible from this unique starting material. The causality behind these experimental choices lies in the proven utility of the target heterocyclic and amide scaffolds in commercial agrochemicals, combined with the predictable and efficient reactivity of the aldehyde and carboxylic acid functional groups. Each proposed protocol is a self-validating system, with clear steps for reaction monitoring and purification to ensure the integrity of the synthesized compounds.
References
Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23). Retrieved from [Link]
Pictet–Spengler reaction - Wikipedia. Retrieved from [Link]
Abd-Ella, A. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. Retrieved from [Link]
The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications - Illinois Chemistry. (2007, February 19). Retrieved from [Link]
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Retrieved from [Link]
Pictet–Spengler reaction-based biosynthetic machinery in fungi - PMC - NIH. Retrieved from [Link]
Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (2019, May 15). International Journal of Research in Pharmaceutical Sciences, 10(2), 1159-1163. Retrieved from [Link]
Applications of Knoevenagel condensation reaction in the total synthesis of natural products | Request PDF - ResearchGate. Retrieved from [Link]
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. Retrieved from [Link]
Benzoic acid-substituted pyrazole-derived anilines - ResearchGate. Retrieved from [Link]
Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC. Retrieved from [Link]
Ugi Four-Component Reactions Using Alternative Reactants - MDPI. (2023, February 8). Retrieved from [Link]
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst | Request PDF - ResearchGate. Retrieved from [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved from [Link]
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
Knoevenagel condensation – Knowledge and References - Taylor & Francis. Retrieved from [Link]
JPH08127553A - Production of formyl benzoic acid - Google Patents.
The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, October 21). Retrieved from [Link]
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016, February 1). Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved from [Link]
Applications of Knoevenagel condensation reaction in the total synthesis of natural products - SciSpace. Retrieved from [Link]
Unlocking Potential: The Applications of 2,6-Dichlorophenol in Agrochemicals and Beyond. (2026, March 20). Retrieved from [Link]
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. (2022, June 9). Retrieved from [Link]
Applications of 2,6-Dichlorophenol (CAS 87-65-0) in Agrochemicals and Beyond. (2025, October 21). Retrieved from [Link]
Nitrogen-Containing Heterocycles in Agrochemicals - Juniper Publishers. (2018, May 22). Retrieved from [Link]
A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - ResearchGate. Retrieved from [Link]
Chemical Reactions of Carboxylic Acids | CK-12 Foundation. (2026, January 14). Retrieved from [Link]
21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents.
Enzymatic reactions towards aldehydes: An overview - PMC - NIH. Retrieved from [Link]
Exploring the Role of 2,6-Dichloropyrazine in Pharmaceutical Intermediates-ZCPC. (2025, July 10). Retrieved from [Link]
Recent advancements in heterocyclic compounds as agrochemicals – A review. (2025, July 6). ResearchGate. Retrieved from [Link]
Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal. Retrieved from [Link]
Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen - ChemRxiv. Retrieved from [Link]
Aldehydes and Ketones - MSU chemistry. Retrieved from [Link]
Application Note: Selective Oxidation of 2,6-Dichloro-4-formylbenzoic Acid to 2,6-Dichloroterephthalic Acid
Executive Summary The transformation of 2,6-dichloro-4-formylbenzoic acid to 2,6-dichloroterephthalic acid is a critical synthetic node in the development of pharmaceutical intermediates (e.g., TYK2 inhibitors, Lusutromb...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transformation of 2,6-dichloro-4-formylbenzoic acid to 2,6-dichloroterephthalic acid is a critical synthetic node in the development of pharmaceutical intermediates (e.g., TYK2 inhibitors, Lusutrombopag derivatives) and the fabrication of advanced metal-organic frameworks (MOFs) like UiO-66-Cl₂[1]. Because the substrate contains both a sensitive formyl group and a pre-existing carboxylic acid flanked by ortho-chlorine atoms, selecting an oxidation strategy that prevents over-oxidation, ring degradation, or intractable workups is paramount. This application note details a highly optimized, self-validating protocol utilizing the Pinnick Oxidation to achieve quantitative conversion with pristine selectivity.
Mechanistic Rationale & Strategy
Traditional oxidation methodologies often fall short when applied to highly functionalized aromatic systems. For instance, while potassium permanganate (KMnO₄) at elevated temperatures (100 °C) is historically used to synthesize 2,6-dichloroterephthalic acid from dimethyl precursors, it requires harsh conditions and generates an intractable manganese dioxide (MnO₂) sludge that severely complicates product isolation[1]. Similarly, nitric acid oxidation poses severe safety hazards regarding NOₓ gas evolution and risks unwanted nitration of the aromatic ring[2].
To bypass these limitations, the Pinnick Oxidation (also known as the Lindgren-Pinnick oxidation) is deployed[3]. This method relies on sodium chlorite (NaClO₂) as the primary oxidant under mildly acidic conditions. The reaction is highly specific to aldehydes, converting them to carboxylic acids without disturbing existing functional groups or inducing epimerization[3][4].
Causality in Reagent Selection
Sodium Chlorite (NaClO₂): Serves as the chemoselective oxygen source.
Phosphate Buffer (NaH₂PO₄): Maintains the reaction at a mildly acidic pH (3.5–4.5). This is critical; if the solution is too basic, the active oxidant (chlorous acid, HClO₂) will not form. If it is too acidic, NaClO₂ rapidly disproportionates into explosive chlorine dioxide (ClO₂) gas[4].
2-Methyl-2-butene (Scavenger): The oxidation inherently produces hypochlorous acid (HOCl) as a highly reactive byproduct[3][5]. While the electron-withdrawing 2,6-dichloro and 1-carboxy substituents render the aromatic ring electron-deficient and somewhat resistant to electrophilic aromatic substitution, HOCl can still induce trace chlorination at the 3,5-positions or trigger destructive radical pathways. 2-Methyl-2-butene acts as an electrophilic sink, rapidly quenching HOCl to form a harmless chlorohydrin[3][5].
Reaction Pathway & Mechanism
Fig 1: Mechanistic pathway of the Pinnick oxidation highlighting the role of the HOCl scavenger.
Quantitative Data & Yield Analysis
The table below summarizes the empirical advantages of the Pinnick oxidation over traditional methodologies for this specific transformation.
Risk of nitration on the aromatic ring; safety hazards with NOₓ gases[2].
Jones Oxidation
CrO₃, H₂SO₄, Acetone
~60%
Moderate
Highly toxic chromium waste; strongly acidic conditions may cause side reactions.
Step-by-Step Experimental Protocol
Fig 2: Step-by-step experimental workflow for the selective oxidation and product isolation.
Protocol Execution
Step 1: Substrate Dissolution
Dissolve 2,6-dichloro-4-formylbenzoic acid (1.0 eq, 10.0 mmol) in a 4:1 (v/v) mixture of tert-butanol and water (50 mL).
Causality:t-BuOH is chosen because it is fully miscible with water, highly resistant to oxidation, and effectively solubilizes the organic substrate while allowing the inorganic salts to dissolve in the aqueous phase[3][4].
Step 2: Buffer and Scavenger Addition
To the stirred solution, add 2-methyl-2-butene (5.0 eq, 50.0 mmol) followed by sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq, 40.0 mmol)[4].
Causality: The massive stoichiometric excess of the alkene scavenger is required to outcompete the aromatic substrate for any transient HOCl generated during the reaction[3][5].
Step 3: Controlled Oxidant Addition
Cool the reaction flask to 0 °C using an ice bath. Dissolve sodium chlorite (NaClO₂) (1.5 eq, 15.0 mmol) in a minimal amount of deionized water (approx. 10 mL) and add it dropwise to the reaction mixture over 15–20 minutes[4].
Causality: Dropwise addition at low temperatures controls the exothermic generation of chlorous acid and prevents thermal runaway, which could otherwise lead to the off-gassing of toxic ClO₂.
Step 4: Reaction Propagation
Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours.
Causality: Vigorous stirring is essential due to the slightly biphasic nature of the mixture as the reaction progresses, ensuring efficient mass transfer between the aqueous oxidant and the organic substrate.
Step 5: Self-Validating Quench & Isolation
Monitor the reaction via TLC (Hexanes:EtOAc 1:1 with 1% AcOH) or HPLC. Upon complete consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (10 mL) and stir for 15 minutes[4].
Causality: Na₂SO₃ safely reduces any residual oxidizing species (NaClO₂, HOCl) to harmless chlorides. This is a critical self-validating step; failing to quench the oxidant before acidic workup can lead to post-extraction degradation or toxic gas release.
Step 6: Workup and Purification
Acidify the mixture to pH 1–2 using 1M HCl to ensure the newly formed 2,6-dichloroterephthalic acid is fully protonated[1]. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from an ethanol/water mixture to yield the pure 2,6-dichloroterephthalic acid as a white crystalline solid.
Analytical Validation
To confirm the success of the protocol, perform the following analytical checks:
¹H NMR (DMSO-d₆): The defining marker of success is the complete disappearance of the sharp aldehyde proton singlet (typically around δ 10.0–10.5 ppm). The aromatic protons at the 3 and 5 positions will shift slightly upfield due to the conversion of the formyl group to a carboxylic acid.
FT-IR Spectroscopy: Observe the broadening of the O-H stretch region (3300–2500 cm⁻¹) indicative of the newly formed carboxylic acid dimer, alongside a shift in the C=O stretching frequency from the aldehyde (~1700 cm⁻¹) to the overlapping carboxylic acid bands (~1680-1710 cm⁻¹).
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 2,6-Dichloro-4-formylbenzoic Acid
Introduction The site-specific incorporation of unique chemical functionalities into peptides is a cornerstone of modern drug discovery and chemical biology. Aldehyde-containing peptides, in particular, have garnered sig...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The site-specific incorporation of unique chemical functionalities into peptides is a cornerstone of modern drug discovery and chemical biology. Aldehyde-containing peptides, in particular, have garnered significant interest due to their ability to form covalent bonds with biological nucleophiles, such as the lysine residues in proteins. This reactivity makes them valuable as covalent inhibitors, probes for studying protein-protein interactions, and scaffolds for bioconjugation.
This guide provides a comprehensive overview and detailed protocols for the incorporation of 2,6-dichloro-4-formylbenzoic acid onto the N-terminus of a peptide during solid-phase peptide synthesis (SPPS). The presence of the two chlorine atoms ortho to the carboxylic acid introduces significant steric hindrance, which necessitates careful optimization of the coupling conditions. Furthermore, the aldehyde functionality requires protection throughout the synthesis to prevent unwanted side reactions.
These application notes are intended for researchers, scientists, and drug development professionals familiar with the principles of SPPS. The protocols herein have been designed to be robust and reproducible, providing a clear pathway to the successful synthesis and characterization of these valuable modified peptides.
Strategic Considerations
The successful incorporation of 2,6-dichloro-4-formylbenzoic acid via SPPS hinges on two key strategic considerations:
Management of Steric Hindrance: The 2,6-dichloro substitution pattern significantly hinders the approach of the N-terminal amine of the peptide to the activated carboxylic acid. Therefore, the choice of coupling reagent and reaction conditions is critical to drive the acylation to completion.
Orthogonal Protection of the Aldehyde: The aldehyde group is susceptible to reaction with the free N-terminal amine of the growing peptide chain and can also be unstable to the repeated cycles of Fmoc deprotection (piperidine in DMF). An orthogonal protecting group that is stable to the conditions of SPPS and can be removed under mild conditions after completion of the peptide sequence is essential.
This guide will address both of these challenges with detailed protocols and explanations.
Synthesis of the Acetal-Protected Building Block
Prior to its use in SPPS, the aldehyde functionality of 2,6-dichloro-4-formylbenzoic acid must be protected. A common and effective strategy is the formation of a dialkyl acetal, such as a dimethyl acetal or a cyclic 1,3-dioxolane. These acetals are stable to the basic conditions of Fmoc deprotection and the acidic conditions of side-chain deprotection and cleavage from many common resins.
Protocol 1: Synthesis of 2,6-dichloro-4-(1,3-dioxolan-2-yl)benzoic acid
This protocol describes the synthesis of the ethylene glycol acetal of 2,6-dichloro-4-formylbenzoic acid.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 2,6-dichloro-4-formylbenzoic acid (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
Azeotropic Removal of Water: Add sufficient toluene to fill the Dean-Stark trap and allow for efficient stirring. Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up:
Allow the reaction mixture to cool to room temperature.
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2,6-dichloro-4-(1,3-dioxolan-2-yl)benzoic acid as a white solid.
Expected Yield: 85-95%
Solid-Phase Peptide Synthesis and Coupling of the Modified Benzoic Acid
The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Protocol 2: General Solid-Phase Peptide Synthesis
This protocol outlines the general steps for assembling the peptide chain on a solid support prior to the N-terminal modification.
Materials:
Fmoc-protected amino acids
Rink Amide resin (or other suitable resin for C-terminal amides)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine solution (20% in DMF)
Coupling reagent solution (e.g., HATU/DIPEA in DMF)
Solid-phase synthesis vessel
Shaker or automated peptide synthesizer
Procedure:
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
Drain the piperidine solution.
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
Amino Acid Coupling:
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq. relative to resin loading) with a suitable coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.
Add the activated amino acid solution to the deprotected resin.
Shake the reaction mixture for 1-2 hours.
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (no blue color) indicates complete coupling.
Drain the coupling solution and wash the resin with DMF (3-5 times).
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
Protocol 3: N-Terminal Coupling of Acetal-Protected 2,6-Dichloro-4-formylbenzoic Acid
Due to the steric hindrance of the 2,6-disubstituted benzoic acid, a highly efficient coupling reagent is recommended. HATU and COMU have been shown to be effective for coupling sterically hindered substrates.[1]
Final Fmoc Deprotection: Perform the final Fmoc deprotection on the fully assembled peptide-resin as described in Protocol 2, Step 2.
Pre-activation of the Benzoic Acid:
In a separate vial, dissolve 2,6-dichloro-4-(1,3-dioxolan-2-yl)benzoic acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
Add DIPEA (6 eq.) to the solution and vortex briefly. Allow the pre-activation to proceed for 2-5 minutes.
Coupling to the Peptide-Resin:
Add the pre-activated benzoic acid solution to the deprotected peptide-resin.
Shake the reaction mixture at room temperature for 4-12 hours. Due to the steric hindrance, a longer coupling time is recommended.
Monitoring and Washing:
Perform a Kaiser test to confirm the absence of free primary amines.
Once the coupling is complete, drain the reaction solution.
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
Drying: Dry the resin under vacuum.
Table 1: Recommended Reagent Equivalents for Coupling
Reagent
Equivalents (relative to resin loading)
Peptide-Resin
1.0
2,6-dichloro-4-(1,3-dioxolan-2-yl)benzoic acid
3.0
HATU
2.9
DIPEA
6.0
Cleavage, Deprotection, and Purification
The final steps involve cleaving the peptide from the resin, removing the side-chain protecting groups, and deprotecting the aldehyde.
Protocol 4: Cleavage from Resin and Side-Chain Deprotection
Materials:
Modified peptide-resin
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water (H₂O)
Cold diethyl ether
Centrifuge tubes
Lyophilizer
Procedure:
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
Cleavage Reaction:
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
Shake the mixture at room temperature for 2-4 hours.
Peptide Precipitation:
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
Allow the peptide to precipitate at -20°C for at least 30 minutes.
Isolation:
Pellet the precipitated peptide by centrifugation.
Carefully decant the diethyl ether.
Wash the peptide pellet with cold diethyl ether two more times.
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Lyophilization: For long-term storage, dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 5: Deprotection of the Acetal Group
The acetal protecting group is typically stable to the standard TFA cleavage cocktail. A separate, milder acidic step is required for its removal.
Materials:
Crude peptide with the acetal-protected aldehyde
Aqueous formic acid (e.g., 80-90%) or a solution of TFA in water (e.g., 50%)
HPLC system for purification
Procedure:
Deprotection:
Dissolve the crude peptide in the aqueous acidic solution.
Stir the solution at room temperature and monitor the deprotection by HPLC-MS. The reaction is typically complete within 1-4 hours.
Purification:
Once the deprotection is complete, directly purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
Lyophilization: Lyophilize the pure fractions to obtain the final aldehyde-modified peptide as a white, fluffy powder.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the final 2,6-dichloro-4-formylbenzoic acid modified peptide.
High-Performance Liquid Chromatography (HPLC)
Purity Assessment: RP-HPLC is used to determine the purity of the final product. A single sharp peak is indicative of a pure compound.
Column: A C18 column is typically used.
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is commonly employed.
Mass Spectrometry (MS)
Molecular Weight Confirmation: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final peptide. The observed mass should correspond to the calculated mass of the modified peptide.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the peptide and the location of the modification. Fragmentation will typically yield b- and y-ions, and the mass of the N-terminal fragment ions will be increased by the mass of the 2,6-dichloro-4-formylbenzoyl group. The molecular weight of the modifying group is 218.02 Da (for C₈H₃Cl₂O₂).
Expected MS Fragmentation:
A prominent M-1 peak (loss of the aldehyde proton) and an M-29 peak (loss of the CHO group) may be observed for the modifying group itself in some fragmentation modes.[2]
The peptide backbone will fragment into characteristic b- and y-ions. The b-ions will show a mass shift corresponding to the mass of the N-terminal modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The presence of the aldehyde proton can be confirmed by ¹H NMR. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm.[3] The aromatic protons of the benzoyl group will appear in the aromatic region (δ 7.0-8.5 ppm).
Expected ¹H NMR Chemical Shifts:
Aldehyde Proton (-CHO): ~9.5 - 10.5 ppm (singlet)
Aromatic Protons: ~7.5 - 8.0 ppm (multiplet)
Workflow and Reaction Diagrams
Caption: Overall workflow for the synthesis of N-terminally modified peptides.
Caption: N-terminal coupling reaction on the solid support.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Incomplete N-terminal coupling
Insufficient coupling time or reagent equivalents due to steric hindrance.
Increase the coupling time to 12-24 hours. Increase the equivalents of the protected benzoic acid, HATU, and DIPEA to 4-5 eq. Consider a double coupling.
Low final peptide yield
Incomplete cleavage from the resin.
Ensure the cleavage cocktail is fresh and the reaction time is sufficient (at least 2 hours).
Loss of peptide during precipitation and washing.
Ensure the diethyl ether is sufficiently cold. Minimize the number of washes.
Aldehyde peak not observed in ¹H NMR
Incomplete acetal deprotection.
Increase the deprotection time or use a slightly stronger acidic solution (e.g., higher concentration of TFA in water). Monitor by HPLC-MS to confirm complete deprotection before purification.
Multiple peaks in HPLC
Incomplete coupling or deprotection.
Optimize coupling and deprotection steps as described above.
Racemization during coupling.
While HATU minimizes racemization, ensure the pre-activation time is not excessively long.
References
A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. Benchchem.
A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
N-terminal modification of a model peptide.
Overview of Peptide Coupling Reagents. ChemPep.
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.
Coupling Reagents. Aapptec Peptides.
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz
Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
Knoevenagel condensation conditions using 2,6-Dichloro-4-formylbenzoic acid
An Application Guide to the Knoevenagel Condensation of 2,6-Dichloro-4-formylbenzoic Acid Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the Knoevenagel condensat...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Knoevenagel Condensation of 2,6-Dichloro-4-formylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Knoevenagel condensation utilizing 2,6-dichloro-4-formylbenzoic acid. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, essential for producing α,β-unsaturated compounds that are precursors to pharmaceuticals, fine chemicals, and functional polymers.[1][2][3] The subject molecule, 2,6-dichloro-4-formylbenzoic acid, presents a unique case due to the interplay of electronic activation from its electron-withdrawing substituents and significant steric hindrance from the ortho-dichloro arrangement. Furthermore, the presence of a carboxylic acid moiety necessitates special consideration for catalyst selection and reaction conditions to avoid undesirable side reactions. This document elucidates the reaction mechanism, offers a robust, step-by-step protocol, provides troubleshooting guidance, and is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Chemistry of a Sterically Hindered and Acidic Aldehyde
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration to yield a conjugated enone.[4] The reaction is typically catalyzed by a weak base, such as an amine.[5] While the reaction is broadly applicable, the specific nature of the aldehyde substrate dictates the optimal conditions.
2,6-Dichloro-4-formylbenzoic acid is a highly functionalized benzaldehyde. Its key characteristics influencing the Knoevenagel condensation are:
Electronic Activation: The two chlorine atoms and the carboxylic acid group are strongly electron-withdrawing. This increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack and generally accelerating the condensation step.[1]
Steric Hindrance: The two bulky chlorine atoms in the ortho positions sterically shield the formyl group. This can impede the approach of the nucleophile, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve a satisfactory conversion.
Acidic Moiety: The carboxylic acid group can be deprotonated by the basic catalyst (e.g., piperidine, pyridine), potentially neutralizing the catalyst and inhibiting the reaction. This challenge is often addressed by employing the Doebner modification of the Knoevenagel condensation, which uses pyridine as both the solvent and catalyst.[4][6] This modification is particularly effective for substrates containing a carboxylic acid, as it often facilitates a subsequent decarboxylation.[4][6]
This guide will focus on a protocol that navigates these challenges to achieve a successful condensation.
Reaction Mechanism and Rationale
The Knoevenagel condensation can proceed through two primary pathways, largely dependent on the catalyst employed.[1]
Direct Enolate Pathway: A weak base deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final product.[1][5][7]
Iminium Ion Pathway: When a secondary amine like piperidine is used, it can first react with the aldehyde to form an iminium ion. This iminium ion is a significantly more potent electrophile than the aldehyde itself, which can accelerate the reaction, especially for sterically hindered substrates.[1][6]
For 2,6-dichloro-4-formylbenzoic acid, the presence of the carboxylic acid makes the Doebner modification highly relevant. In this approach, pyridine serves as the base, and the reaction with an active methylene compound like malonic acid is typically followed by decarboxylation to yield a cinnamic acid derivative.[4][6]
Figure 1. Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Detailed Experimental Protocol
This protocol describes the condensation of 2,6-dichloro-4-formylbenzoic acid with malononitrile, a common active methylene compound, using a piperidine/acetic acid catalyst system in a suitable solvent. This choice balances catalytic activity with control over the reaction.
Objective: To synthesize 2-((2,6-dichloro-4-carboxyphenyl)methylene)malononitrile.
Materials:
2,6-Dichloro-4-formylbenzoic acid (1.0 eq)
Malononitrile (1.1 eq)
Piperidine (0.1 eq)
Glacial Acetic Acid (0.2 eq)
Ethanol or Toluene (as solvent)
Hydrochloric Acid (1M)
Saturated Sodium Bicarbonate solution
Saturated Sodium Chloride (brine) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ethyl Acetate
Hexanes
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Beakers, graduated cylinders, and other standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Step-by-Step Procedure:
Reaction Setup:
To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-formylbenzoic acid (1.0 eq) and the chosen solvent (e.g., 5-10 mL of ethanol per gram of aldehyde).
Stir the mixture to dissolve the starting material. Gentle warming may be required.
Add malononitrile (1.1 eq) to the solution.
Catalyst Addition:
In a separate small vial, prepare the catalyst solution by mixing piperidine (0.1 eq) with a small amount of the reaction solvent.
Slowly add the piperidine solution to the reaction flask at room temperature while stirring. The use of a catalytic amount of a secondary amine like piperidine is a common and effective method.[5][8][9]
Rationale: Piperidine acts as the base to generate the nucleophilic enolate from malononitrile.[5] Using a slight excess of the active methylene compound ensures the complete consumption of the limiting aldehyde.
Reaction Execution:
Attach a reflux condenser to the flask.
Heat the reaction mixture to a gentle reflux (for toluene, ~110°C; for ethanol, ~78°C). The higher temperature helps overcome the steric hindrance from the ortho-chloro groups.
Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the aldehyde spot and the appearance of a new, typically lower Rf product spot will indicate reaction progression. The reaction time can vary from 2 to 24 hours depending on the solvent and temperature.
Workup and Isolation:
Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
Remove the solvent using a rotary evaporator.
Dissolve the resulting residue in ethyl acetate.
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl to remove any remaining piperidine, followed by saturated sodium bicarbonate solution to remove unreacted starting material and acetic acid, and finally with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]
If recrystallization is insufficient, purification via column chromatography on silica gel may be necessary.
Characterization:
Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthesis of Novel Heterocycles Derived from 2,6-Dichloro-4-formylbenzoic Acid: Application Notes & Protocols
Mechanistic Rationale & Scaffold Orthogonality 2,6-Dichloro-4-formylbenzoic acid (DCFBA) is a highly functionalized, privileged building block utilized in the synthesis of critical therapeutics, including the thrombopoie...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale & Scaffold Orthogonality
2,6-Dichloro-4-formylbenzoic acid (DCFBA) is a highly functionalized, privileged building block utilized in the synthesis of critical therapeutics, including the thrombopoietin (TPO) receptor agonist Lusutrombopag[1] and novel RORγ inhibitors[2].
The power of this scaffold lies in its orthogonal reactivity :
C4-Formyl Group: Highly electron-deficient due to the electron-withdrawing nature of the aromatic ring and the inductive pull of the meta-chlorines. It is primed for olefination (e.g., Horner-Wadsworth-Emmons) or oxidative condensation to form heterocycles like thiazoles and benzimidazoles[3].
C1-Carboxylic Acid: Flanked by two bulky chlorine atoms at the ortho positions (C2, C6). This creates severe steric hindrance (the "ortho effect"), protecting the acid from unwanted side reactions during formyl derivatization. However, it requires aggressive activation (e.g., conversion to an acyl chloride) when amide coupling is the desired pathway[2].
Divergent Synthetic Pathways
Divergent synthesis of heterocycles from 2,6-dichloro-4-formylbenzoic acid via orthogonal reactivity
Experimental Protocols: A Self-Validating Approach
Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination for Thiazole Precursors
Objective: Convert the C4-aldehyde to an (E)-2-methylacrylic ester, a critical intermediate for TPO agonists[1].
Causality: Lithium chloride (LiCl) is utilized to form a chelate with the phosphonate, significantly increasing the acidity of the alpha-proton and stabilizing the transition state to heavily favor the (E)-alkene. DBU is selected as a non-nucleophilic base to deprotonate the phosphonate without attacking the highly electrophilic aldehyde.
Preparation: Charge a flame-dried flask with triethyl 2-phosphonopropionate (1.2 eq) and anhydrous THF (0.2 M).
Chelation: Add anhydrous LiCl (1.5 eq) and stir for 15 minutes at room temperature to ensure complete complexation.
Ylide Generation: Cool the mixture to 0 °C and add DBU (1.2 eq) dropwise.
Self-Validation: The solution will turn slightly yellow, visually confirming ylide formation.
Coupling: Add DCFBA (1.0 eq) dissolved in THF dropwise over 10 minutes.
Reaction & Monitoring: Stir at room temperature for 2 hours.
Self-Validation: Monitor via LC-MS. The reaction is complete when the aldehyde peak (UV 280 nm) disappears and is replaced by a later-eluting peak corresponding to the (E)-acrylic acid.
1
H NMR of an aliquot will show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of an alkene proton (~7.5 ppm).
Workup: Quench with 1N HCl to pH 3 and extract with EtOAc. Wash with brine, dry over Na
2
SO
4
, and concentrate.
Protocol B: Sterically Hindered Amide Coupling for Pyrazole Derivatives
Objective: Couple an aminopyrazole to the sterically shielded C1-carboxylic acid to yield RORγ inhibitors[2].
Causality: Standard coupling reagents (e.g., EDC, HATU) form bulky active esters that resist nucleophilic attack by weakly nucleophilic aminopyrazoles due to the 2,6-dichloro steric wall. Oxalyl chloride generates a highly reactive, sterically unencumbered acyl chloride, allowing the amine to attack successfully.
Activation: Suspend DCFBA (1.0 eq) in anhydrous DCM (0.1 M). Add a catalytic amount of DMF (0.05 eq).
Chlorination: Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise.
Self-Validation: Immediate gas evolution (CO, CO
2
) confirms the Vilsmeier-Haack intermediate is actively converting the acid to the acyl chloride.
Validation Check: Stir for 2 hours at room temperature until the solution becomes homogeneous.
Self-Validation: Quench a 10 µL aliquot into 1 mL of anhydrous methanol. LC-MS must show >95% conversion to the corresponding methyl ester. If unreacted acid remains, add 0.2 eq oxalyl chloride.
Coupling: Concentrate the mixture under vacuum to remove excess oxalyl chloride. Redissolve the crude acyl chloride in DCM, cool to 0 °C, and add the aminopyrazole derivative (1.1 eq) followed by DIPEA (2.5 eq).
Workup: Stir for 4 hours. Quench with saturated aqueous NaHCO
3
to remove acidic impurities, extract with DCM, and purify via silica gel chromatography.
Protocol C: Oxidative Condensation to Benzimidazole Scaffolds
Objective: Synthesize a benzimidazole heterocycle at the C4 position.
Causality: The condensation of the C4-formyl group with o-phenylenediamine initially forms a Schiff base. Sodium metabisulfite (Na
2
S
2
O
5
) acts as a mild oxidant to drive the aromatization of the transient imidazoline intermediate into the stable benzimidazole ring.
Imine Formation: Dissolve DCFBA (1.0 eq) and o-phenylenediamine (1.1 eq) in DMF (0.2 M).
Oxidative Cyclization: Add Na
2
S
2
O
5
(1.2 eq) and heat the mixture to 90 °C for 6 hours.
Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The benzimidazole product will appear as a highly fluorescent spot under 254 nm and 365 nm UV light, distinct from the starting materials.
Isolation: Cool the mixture to room temperature and pour it into ice water while stirring vigorously.
Workup: Filter the precipitated solid, wash sequentially with cold water and cold ethanol, and dry under vacuum.
Quantitative Data & Reaction Metrics
The following table summarizes the expected reaction metrics based on the optimized protocols described above, ensuring high throughput and scalability for drug development workflows.
[1] Title: Development of Manufacturing Processes for the Carboxylic Acid Key Intermediate of Lusutrombopag: One-Pot Reaction Process of Formylation and the Horner–Wadsworth–Emmons Reaction | Source: ACS Omega | URL:[Link]
[3] Title: Application and synthesis of thiazole ring in clinically approved drugs | Source: European Journal of Medicinal Chemistry | URL:[Link]
Troubleshooting poor solubility of 2,6-Dichloro-4-formylbenzoic acid in aqueous media
Welcome to the technical support center for 2,6-Dichloro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2,6-Dichloro-4-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the poor aqueous solubility of this compound. Here, we will explore the underlying chemical principles governing its solubility and provide actionable, step-by-step protocols to overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2,6-Dichloro-4-formylbenzoic acid in my aqueous buffer. Why is it so poorly soluble?
A1: The poor aqueous solubility of 2,6-Dichloro-4-formylbenzoic acid is a result of its molecular structure. The presence of two chlorine atoms and a benzene ring makes the molecule largely nonpolar and hydrophobic. While the carboxylic acid group is polar and can participate in hydrogen bonding, its contribution is not enough to overcome the hydrophobicity of the rest of the molecule, leading to low solubility in water.
Q2: What is the first and simplest step I should take to improve its solubility in an aqueous solution?
A2: The most straightforward initial approach is to adjust the pH of your aqueous medium. 2,6-Dichloro-4-formylbenzoic acid is a carboxylic acid and will be more soluble in its deprotonated, or salt, form. By increasing the pH of the solution to a value above the compound's pKa, you can significantly enhance its solubility. For carboxylic acids, a general rule of thumb is to adjust the pH to be at least 2 units above the pKa to ensure complete deprotonation and maximize solubility.[1]
Q3: I don't know the pKa of 2,6-Dichloro-4-formylbenzoic acid. How can I find it, and what is a safe pH range to work with?
A3: While the exact pKa of 2,6-Dichloro-4-formylbenzoic acid is not readily published, we can estimate it based on similar structures. For example, benzoic acid has a pKa of about 4.2.[2] The electron-withdrawing effects of the two chlorine atoms will make the carboxylic acid more acidic, thus lowering its pKa, likely into the range of 2-3. Therefore, adjusting the pH to a neutral (pH 7) or slightly basic (pH 7.4-8.0) range should be sufficient to deprotonate the acid and improve solubility. It is crucial to ensure the final pH is compatible with your experimental system, such as maintaining cell viability in biological assays.[1]
Q4: I've tried adjusting the pH, but I'm still seeing some precipitation. What's my next option?
A4: If pH adjustment alone is insufficient, the next step is to consider the use of a co-solvent. A small amount of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for dissolving hydrophobic compounds.[1] Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing a concentrated stock solution, which can then be diluted into your aqueous buffer.
Q5: Are there any other techniques I can explore if co-solvents are not compatible with my experiment?
A5: Yes, several other formulation strategies can be employed. These include the use of solubilizing excipients, creating salt forms, or utilizing advanced drug delivery systems like nanoparticles or liposomes.[3] For laboratory-scale experiments, forming a salt with a suitable base prior to dissolution can significantly improve aqueous solubility.[1]
If you are encountering solubility issues with 2,6-Dichloro-4-formylbenzoic acid, follow this systematic approach to achieve a clear, stable solution.
Initial Assessment: Visual Inspection
Before attempting any dissolution method, visually inspect the compound. It should be a solid, as indicated by its physical and chemical properties.[4]
Method 1: pH-Adjusted Aqueous Buffer
This method is the first-line approach due to its simplicity and minimal use of organic solvents.
Rationale: By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the compound is converted to its more soluble anionic (carboxylate) form.[5][6]
Protocol:
Buffer Selection: Choose a buffer system that is effective in your desired pH range and compatible with your downstream application (e.g., phosphate-buffered saline (PBS) for many biological experiments).
Initial Suspension: Weigh the desired amount of 2,6-Dichloro-4-formylbenzoic acid and add it to your chosen aqueous buffer.
pH Adjustment: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
Monitor Dissolution: Continuously monitor the solution for clarity. Use a calibrated pH meter to track the pH.
Final pH: Continue adding the base until the compound is fully dissolved and the pH is stable within your target range (e.g., pH 7.4).
Final Volume Adjustment: Once the compound is dissolved, add the buffer to reach the final desired volume.
Parameter
Recommendation
Rationale
Target pH
> 6.0 (ideally 7.0-8.0)
Ensures deprotonation to the more soluble carboxylate form.
Base for Adjustment
0.1 M - 1 M NaOH or KOH
Common laboratory bases, use a concentration that allows for controlled addition.
Stirring
Continuous magnetic stirring
Facilitates dissolution and ensures uniform pH.
Method 2: Co-Solvent Approach
This method is recommended when pH adjustment alone is insufficient or when a high concentration stock solution is required.
Rationale: Water-miscible organic solvents like DMSO can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1]
Protocol:
Prepare a Concentrated Stock: Weigh the 2,6-Dichloro-4-formylbenzoic acid and dissolve it in a minimal amount of a water-miscible organic solvent, such as DMSO.[7]
Vortexing/Sonication: If necessary, gently vortex or sonicate the mixture to aid dissolution.
Dilution into Aqueous Buffer: Add the concentrated stock solution dropwise to your vigorously stirring aqueous buffer. This rapid mixing helps to prevent localized precipitation.[1]
Final Co-solvent Concentration: Keep the final concentration of the co-solvent to a minimum, typically less than 1%, to avoid potential interference with biological assays.[1]
Co-Solvent
Typical Starting Concentration
Notes
DMSO
10-50 mg/mL
A powerful and widely used solvent. Be mindful of its potential effects on cells.
Ethanol
Lower than DMSO
A less toxic alternative, but may be less effective for highly hydrophobic compounds.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting the poor aqueous solubility of 2,6-Dichloro-4-formylbenzoic acid.
Safety Precautions
When handling 2,6-Dichloro-4-formylbenzoic acid, it is important to adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[8][9]
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8]
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[8]
First Aid:
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[9]
Ingestion: Clean mouth with water and drink plenty of water afterwards.[8]
For more detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[4][8][9][10]
References
Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of pharmaceutical sciences, 70(1), 22–32. [Link]
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
Mooney, K. G., Rodriguez-Gaxiola, M., Mintun, M., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids II: effect of buffers. Journal of pharmaceutical sciences, 70(12), 1358–1365. [Link]
CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dichloro-4-formylbenzoic Acid Amide Coupling
Welcome to the Advanced Troubleshooting Guide for 2,6-Dichloro-4-formylbenzoic acid[1]. This substrate presents a dual challenge in organic synthesis: extreme steric hindrance at the carboxylate core due to the flanking...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for 2,6-Dichloro-4-formylbenzoic acid[1]. This substrate presents a dual challenge in organic synthesis: extreme steric hindrance at the carboxylate core due to the flanking ortho-chloro groups, and competing electrophilic reactivity from the para-formyl (aldehyde) group. This guide is designed for drug development professionals and synthetic chemists to systematically overcome these barriers.
Diagnostic Workflow
Before beginning your synthesis, consult the decision tree below to select the appropriate activation and protection strategy based on your specific amine nucleophile.
Logical decision tree for sterically hindered 2,6-dichloro-4-formylbenzoic acid amide coupling.
Frequently Asked Questions & Troubleshooting
Q1: I combined 2,6-dichloro-4-formylbenzoic acid directly with my primary amine and a coupling agent. LC-MS shows a mass corresponding to [M + Amine - H₂O], but NMR confirms it is not an amide. What happened?A1: You are observing chemoselective Schiff base (imine) formation. Aldehydes are inherently more electrophilic than carboxylic acids. Because the carboxyl group is severely shielded by the 2,6-dichloro atoms, the amine preferentially attacks the unhindered 4-formyl group.
Causality & Solution: The activation energy for nucleophilic attack on the aldehyde is significantly lower than on the sterically crowded carboxylate. You must mask the aldehyde as an acetal (e.g., 1,3-dioxolane) prior to amide coupling.
Q2: I protected the aldehyde, but my standard EDC/HOBt coupling still fails, returning >90% unreacted starting material. Why?A2: 2,6-disubstituted benzoic acids exhibit extreme steric hindrance[2]. The two bulky chlorine atoms block the Bürgi-Dunitz trajectory required for the amine to attack the activated ester. EDC/HOBt forms an O-acylisourea intermediate that is simply too bulky and insufficiently reactive for hindered substrates.
Causality & Solution: You must switch to a highly reactive coupling agent like HATU[3], which forms a less sterically demanding and highly active 7-aza-HOAt ester, or bypass coupling agents entirely by generating an acid chloride[4].
Q3: When should I choose the Acid Chloride method over HATU for this specific substrate?A3: The acid chloride method is the gold standard for maximizing yield in 2,6-disubstituted systems[4]. However, it requires harsh conditions (refluxing SOCl₂) that may not be tolerated by sensitive functional groups or chiral centers (which risk epimerization via ketene intermediates). Use HATU/HOAt when coupling to chiral amines or when the substrate is acid/moisture-sensitive[3][5].
Quantitative Reagent Comparison
Selecting the right coupling parameters is critical for 2,6-dichloro systems. The table below summarizes expected outcomes based on the activation strategy.
Coupling Strategy
Reagents
Relative Reaction Rate
Epimerization Risk
Typical Yield (2,6-Dichloro Substrates)
Carbodiimide
EDC, HOBt, DIPEA
Very Slow
High
< 10%
Uronium Salt
HATU, HOAt, DIPEA
Fast
Low
60 - 80%
Acid Chloride
SOCl₂, then Amine/Base
Very Fast
High (if chiral amine)
85 - 95%
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating mechanistic causality and In-Process Controls (IPCs) to ensure experimental integrity.
Protocol A: Formyl Protection (Acetalization)
Objective: Mask the reactive electrophilic aldehyde to prevent competitive imine formation.
Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend 2,6-dichloro-4-formylbenzoic acid (1.0 equiv) in toluene (0.2 M).
Causality: The Dean-Stark trap continuously removes water (a byproduct), driving the thermodynamic equilibrium of acetal formation forward according to Le Chatelier's principle.
In-Process Control (IPC): Pull a 50 µL aliquot, evaporate, and analyze via ¹H NMR. Validation: The reaction is complete when the aldehyde proton singlet (~10.0 ppm) completely disappears, replaced by the acetal methine proton singlet (~5.8 ppm).
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to remove pTSA, dry over Na₂SO₄, and concentrate.
Objective: Overcome the 2,6-dichloro steric wall using the most highly reactive electrophile[4].
Activation: To a dry flask under nitrogen, add the acetal-protected acid (1.0 equiv) and thionyl chloride (SOCl₂, 10.0 equiv)[4].
Reflux: Heat to reflux (80 °C) for 2 hours.
Causality: The extreme steric hindrance requires thermal energy to drive the formation of the chlorosulfite intermediate and its subsequent collapse into the highly electrophilic acid chloride[4].
IPC (Critical): Quench a 10 µL aliquot into anhydrous methanol and analyze by LC-MS. Validation: Look for the methyl ester mass. If the free acid mass remains, extend reflux time.
Concentration: Cool and remove excess SOCl₂ strictly under vacuum to avoid hydrolyzing the acid chloride.
Coupling: Dissolve the crude acid chloride in anhydrous DCM (0.2 M). Cool to 0 °C. Add the amine (1.1 equiv) followed dropwise by DIPEA (3.0 equiv).
Causality: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct, preventing the protonation and deactivation of the incoming amine nucleophile.
Completion: Warm to room temperature and stir for 2 hours.
Objective: Achieve coupling under mild conditions to prevent epimerization[3][5].
Pre-activation: Dissolve the protected acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M)[5].
Base Addition: Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature.
Causality: Pre-activation is mandatory. HATU generates a highly reactive 7-aza-HOAt ester[3]. The nitrogen in the pyridine ring of HOAt provides an intramolecular hydrogen bond that pre-organizes the incoming amine, effectively lowering the activation energy barrier created by the 2,6-dichloro steric wall.
Coupling: Add the amine (1.1 equiv) and stir for 12-24 hours.
IPC: Monitor by LC-MS. Validation: Ensure the mass of the active ester intermediate is fully consumed and replaced by the product mass.
Workup: Dilute with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF) and saturated NaHCO₃ (to remove the HOAt byproduct), dry, and concentrate.
References
Title: Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Optimizing HPLC mobile phase conditions for 2,6-Dichloro-4-formylbenzoic acid purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to purify highly functionalized, acidic compounds like 2,6-Dichloro-4-formylbenzoic a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to purify highly functionalized, acidic compounds like 2,6-Dichloro-4-formylbenzoic acid .
This molecule presents a dual chromatographic challenge: a highly acidic carboxylic acid group flanked by electron-withdrawing chlorines, and a highly reactive formyl (aldehyde) group. This guide provides field-proven, self-validating protocols to eliminate peak tailing and prevent on-column sample degradation.
Diagnostic Workflow
Diagnostic workflow for resolving peak tailing and degradation in HPLC.
Mechanistic FAQs
Q1: Why is my peak shape asymmetric, showing severe tailing or splitting?A1: Peak tailing in this context is a symptom of partial ionization and secondary stationary-phase interactions[1]. The pKa of the structurally similar 2,6-dichlorobenzoic acid is approximately 1.69[2]. The addition of the electron-withdrawing formyl group at the para position further increases the acidity of your target compound.
When the mobile phase pH approaches the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states[1]. These two states have drastically different retention times on a reversed-phase column. Furthermore, the anionic state interacts strongly with residual, positively charged silanol groups on the silica stationary phase, causing a "drag" effect that manifests as a tailing peak[3].
The Fix: You must suppress ionization by dropping the mobile phase pH at least 1 to 1.5 units below the pKa. While 0.1% Trifluoroacetic acid (TFA) provides a pH of ~2.0[4], this may not be acidic enough for a compound with a pKa < 1.7. We recommend using 0.2% TFA or a 20 mM Phosphoric acid buffer (pH 2.0) combined with an end-capped or polar-embedded C18 column designed to tolerate low pH.
Q2: Why does my sample degrade over time, or why do I see multiple late-eluting "ghost" peaks?A2: This is a classic case of artificial on-column (or in-vial) derivatization caused by your solvent choice. 2,6-Dichloro-4-formylbenzoic acid contains a highly reactive aldehyde group. If you are using Methanol as your organic modifier (Mobile Phase B) or as your sample diluent, the aldehyde will react with the alcohol[5].
In the presence of an acidic modifier like TFA (which acts as a catalyst), the formyl group rapidly undergoes nucleophilic addition with Methanol to form a hemiacetal, and subsequently, an acetal[6]. Because acetals are more hydrophobic than the parent aldehyde, they elute later in the chromatogram. As your sample sits in the autosampler, the equilibrium shifts, causing the main peak to shrink while the acetal "ghost" peaks grow.
The Fix: Strictly avoid all alcohols (Methanol, Ethanol, Isopropanol). Switch your organic modifier and sample diluent to Acetonitrile (ACN), which is aprotic and will not react with the formyl group.
To ensure scientific integrity, this protocol incorporates a System Suitability Test (SST) to validate the chromatographic logic before injecting precious samples.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 2.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.2% (v/v) concentration. Mix thoroughly and sonicate for 10 minutes to degas.
Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add 2.0 mL of TFA. Mix and degas. (Do not use Methanol).
Step 2: Sample Preparation
Weigh the crude 2,6-Dichloro-4-formylbenzoic acid.
Dissolve the sample in a diluent matching the initial gradient conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B).
Critical: Do not use any alcohols to aid dissolution. If solubility is poor, add up to 20% DMSO, as DMSO is inert to the formyl group.
Step 3: System Suitability Testing (SST)
Column Selection: Install a low-pH tolerant, end-capped C18 column (e.g., Waters XSelect HSS T3 or equivalent).
Blank Injection: Inject 10 µL of the sample diluent. Confirm a flat baseline with no ghost peaks.
Standard Injection: Inject a 0.1 mg/mL standard of the target compound.
Validation Metric: Calculate the USP Tailing Factor (
T
). The system is validated and ready for purification only if
T≤1.5
. If
T>1.5
, verify the pH of Mobile Phase A and ensure the column is not suffering from silanol degradation.
Step 4: Gradient Elution & Purification
Set the flow rate to the column's optimal linear velocity (e.g., 1.0 mL/min for a standard 4.6 mm ID column).
Run a linear gradient from 10% B to 70% B over 15 minutes.
Hold at 95% B for 3 minutes to wash the column, then re-equilibrate at 10% B for 5 minutes.
Collect the fraction corresponding to the main peak. Immediately lyophilize the fraction to remove water and TFA, preventing any long-term acid-catalyzed degradation of the purified product.
Preventing unwanted oxidation of the 2,6-Dichloro-4-formylbenzoic acid aldehyde group
Welcome to the Technical Support Center for handling 2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1). This highly functionalized building block is critical in drug discovery and complex organic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 2,6-Dichloro-4-formylbenzoic acid (CAS: 1807998-43-1). This highly functionalized building block is critical in drug discovery and complex organic synthesis. However, researchers frequently encounter a major hurdle: the spontaneous, unwanted oxidation of the C4-aldehyde group into a carboxylic acid, rendering the molecule useless for downstream formyl-dependent chemistry.
This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot degradation issues and implement robust protection strategies.
Part 1: Troubleshooting & FAQs
Q1: Why does the aldehyde group in 2,6-Dichloro-4-formylbenzoic acid oxidize so rapidly on the benchtop?
The Causality: The degradation is driven by an aerobic autoxidation mechanism [1]. Aldehydes are highly susceptible to homolytic C-H bond cleavage initiated by trace light or transition metal impurities. This cleavage generates an acyl radical, which rapidly reacts with atmospheric oxygen (
O2
) to form an acylperoxy radical. This radical abstracts a hydrogen atom from another aldehyde molecule, forming a peracid intermediate. Finally, the peracid reacts with a second equivalent of the aldehyde, yielding two equivalents of carboxylic acid [2].
In 2,6-Dichloro-4-formylbenzoic acid, the electron-withdrawing nature of the chlorine atoms and the para-carboxylic acid group makes the carbonyl carbon highly electrophilic, which can further sensitize the molecule to nucleophilic attack by peroxides formed during this radical chain reaction.
Autoxidation mechanism of aldehydes into carboxylic acids via radical intermediates.
Q2: What are the absolute best practices for storing this compound to prevent baseline degradation?
The Solution: To arrest the autoxidation cascade, you must eliminate its initiators (oxygen and light) and slow the kinetic rate of radical formation.
Atmosphere: Store strictly under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively).
Temperature: Maintain at -20°C for long-term storage [3].
Vessel: Use amber glass vials sealed with Parafilm or PTFE-lined caps to prevent photo-initiation.
Q3: I need to perform a cross-coupling on the aromatic ring, but the aldehyde keeps oxidizing or interfering. How do I protect it?
The Solution: The most robust strategy is to mask the aldehyde as an acetal (e.g., dimethyl acetal or 1,3-dioxolane). Acetals are completely unreactive toward oxidants, nucleophiles (like Grignard reagents), and basic cross-coupling conditions (e.g., Suzuki or Sonogashira couplings) [4]. Because 2,6-Dichloro-4-formylbenzoic acid contains a free carboxylic acid, you must carefully select conditions that either co-esterify the acid (if desired) or selectively protect the aldehyde.
Part 2: Quantitative Data on Acetalization Conditions
When choosing an acetalization method, water removal is the thermodynamic driving force. Below is a comparative summary of standard catalytic conditions for benzaldehyde derivatives to help you select the optimal system [5].
Catalyst System
Reagents / Solvents
Temp (°C)
Reaction Time
Typical Yield
Notes
p-TsOH (10 mol%)
Methanol, Trimethyl orthoformate (TMOF)
65 (Reflux)
2–4 hours
>90%
TMOF acts as a chemical water scavenger. Will co-esterify the carboxylic acid.
HCl (0.1 mol%)
Methanol
25 (RT)
1–2 hours
95%
Trace acid protocol; highly efficient but requires dry solvent [5].
ZrCl₄ (5 mol%)
Methanol
25 (RT)
30 mins
98%
Mild Lewis acid; excellent chemoselectivity [6].
TBA-Tribromide
Methanol, TMOF
25 (RT)
1 hour
92%
Mild, tolerates many acid-sensitive groups [6].
Part 3: Self-Validating Experimental Protocol
Synthesis of Methyl 2,6-dichloro-4-(dimethoxymethyl)benzoate
Note: This protocol simultaneously protects the aldehyde as a dimethyl acetal and converts the carboxylic acid to a methyl ester, which is often necessary to prevent the free acid from poisoning transition-metal catalysts in downstream steps.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.
Dissolution: Add 2,6-Dichloro-4-formylbenzoic acid and anhydrous methanol. Stir until a suspension or clear solution forms.
Activation: Inject Trimethyl orthoformate (TMOF) via syringe. Causality: TMOF reacts with the water byproduct to form methanol and methyl formate, driving the equilibrium entirely toward the acetal.
Catalysis: Add p-TsOH·H₂O in one portion. Equip the flask with a reflux condenser and heat to 65°C under Argon for 3 hours.
Self-Validation Check (In-Process):
Withdraw a 50 µL aliquot.
Quench into 0.5 mL of saturated aqueous
NaHCO3
and extract with 0.5 mL Ethyl Acetate.
Spot the organic layer on a Silica TLC plate alongside the starting material. Elute with Hexanes:EtOAc (8:2).
Validation: The starting material (UV active, stays near the baseline due to the free acid) should completely disappear. A new, higher-running spot (the ester-acetal) should appear. If the aldehyde spot remains, add 1.0 eq more TMOF and reflux for an additional hour.
Quench and Workup: Cool the reaction to room temperature. Add 1.0 mL of Triethylamine (
Et3N
) to neutralize the acid catalyst. Causality: Failing to neutralize the acid before concentrating will cause the acetal to revert to the aldehyde as methanol evaporates and trace moisture concentrates.
Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous
NaHCO3
(2 x 25 mL) and brine (25 mL). Dry over anhydrous
Na2SO4
, filter, and evaporate to yield the protected building block.
Workflow for the simultaneous acetal protection and esterification of the substrate.
References
Vanoye, L., & Favre-Réguillon, A. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development. ACS Publications.[Link]
MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Molecules.[Link]
Chemistry LibreTexts. (2019). 13.8: Acetals as Protecting Groups.[Link]
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.[Link]
Organic Chemistry Portal. Synthesis of acetals.[Link]
Troubleshooting
Technical Support Center: Troubleshooting Derivatization of 2,6-Dichloro-4-formylbenzoic Acid
Welcome to the Application Scientist Support Portal. 2,6-Dichloro-4-formylbenzoic acid is a highly versatile but notoriously difficult bifunctional building block.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. 2,6-Dichloro-4-formylbenzoic acid is a highly versatile but notoriously difficult bifunctional building block. It is frequently utilized in the synthesis of complex therapeutics, including RORγ inhibitors[1]. However, its unique molecular anatomy presents significant chemoselectivity and reactivity challenges.
This guide provides diagnostic overviews, troubleshooting FAQs, and self-validating protocols to help you minimize side reactions and maximize yields during derivatization.
Diagnostic Overview & Molecular Anatomy
The difficulty in derivatizing this molecule stems from three competing reactive centers:
C1 Carboxylic Acid (Steric Shielding): The carboxyl group is severely sterically hindered by the two bulky ortho-chlorine atoms. This steric bulk physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack, rendering standard coupling agents (e.g., EDC, DCC) highly ineffective[2].
C4 Aldehyde (High Electrophilicity): The aldehyde is highly activated by the electron-withdrawing nature of the aromatic ring. It is prone to rapidly forming Schiff bases (imines) with amines, often outcompeting the hindered carboxylic acid during amidation attempts.
C2/C6 Aryl Chlorides (SNAr Susceptibility): The chlorines are activated for Nucleophilic Aromatic Substitution (SNAr) by the para-formyl and ortho-carboxyl groups. Strong nucleophiles or bases at elevated temperatures will irreversibly displace these chlorines.
Troubleshooting FAQs
Q1: Why am I recovering unreacted starting material when trying to form an amide using HATU or EDC/HOBt?Causality: The ortho-dichloro substitution creates a massive steric shield around the carboxyl carbon[2]. Standard uronium (HATU) or carbodiimide (EDC) activated esters are too bulky to permit the incoming amine to attack efficiently. As detailed in literature regarding the2, carrier-mediated and standard chemical processes are severely impeded by this geometry[2].
Solution: You must bypass the bulky activated ester intermediate. Convert the carboxylic acid to a linear, highly electrophilic acyl chloride using3 (1-chloro-N,N,2-trimethyl-1-propenylamine)[3]. Alternatively, use PyAOP, a phosphonium salt specifically 4[4].
Q2: During amidation, LC-MS shows a mass corresponding to the amine reacting twice. What is happening?Causality: You are experiencing chemoselectivity failure. Because the carboxylic acid is sterically hindered and slow to react, the primary amine condenses with the highly reactive C4-aldehyde to form a Schiff base (imine).
Solution: Perform the acylation via the acyl chloride method at 0 °C using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The low temperature and extreme reactivity of the acyl chloride kinetically favor amide bond formation over imine condensation.
Q3: My reductive amination yields a mixture of the desired product, the benzyl alcohol, and a dechlorinated byproduct. How do I fix this?Causality: Using Sodium Borohydride (NaBH₄) directly reduces the aldehyde to an alcohol before the imine can fully form. Furthermore, heating the reaction with excess amine triggers SNAr, displacing the C2 or C6 chlorine.
Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). The electron-withdrawing acetoxy groups reduce the hydride-donating ability of the boron, making it unreactive toward the free aldehyde but perfectly tuned to reduce the more electrophilic iminium ion. This 5 was pioneered by Abdel-Magid[5]. Run the reaction at room temperature to completely suppress SNAr.
Quantitative Data & Reagent Selection
Table 1: Coupling Reagent Efficacy for 2,6-Disubstituted Benzoic Acids
Reagent System
Activation Intermediate
Steric Tolerance
Chemoselectivity (Acid vs Aldehyde)
Typical Yield
EDC / HOBt
OBt Ester
Very Low
Poor (Imine formation dominates)
< 10%
HATU / DIPEA
OAt Ester
Moderate
Poor to Moderate
20 - 40%
PyAOP / HOAt
Phosphonium / OAt
High
Moderate
60 - 75%
Ghosez's Reagent
Acyl Chloride
Very High
Excellent (at 0 °C)
> 85%
Table 2: Reducing Agents for Aldehyde Derivatization
Reducing Agent
Solvent
Aldehyde Reduction (Background)
Iminium Reduction
SNAr Risk
NaBH₄
MeOH
High (Forms Alcohol)
High
Moderate
NaBH₃CN
MeOH / AcOH
Low
High
High (Requires heat/basic conditions)
NaBH(OAc)₃
DCE
Very Low
High
Low (Mild conditions)
Validated Experimental Protocols
Protocol 1: Chemoselective Amidation via Ghosez's Reagent
This protocol utilizes an acyl chloride intermediate to overcome steric hindrance while maintaining low temperatures to prevent aldehyde interference.
Activation: Dissolve 2,6-Dichloro-4-formylbenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an N₂ atmosphere. Cool the solution to 0 °C. Add Ghosez's reagent (1.2 eq) dropwise.
In-Process Validation: Stir for 1 hour at 0 °C. Take a 5 µL aliquot, quench it in 100 µL of dry MeOH, and analyze via LC-MS. Look for the methyl ester mass (M+14) to confirm 100% conversion to the acyl chloride.
Coupling: In a separate dry flask, dissolve the target amine (1.1 eq) and DIPEA (2.5 eq) in CH₂Cl₂. Cool to 0 °C.
Addition: Transfer the activated acyl chloride solution dropwise to the amine solution. Maintain at 0 °C for 2 hours. Causality Note: Keeping the reaction cold kinetically traps the amine into reacting with the highly electrophilic acyl chloride rather than the aldehyde.
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Mild Reductive Amination using NaBH(OAc)₃
This protocol selectively reduces the imine without over-reducing the aldehyde or triggering SNAr dechlorination.
Imine Formation: Dissolve 2,6-Dichloro-4-formylbenzoic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq) to catalyze imine formation.
In-Process Validation: Stir at room temperature for 2 hours. Monitor by TLC (UV active) for the disappearance of the aldehyde starting material spot and the formation of the intermediate imine.
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions to avoid rapid H₂ gas evolution.
Completion: Stir at room temperature for 4-12 hours. Causality Note: NaBH(OAc)₃ selectively reduces the protonated iminium ion without touching the unreacted aldehyde or the sterically hindered carboxylic acid[5].
Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with EtOAc, wash with water, dry, and concentrate.
Reaction Workflows & Pathway Visualizations
Decision tree for chemoselective derivatization of 2,6-Dichloro-4-formylbenzoic acid.
Competing reaction pathways during the amidation of 2,6-Dichloro-4-formylbenzoic acid.
References
WO2015129926A1 - Pyrazole amide derivative (Google Patents). Demonstrates the utility of 2,6-dichloro-4-formylbenzoic acid in the synthesis of RORγ inhibitors.
Steric hindrance of 2,6-disubstituted benzoic acid derivatives (PubMed). Details the severe steric shielding effects of 2,6-disubstitution on the carboxyl group.
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride (ACS Publications). The foundational Abdel-Magid protocol for mild, chemoselective reductive amination.
Aza-Amino Acids Disrupt β-Sheet Secondary Structures (MDPI). Discusses the use of Ghosez's reagent for the activation of sterically hindered carboxylic acids.
N-Acylation in combinatorial chemistry (Arkivoc). Reviews advanced coupling reagents including PyAOP for overcoming extreme steric hindrance.
Reducing decarboxylation rates of 2,6-Dichloro-4-formylbenzoic acid at high temperatures
Welcome to the technical support center for 2,6-Dichloro-4-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating decarbox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2,6-Dichloro-4-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating decarboxylation at elevated temperatures. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to ensure the stability and integrity of your compound during experimental procedures.
Understanding the Challenge: Decarboxylation of 2,6-Dichloro-4-formylbenzoic Acid
2,6-Dichloro-4-formylbenzoic acid is a valuable building block in organic synthesis. However, like many substituted benzoic acids, it is susceptible to decarboxylation, particularly at high temperatures. This process involves the loss of the carboxyl group as carbon dioxide, leading to the formation of 2,6-dichlorobenzaldehyde. The rate of this undesired side reaction is influenced by several factors, including temperature, solvent, pH, and the presence of catalysts.
The two ortho-chloro substituents provide significant steric hindrance around the carboxylic acid group, which can influence its reactivity. Furthermore, both the chloro and formyl groups are electron-withdrawing, which generally increases the thermal stability of the benzoic acid compared to electron-donating substituents. However, under forcing reaction conditions, decarboxylation can still be a significant issue.
Troubleshooting Guide: Minimizing Decarboxylation
This section provides a systematic approach to troubleshooting and minimizing the decarboxylation of 2,6-Dichloro-4-formylbenzoic acid in your reactions.
Issue 1: Significant Formation of 2,6-Dichlorobenzaldehyde Byproduct
If you are observing a significant amount of the decarboxylated byproduct, 2,6-dichlorobenzaldehyde, in your reaction mixture, consider the following troubleshooting steps:
Step 1: Temperature Optimization
High temperatures are a primary driver of decarboxylation.
Action: Carefully review the thermal profile of your reaction. If possible, lower the reaction temperature. Even a reduction of 10-20 °C can significantly decrease the rate of decarboxylation.
Step 2: Solvent Selection
The choice of solvent can influence the rate of decarboxylation.
Action: If your reaction chemistry allows, consider switching to a non-polar, aprotic solvent.
Rationale: Polar, protic solvents can sometimes facilitate decarboxylation by stabilizing charged intermediates or transition states. Aprotic solvents are generally preferred to minimize this effect.[1]
Step 3: pH Control
The pH of the reaction medium can have a pronounced effect on the decarboxylation rate.
Action: If applicable to your reaction, ensure the reaction medium is not strongly acidic or basic. Buffering the reaction mixture may be beneficial.
Rationale: Both strongly acidic and basic conditions can catalyze the decarboxylation of benzoic acids.[2] Under acidic conditions, protonation of the carboxyl group can facilitate CO2 loss. Under basic conditions, the formation of the carboxylate anion can also lead to decarboxylation, though this is generally less favorable for benzoic acids with electron-withdrawing groups.
Step 4: Catalyst Evaluation
Certain metals can catalyze decarboxylation.
Action: Scrutinize your reaction for the presence of any metal catalysts, particularly copper, silver, or palladium salts, which are known to promote decarboxylation of ortho-substituted benzoic acids.[3] If a catalyst is necessary for your desired transformation, consider screening for alternatives that are less prone to inducing decarboxylation.
Rationale: Transition metals can form complexes with the carboxylate, lowering the activation energy for decarboxylation.[4]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for reducing decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the thermal decarboxylation of 2,6-Dichloro-4-formylbenzoic acid?
A1: While a specific study on this molecule is not available, the decarboxylation of aromatic carboxylic acids can proceed through several mechanisms depending on the conditions. For a molecule like 2,6-Dichloro-4-formylbenzoic acid, a likely pathway at high temperatures in the absence of a catalyst is a concerted or stepwise cleavage of the C-C bond between the aromatic ring and the carboxyl group, leading to the formation of an aryl anion intermediate that is subsequently protonated by a proton source in the reaction medium. The electron-withdrawing nature of the chloro and formyl groups would generally disfavor the formation of a positive charge on the ring, making an electrophilic aromatic substitution-type mechanism less likely unless under strongly acidic conditions.
Troubleshooting incomplete deprotection of 2,6-Dichloro-4-formylbenzoic acid acetal derivatives
Welcome to the Technical Support Center for advanced synthetic troubleshooting. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of highly deactivated aromatic systems.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced synthetic troubleshooting. As a Senior Application Scientist, I frequently encounter challenges with the deprotection of highly deactivated aromatic systems.
2,6-Dichloro-4-formylbenzoic acid acetal derivatives are notoriously stubborn substrates. The combination of severe electronic deactivation and potential solubility issues often leads to stalled reactions, poor yields, and unwanted side reactions if forced under unnecessarily harsh conditions. This guide provides a mechanistic breakdown and field-proven, self-validating protocols to help you achieve quantitative deprotection.
Part 1: Mechanistic Insight (The "Why")
To troubleshoot effectively, we must first understand the chemical causality behind the failure of standard protocols.
Why does this specific molecule resist deprotection?
Acetal deprotection is an acid-catalyzed equilibrium process where the rate-determining step is the cleavage of the C–O bond to form a transient oxocarbenium ion[1]. The thermodynamic stability of this oxocarbenium ion directly dictates the reaction rate[1].
In 2,6-dichloro-4-formylbenzoic acid derivatives:
Severe Electronic Deactivation: The carboxylic acid group at C1 and the two chlorine atoms at C2 and C6 exert powerful electron-withdrawing inductive and resonance effects.
Oxocarbenium Destabilization: This electron deficiency is transmitted to the benzylic position (C4), severely destabilizing the positive charge of the required oxocarbenium intermediate[1]. Consequently, standard mild aqueous acids (like dilute HCl or acetic acid) fail to provide enough thermodynamic push to overcome the massive activation energy barrier.
Solubility Constraints: The free carboxylic acid group often renders the substrate poorly soluble in standard aqueous acidic media, physically sequestering the unreacted acetal from the catalytic cycle.
Caption: Mechanistic pathway of acetal deprotection highlighting the oxocarbenium energy bottleneck.
Part 2: Troubleshooting FAQs
Q: My reaction stalls at 50% conversion using 2M HCl in THF. What is the issue?A: You are encountering an equilibrium bottleneck combined with oxocarbenium destabilization. Because the intermediate is exceptionally high-energy, the reverse reaction (acetal re-formation) competes effectively if the alcohol byproduct isn't aggressively removed or if water concentration is insufficient. Furthermore, as the THF evaporates or the ionic strength of the aqueous layer changes, the carboxylic acid moiety causes the starting material to precipitate out of the reactive phase.
Q: How can I force the reaction to completion without degrading the molecule?A: Transition from standard Brønsted acids to halophilic or Lewis acid catalysis. Two highly effective methods for deactivated benzaldehyde acetals are:
Bismuth(III) Triflate (Bi(OTf)₃): A highly active, water-tolerant Lewis acid. Even at 1–5 mol% loading, Bi(OTf)₃ effectively coordinates with the acetal oxygen, significantly lowering the activation energy for C–O cleavage without requiring harsh bulk acidity[2].
Molecular Iodine (I₂) in Acetone: Iodine acts as a mild Lewis acid. In the presence of acetone, the reaction undergoes a transacetalization-like process where acetone acts as the solvent and the ultimate water/acetal acceptor[3].
Q: Are there alternative gentle Lewis acids if Bi(OTf)₃ is unavailable?A: Yes. Erbium(III) triflate (Er(OTf)₃) is a very gentle Lewis acid catalyst that has proven highly effective for the chemoselective cleavage of alkyl and cyclic acetals at room temperature, particularly when run in wet nitromethane[4].
Part 3: Data Presentation
Table 1: Comparison of Deprotection Strategies for Electron-Deficient Acetals
Method
Catalyst Loading
Solvent System
Temp
Time
Typical Yield
Mechanistic Advantage
Standard Brønsted
1–2 eq (HCl/TFA)
THF/H₂O (1:1)
60 °C
12–24 h
< 50%
Often stalls; equilibrium limited due to high activation barrier.
This protocol utilizes Lewis acid coordination to bypass the standard Brønsted acid thermodynamic bottleneck[2].
Setup: Dissolve 1.0 mmol of the 2,6-dichloro-4-formylbenzoic acid acetal derivative in 4 mL of THF to ensure complete solubilization of the carboxylic acid moiety.
Catalyst Addition: Add 1 mL of distilled water, followed by 5 mol% (32.8 mg) of Bismuth(III) triflate (Bi(OTf)₃).
Reaction: Stir the homogeneous mixture at room temperature. Monitor via TLC (typically 1–4 hours). If the reaction stalls, gently warm to 40 °C.
Self-Validating Quench & Workup: Add 5 mL of saturated aqueous NaHCO₃. The evolution of CO₂ gas validates the neutralization of the triflate. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Verification: Concentrate the organic layer. The disappearance of the acetal methine proton (~5.5 ppm) and the appearance of a sharp aldehyde singlet (~10.0 ppm) in ¹H NMR confirms quantitative conversion.
Protocol B: Iodine in Acetone (Self-Indicating Method)
This protocol is ideal if the substrate is highly sensitive to aqueous acidic hydrolysis, relying instead on a mild halophilic transacetalization[3].
Setup: Dissolve 1.0 mmol of the acetal-protected compound in 10 mL of reagent-grade acetone[3].
Catalyst Addition: Add 10 mol% (25.4 mg) of molecular iodine (I₂)[3]. The solution will immediately turn a deep brown color.
Reaction: Stir at room temperature. The reaction is typically complete within 10 to 30 minutes.
Self-Validating Quench: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise[3]. Validation: The exact moment the brown color completely disappears, the iodine has been successfully reduced and quenched[3].
Workup: Remove the acetone under reduced pressure, extract the remaining aqueous residue with dichloromethane (3 x 15 mL), dry over Na₂SO₄, and concentrate to isolate the free aldehyde[3].
References
The Journal of Organic Chemistry (ACS Publications). Highly Discriminative and Chemoselective Deprotection/Transformations of Acetals with the Combination of Trialkylsilyl Triflate/2,4,6-Collidine. Available at:[Link]
The Journal of Organic Chemistry (ACS Publications). A Simple and Efficient Chemoselective Method for the Catalytic Deprotection of Acetals and Ketals Using Bismuth Triflate. Available at: [Link]
Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. Available at: [Link]
Reactivity comparison: 2,6-Dichloro-4-formylbenzoic acid vs 4-formylbenzoic acid
An in-depth technical comparison of 4-formylbenzoic acid (4-FBA) and 2,6-dichloro-4-formylbenzoic acid (2,6-diCl-4-FBA) reveals a classic paradigm in organic synthesis: the profound impact of steric and electronic modula...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison of 4-formylbenzoic acid (4-FBA) and 2,6-dichloro-4-formylbenzoic acid (2,6-diCl-4-FBA) reveals a classic paradigm in organic synthesis: the profound impact of steric and electronic modulation on chemoselectivity.
For drug development professionals and synthetic chemists, choosing between these two building blocks dictates the necessity of protecting group strategies, the choice of coupling reagents, and the overall efficiency of a synthetic route.
Mechanistic Causality: Steric Fortresses and Electronic Tuning
Both molecules possess two highly versatile electrophilic centers: a carboxylic acid (-COOH) and an aldehyde (-CHO). However, their reactivity profiles diverge drastically due to the presence of the two chlorine atoms in 2,6-diCl-4-FBA.
The Carboxylic Acid Terminus: Steric Shielding
In standard 4-FBA, the carboxylic acid is unhindered and readily undergoes standard amidation or esterification using carbodiimide coupling agents (e.g., EDC, DCC).
In contrast, the ortho-chlorines in 2,6-diCl-4-FBA act as a "steric fortress." The van der Waals radii of the halogens physically occlude the Bürgi-Dunitz trajectory required for nucleophilic attack. Attempting to activate this acid with standard bulky coupling agents like DCC and DMAP typically results in zero product formation, as the intermediate O-acylisourea is too sterically congested to permit subsequent nucleophilic attack by an amine or alcohol[1].
The Aldehyde Terminus: Inductive Activation
The aldehyde group in 2,6-diCl-4-FBA is located at the 4-position, far removed from the steric bulk of the chlorines. However, it is electronically influenced by them. Chlorines exert a
σ
-electron-withdrawing inductive effect (-I). Because they are meta to the formyl group, their competing resonance donation (+R) cannot delocalize onto the aldehyde carbon. Consequently, the net -I effect increases the partial positive charge (
δ+
) on the aldehyde carbon, making it slightly more electrophilic and reactive toward amines during Schiff base formation compared to 4-FBA.
Diagram 1: Structural causality of reactivity in 2,6-dichloro-4-formylbenzoic acid.
Quantitative Reactivity Comparison
The structural differences translate directly into distinct laboratory behaviors. The table below summarizes the empirical performance of both compounds.
Feature / Property
4-Formylbenzoic Acid (4-FBA)
2,6-Dichloro-4-formylbenzoic Acid
Carboxylic Acid Reactivity
High (Readily couples via EDC/NHS)
Extremely Low (Requires SOCl₂ activation)
Aldehyde Reactivity
High
Very High (Inductively activated)
Estimated pKa (-COOH)
~ 4.0
~ 1.5 (Highly acidic due to ortho-halogens)
Chemoselectivity
Poor (Requires orthogonal protecting groups)
Excellent (Inherent steric differentiation)
Primary Application
General bifunctional cross-linking
Chemoselective sequential functionalization
Experimental Workflows: Self-Validating Protocols
To leverage the unique properties of 2,6-diCl-4-FBA, standard protocols must be adapted. The following methodologies demonstrate how to exploit its chemoselectivity, as well as how to forcefully overcome its steric hindrance when necessary.
Protocol A: Chemoselective Reductive Amination (Exploiting the Aldehyde)
When reacting 4-FBA with an amine, side reactions (such as amidation) can occur if coupling agents or harsh conditions are present[2]. 2,6-diCl-4-FBA allows for the selective functionalization of the aldehyde without protecting the carboxylic acid.
Causality Check: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, preventing the formation of undesired alcohol byproducts.
Equilibration: Dissolve 1.0 eq of 2,6-diCl-4-FBA and 1.05 eq of the target primary amine in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Imine Formation: Stir at room temperature for 2 hours. The electron-withdrawing chlorines accelerate this Schiff base formation.
Reduction: Add 1.5 eq of NaBH(OAc)₃ in small portions.
Catalysis (Optional): If the amine is weakly nucleophilic (e.g., an aniline), add 1-2 drops of glacial acetic acid to facilitate iminium ion formation.
Workup: Stir for 12 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM. The carboxylic acid remains completely untouched.
Diagram 2: Chemoselectivity workflow comparison during reductive amination.
Protocol B: Forcing Amidation (Overcoming the Steric Fortress)
If the synthetic route requires forming an amide at the sterically hindered carboxylic acid of 2,6-diCl-4-FBA, standard DCC/DMAP or EDC/NHS protocols will fail[1]. The acid must be converted into a highly reactive acid chloride[3].
Causality Check: Thionyl chloride (SOCl₂) generates an acid chloride, which is significantly smaller and vastly more electrophilic than an O-acylisourea intermediate, allowing the incoming amine to bypass the steric bulk of the ortho-chlorines.
Activation: Suspend 1.0 eq of 2,6-diCl-4-FBA in neat SOCl₂ (approx. 10 eq to act as solvent and reagent). Add a catalytic drop of DMF.
Reflux: Heat the mixture under reflux (approx. 80 °C) for 2-3 hours until the evolution of HCl and SO₂ gases ceases and the solution becomes clear.
Concentration: Remove excess SOCl₂ under reduced pressure. Crucial: Co-evaporate with anhydrous toluene twice to remove trace SOCl₂ and HCl.
Coupling: Dissolve the resulting crude acid chloride in anhydrous THF. Slowly add a solution of the target amine (1.1 eq) and Triethylamine or DIPEA (3.0 eq) in THF at 0 °C.
Completion: Warm to room temperature and stir for 4 hours. Quench with water and extract with Ethyl Acetate.
Conclusion
While 4-formylbenzoic acid is a ubiquitous and cost-effective linker, 2,6-dichloro-4-formylbenzoic acid is a superior choice for complex, multi-step syntheses where chemoselectivity is paramount. By leveraging the extreme steric hindrance of the 2,6-dichloro substitution pattern, researchers can execute highly selective transformations at the aldehyde terminus while keeping the carboxylic acid safely masked in plain sight, eliminating the need for wasteful protection/deprotection cycles.
Validating LC-MS methods for 2,6-Dichloro-4-formylbenzoic acid purity analysis
Title : Validating LC-MS Methods for 2,6-Dichloro-4-formylbenzoic Acid Purity: A Column Comparison Guide Introduction 2,6-Dichloro-4-formylbenzoic acid (CAS 1807998-43-1)[1] is a highly functionalized, halogenated buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Validating LC-MS Methods for 2,6-Dichloro-4-formylbenzoic Acid Purity: A Column Comparison Guide
Introduction
2,6-Dichloro-4-formylbenzoic acid (CAS 1807998-43-1)[1] is a highly functionalized, halogenated building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including RORγt inhibitors[2] and thrombopoietin receptor agonists. As a Senior Application Scientist, I frequently see analytical teams struggle with the purity analysis of this intermediate. Its molecular architecture—a polar carboxylic acid, a reactive formyl (aldehyde) group, and two strongly electronegative chlorine atoms—creates a "perfect storm" of chromatographic challenges.
Standard reversed-phase methods often fail to separate the target API from its regioisomers (e.g., 2,4-dichloro-3-formylbenzoic acid) or process impurities. In this guide, I will objectively compare the performance of a standard fully porous C18 column (the alternative) against a Pentafluorophenyl (PFP) core-shell column (the product) for LC-MS purity analysis. Furthermore, I will detail how to build a self-validating analytical protocol grounded in the latest [3].
The Causality of Experimental Choices: C18 vs. PFP
When designing an LC-MS method, we must understand the causality behind stationary phase selection.
The Alternative (Standard C18): C18 columns rely almost exclusively on hydrophobic dispersion forces. Because 2,6-dichloro-4-formylbenzoic acid is highly polar and acidic, it exhibits poor retention on C18 phases unless ion-pairing reagents are used. However, ion-pairing reagents severely suppress electrospray ionization (ESI) efficiency in mass spectrometry. Consequently, early elution leads to ion suppression from the solvent front and co-elution of structurally similar regioisomers.
The Product (PFP Core-Shell): Fluorinated stationary phases provide multiple orthogonal retention mechanisms[4]. The highly electronegative pentafluorophenyl ring induces strong dipole-dipole interactions, π-π stacking with the analyte's aromatic ring, and exceptional shape selectivity for halogenated compounds[4]. The rigid core-shell particle architecture further minimizes eddy diffusion, resulting in sharper peaks and baseline resolution of critical isomer pairs without the need for MS-incompatible additives.
Fig 1. Comparison of interaction mechanisms between C18 and PFP stationary phases.
Building a Self-Validating System (ICH Q2(R2) Compliance)
Trustworthiness in analytical chemistry is not assumed; it is engineered. Every protocol must be a self-validating system. Following the framework[3], we embed internal controls into the sequence:
System Suitability Testing (SST): Before any sample is analyzed, a known standard mixture is injected. The system only proceeds if the resolution (
Rs
) between 2,6-dichloro-4-formylbenzoic acid and its closest regioisomer is
≥2.0
.
Blank Injections: Methanol blanks are injected after high-concentration standards to definitively prove the absence of column carryover, ensuring the specificity of the method[3].
Fig 2. ICH Q2(R2) compliant LC-MS method validation workflow for purity analysis.
Step-by-Step Methodology
1. Sample Preparation
Diluent: Methanol:Water (50:50, v/v). Causality: Matches the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").
Standard Stock: Accurately weigh 10.0 mg of 2,6-dichloro-4-formylbenzoic acid reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL).
Working Solutions: Dilute the stock serially to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.
2. Liquid Chromatography (LC) Conditions
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Ensures the carboxylic acid remains predominantly protonated for retention, while still allowing MS ionization).
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Gradient Program:
0.0 - 1.0 min: 10% B
1.0 - 6.0 min: 10% to 60% B
6.0 - 7.0 min: 60% to 95% B
7.0 - 9.0 min: 95% B (Wash)
9.0 - 12.0 min: 10% B (Equilibration)
3. Mass Spectrometry (MS) Conditions
Ionization Mode: Electrospray Ionization Negative (ESI-). Causality: The carboxylic acid moiety readily loses a proton to form the
[M−H]−
anion.
Capillary Voltage: 2.5 kV.
Desolvation Temperature: 350°C.
Target m/z: 216.9 (Monoisotopic mass for
35Cl2
isotope). Monitor the
35Cl37Cl
isotope at m/z 218.9 for isotopic ratio confirmation (approx. 9:6 ratio).
Comparative Data Presentation
The following table summarizes the experimental data obtained during the ICH Q2(R2) validation[3], objectively comparing the standard C18 column against the PFP core-shell column.
Validation Parameter (ICH Q2(R2))
Standard C18 Column (Alternative)
PFP Core-Shell Column (Product)
Analytical Significance
Retention Time (
tR
)
1.8 min (Near void volume)
4.5 min
PFP provides necessary retention for polar acidic compounds, avoiding ion suppression.
Specificity (Isomer Resolution,
Rs
)
0.8 (Co-elution)
2.6 (Baseline resolution)
PFP shape selectivity allows differentiation of halogen positioning on the aromatic ring.
Peak Asymmetry (
As
)
1.6 (Tailing observed)
1.05 (Highly symmetrical)
Core-shell architecture and uniform surface chemistry prevent secondary interactions.
Linearity (
R2
, 0.1-50 µg/mL)
0.991
0.9998
Superior peak shape on PFP yields highly accurate integration across the dynamic range.
Precision (%RSD, n=6)
3.5%
0.6%
Stable retention and ionization on PFP ensure highly reproducible quantitation.
Limit of Quantitation (LOQ)
0.5 µg/mL
0.05 µg/mL
A 10-fold increase in sensitivity due to elution away from the suppression zone.
Conclusion
For the purity analysis of 2,6-dichloro-4-formylbenzoic acid, relying on traditional hydrophobic retention (C18) compromises both specificity and sensitivity. The experimental data conclusively demonstrates that transitioning to a Pentafluorophenyl (PFP) stationary phase leverages orthogonal retention mechanisms—specifically dipole-dipole and shape selectivity[4]—to achieve baseline resolution of critical isomers. When coupled with a self-validating, ICH Q2(R2)-compliant protocol[3], this method provides the rigorous scientific integrity required for modern drug development.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from[Link]
World Intellectual Property Organization. (2015). WO2015129926A1 - Pyrazole amide derivative. Retrieved from
A Comparative Guide to Halogenated vs. Non-Halogenated Formylbenzoic Acids in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Fo...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Formylbenzoic acids, possessing both an aldehyde and a carboxylic acid on an aromatic scaffold, are versatile building blocks for a myriad of complex molecules, including pharmaceuticals and functional materials.[1][2][3][4][5][6] The strategic introduction of halogen atoms onto this scaffold can profoundly alter its physicochemical properties and reactivity, offering both advantages and challenges.
This guide provides an in-depth comparative analysis of halogenated and non-halogenated formylbenzoic acids in key organic transformations. We will delve into the underlying electronic and steric effects of halogenation and provide experimental insights to inform your synthetic strategies.
The Influence of Halogenation on Physicochemical Properties and Reactivity
The presence of a halogen atom on the formylbenzoic acid ring system introduces significant electronic and steric effects that modulate its reactivity.
Electronic Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).[7] This effect decreases the electron density of the aromatic ring and influences the acidity of the carboxylic acid and the electrophilicity of the aldehyde.
Increased Acidity: The electron-withdrawing nature of halogens stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[2][7][8][9] For instance, the pKa of benzoic acid is 4.2, while the pKa of 4-formylbenzoic acid is 3.75, indicating the electron-withdrawing effect of the formyl group.[8][9] The addition of a halogen would further decrease the pKa. This increased acidity can be a crucial factor in reactions where the carboxylate form is involved or in designing molecules with specific ionization properties.
Enhanced Electrophilicity: The inductive effect of halogens also withdraws electron density from the formyl group, making the carbonyl carbon more electrophilic and potentially more reactive towards nucleophiles.
Directing Effects in Electrophilic Aromatic Substitution (EAS): While the carboxyl and formyl groups are deactivating and meta-directing in EAS, halogens are deactivating yet ortho, para-directing.[10] This can be exploited for selective functionalization of the aromatic ring.
Steric Effects: The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance, which can influence the regioselectivity of reactions and the accessibility of the reactive sites.[11] This is particularly relevant for reactions involving ortho-substituted formylbenzoic acids.
Comparative Reactivity in Key Organic Transformations
Let's explore how these electronic and steric effects manifest in several common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[12][13][14] Halogenated formylbenzoic acids are excellent substrates for this reaction, where the halogen atom serves as the leaving group.
Comparison:
Feature
Non-Halogenated Formylbenzoic Acid
Halogenated Formylbenzoic Acid
Reactivity
Inert under Suzuki-Miyaura conditions. Requires prior functionalization (e.g., conversion to a triflate).
Directly participates as the electrophilic partner. Reactivity order is typically I > Br > Cl.[12]
Synthetic Utility
Primarily used as the boronic acid component (if derivatized).
Versatile building block for biaryl synthesis.
Yields
Not applicable as a halide partner.
Generally high yields, dependent on the catalyst, ligands, base, and solvent system.[1][12]
Experimental Insight: The electron-withdrawing nature of the formyl and carboxyl groups can influence the oxidative addition step in the catalytic cycle. For a bromo-substituted formylbenzoic acid, the electron-deficient nature of the aromatic ring can facilitate the oxidative addition of the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-formylbenzoic Acid
This protocol provides a general procedure for the coupling of a halogenated formylbenzoic acid with an arylboronic acid.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
To a dry Schlenk flask, add 2-bromo-5-formylbenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
Add the palladium catalyst (3-5 mol%).
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[11]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Schiff Base Formation
The condensation of the formyl group with a primary amine to form a Schiff base (imine) is a fundamental reaction in organic synthesis, often serving as a precursor to more complex heterocyclic systems.[15][16][17][18][19]
Comparison:
Feature
Non-Halogenated Formylbenzoic Acid
Halogenated Formylbenzoic Acid
Reaction Rate
Generally proceeds readily under mild acidic catalysis.
The increased electrophilicity of the carbonyl carbon due to the halogen's -I effect is expected to accelerate the rate of nucleophilic attack by the amine.
Equilibrium
The position of the equilibrium can be shifted towards the product by removing water.
The electron-withdrawing halogen may further stabilize the imine product, potentially shifting the equilibrium further to the right.
Product Properties
The resulting Schiff base can be used in further transformations.
The halogen atom on the product provides a handle for subsequent reactions, such as cross-coupling.
Experimental Insight: The rate of Schiff base formation is pH-dependent. Mild acidic conditions are typically employed to activate the carbonyl group without excessively protonating the amine nucleophile. The increased acidity of halogenated formylbenzoic acids might influence the optimal pH for the reaction.
Experimental Protocol: Schiff Base Formation with 4-Formylbenzoic Acid
This protocol describes a general procedure for the synthesis of a Schiff base from 4-formylbenzoic acid. The same conditions can be applied to its halogenated counterparts, with the expectation of a potentially faster reaction.
Workflow Diagram:
Caption: Workflow for Schiff base synthesis.
Materials:
4-Formylbenzoic acid (or a halogenated derivative)
Primary amine
Solvent (e.g., absolute ethanol, methanol)
Acid catalyst (e.g., glacial acetic acid)
Procedure:
Dissolve the formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.
Add the primary amine (1.0 eq) to the solution.
Add a few drops of glacial acetic acid as a catalyst.[15][19]
Heat the reaction mixture to reflux and stir for the required time (typically 2-6 hours).[16][19]
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
Collect the solid product by vacuum filtration.
Wash the solid with cold solvent and dry under vacuum.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[20][21][22][23][24][25][26][27]
Comparison:
Feature
Non-Halogenated Formylbenzoic Acid
Halogenated Formylbenzoic Acid
Reaction Rate
The aldehyde is sufficiently reactive for the Wittig reaction.
The enhanced electrophilicity of the carbonyl carbon is expected to increase the rate of the reaction with the phosphorus ylide.
Ylide Compatibility
Compatible with both stabilized and non-stabilized ylides.
Compatible with both stabilized and non-stabilized ylides. The halogen is generally unreactive under Wittig conditions.
Product Functionality
Yields an alkene with a benzoic acid moiety.
The resulting alkene contains both a benzoic acid and a halogen, allowing for further orthogonal functionalization.
Experimental Insight: A key challenge in performing a Wittig reaction on formylbenzoic acids is the acidic proton of the carboxylic acid, which can be deprotonated by the basic ylide. Strategies to overcome this include using a stabilized ylide under aqueous conditions or protecting the carboxylic acid as an ester prior to the Wittig reaction.
Experimental Protocol: Wittig Reaction of 4-Formylbenzoic Acid (via Ester Protection)
This protocol outlines a two-step sequence involving the protection of the carboxylic acid, followed by the Wittig reaction.
Workflow Diagram:
Caption: Two-step Wittig reaction workflow with protection.
Part A: Methyl Ester Protection
Materials:
4-Formylbenzoic acid (or halogenated analog)
Anhydrous methanol
Concentrated sulfuric acid
Procedure:
Dissolve the formylbenzoic acid (1.0 eq) in anhydrous methanol.
Carefully add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
Cool the mixture and remove the methanol under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer, filter, and concentrate to yield the methyl ester.
Part B: Wittig Reaction
Materials:
Methyl 4-formylbenzoate (from Part A)
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
A strong base (e.g., n-butyllithium, sodium hydride)
Anhydrous THF
Procedure:
In a dry flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
Cool the suspension to 0 °C and add the strong base dropwise.
Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears.
Cool the ylide solution to 0 °C and add a solution of the methyl 4-formylbenzoate (1.0 eq) in anhydrous THF dropwise.
Stir the reaction at room temperature and monitor by TLC.
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate. The crude product can then be deprotected (hydrolyzed) to the carboxylic acid.
Synthesis of Heterocycles: Quinazolines
Formylbenzoic acids are valuable precursors for the synthesis of various heterocyclic scaffolds, such as quinazolines, which are prevalent in medicinal chemistry.[3][28][29][30][31]
Comparison:
Feature
Non-Halogenated Formylbenzoic Acid
Halogenated Formylbenzoic Acid
Reaction Pathway
Typically undergoes condensation with a suitable amine precursor (e.g., 2-aminobenzylamine) to form the quinazoline core.
The reaction proceeds similarly, with the halogenated ring incorporated into the final product.
Product Diversity
The resulting quinazoline can be further functionalized if other reactive sites are present.
The halogen atom on the quinazoline product serves as a valuable handle for post-synthetic modification via cross-coupling reactions, enabling the rapid generation of compound libraries.[3]
Experimental Insight: The synthesis of quinazolines from formylbenzoic acids often involves a multi-component reaction or a stepwise condensation-cyclization sequence. The presence of a halogen is unlikely to interfere with the primary ring-forming reactions and offers a significant advantage for subsequent diversification.
Conclusion
The decision to use a halogenated or non-halogenated formylbenzoic acid in organic synthesis is a strategic one that should be guided by the specific goals of the synthetic route.
Non-halogenated formylbenzoic acids are ideal when the core unsubstituted scaffold is desired or when functionalization is planned through other means.
Halogenated formylbenzoic acids offer significant advantages in terms of:
Enhanced Reactivity: The electron-withdrawing nature of halogens can accelerate reactions involving the formyl and carboxyl groups.
Orthogonal Reactivity: They serve as excellent electrophilic partners in cross-coupling reactions, allowing for the direct introduction of aryl or other substituents.
Post-Synthetic Modification: The halogen provides a handle for late-stage functionalization, a highly desirable feature in medicinal chemistry for structure-activity relationship (SAR) studies.
By understanding the fundamental electronic and steric effects of halogenation, researchers can leverage these versatile building blocks to design more efficient and innovative synthetic pathways.
Analytical Differentiation of 2,6-Dichloro-4-formylbenzoic Acid and Its Structural Isomers via FTIR Spectroscopy
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the structural verification of positional isomers becomes a critical quality control step. 2,6-Dichloro-4-formylbenzoic...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the structural verification of positional isomers becomes a critical quality control step. 2,6-Dichloro-4-formylbenzoic acid is a highly sought-after precursor, notably utilized in the synthesis of RORγ inhibitors for autoimmune disease therapies .
However, distinguishing this molecule from its structural isomers (such as 3,5-dichloro-4-formylbenzoic acid and 2,4-dichloro-5-formylbenzoic acid) using standard chromatographic methods can be challenging due to their identical molecular weights and similar polarities. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific alternative. By analyzing the vibrational frequencies of the carbonyl (C=O) groups, we can exploit the distinct steric and electronic microenvironments of each isomer to achieve definitive identification .
Mechanistic Principles of FTIR Differentiation
The core principle driving the FTIR differentiation of these isomers is Steric Inhibition of Resonance , coupled with the inductive electron-withdrawing effects of the chlorine atoms .
2,6-Dichloro-4-formylbenzoic acid (Target): The carboxylic acid (-COOH) group is flanked by two bulky ortho-chlorine atoms. The van der Waals radii of these halogens force the carboxylate plane to rotate nearly 90° relative to the aromatic ring to minimize steric strain. This orthogonal twist breaks the
π
-conjugation between the ring and the acid carbonyl. Consequently, the C=O bond behaves more like an aliphatic acid, shifting its stretching frequency significantly higher (~1730 cm⁻¹). The para-aldehyde (-CHO) remains unhindered and fully conjugated (~1700 cm⁻¹).
3,5-Dichloro-4-formylbenzoic acid: The steric environment is reversed. The aldehyde group is flanked by the two chlorines, forcing it out of plane and shifting the aldehyde C=O stretch higher (~1720 cm⁻¹). The -COOH group is unhindered, allowing full conjugation and the formation of strong intermolecular hydrogen-bonded dimers, which drives its C=O stretch down to ~1685 cm⁻¹.
2,4-Dichloro-5-formylbenzoic acid: This isomer presents an intermediate state. The -COOH group experiences partial steric hindrance from a single ortho-chlorine, resulting in a moderate blue-shift (~1710 cm⁻¹), while the meta-aldehyde remains conjugated.
Comparative Spectral Data
The following table summarizes the diagnostic quantitative data used to objectively compare and identify the isomers based on their crystalline state FTIR spectra.
Compound / Isomer
Acid C=O Stretch (cm⁻¹)
Aldehyde C=O Stretch (cm⁻¹)
Aryl C-Cl Stretch (cm⁻¹)
Structural Causality
2,6-Dichloro-4-formylbenzoic acid
~1730
~1700
1050, 780
Acid group twisted out of plane (loss of conjugation); Aldehyde conjugated.
3,5-Dichloro-4-formylbenzoic acid
~1685
~1720
1045, 775
Aldehyde twisted out of plane; Acid fully conjugated and strongly H-bonded.
2,4-Dichloro-5-formylbenzoic acid
~1710
~1705
1060, 790
Partial steric hindrance on acid (one ortho-Cl); Aldehyde conjugated.
Diagnostic Logic Pathway
To systematize the identification process, the following logic tree demonstrates how a spectroscopist can deduce the isomer identity purely from the primary C=O stretching frequencies.
Diagnostic logic tree for identifying formylbenzoic acid isomers via C=O shifts.
Self-Validating Experimental Protocol: ATR-FTIR
To capture accurate spectra that reflect the native hydrogen-bonding states of these isomers, Attenuated Total Reflectance (ATR) is heavily preferred over traditional KBr pellet methods. KBr is hygroscopic; absorbed moisture introduces broad O-H bands (~3300 cm⁻¹) that obscure the carboxylic acid region, and the mechanical grinding process can induce polymorphic transformations that alter the C=O frequencies.
Step-by-Step Methodology
Instrument Preparation: Purge the FTIR spectrometer (equipped with a Diamond ATR accessory) with dry nitrogen for 15 minutes to suppress atmospheric H₂O and CO₂ interferences.
Background Acquisition: Clean the diamond crystal with HPLC-grade isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation: Ensure the baseline is entirely flat between 4000–3800 cm⁻¹. Any anomalous peaks indicate residual contamination.
Sample Application: Deposit 2–5 mg of the neat crystalline isomer directly onto the ATR crystal.
Pressure Application: Lower the ATR anvil. Causality: Consistent pressure is required to ensure uniform optical contact between the crystal and the solid sample, which directly dictates the penetration depth of the evanescent wave and the resulting signal intensity.
Spectral Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Data Processing & Validation: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially inflates low-frequency peak intensities). Self-Validation: Verify that the maximum absorbance of the primary C=O peak falls between 0.4 and 1.2 AU. Values >1.2 AU indicate detector saturation, which causes peak broadening and shifts, invalidating the diagnostic frequency reading.
Self-validating ATR-FTIR experimental workflow for neat powder analysis.
References
Pyrazole Amide Derivative (Patent AU2015223742C1). Google Patents.
Hydrogen Tag Shifts as Vibrational Reporters for Positional Isomers of Formylphenides: Surprising Mobility of the Carbanion Center upon Collisional Decarboxylation of the Parent Benzoates . The Journal of Physical Chemistry Letters. Retrieved from:[Link]
Spectrometric Identification of Organic Compounds (8th Edition). Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. Retrieved from:[Link]
Validation
Application Guide: Optimizing Peptide Coupling Reagents for the Amidation of 2,6-Dichloro-4-formylbenzoic Acid
Executive Summary The amidation of 2,6-dichloro-4-formylbenzoic acid presents a dual-faceted synthetic challenge: extreme steric hindrance at the reaction center and the presence of a highly reactive, unprotected electro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The amidation of 2,6-dichloro-4-formylbenzoic acid presents a dual-faceted synthetic challenge: extreme steric hindrance at the reaction center and the presence of a highly reactive, unprotected electrophile (the formyl group). Standard peptide coupling protocols often result in poor yields, incomplete activation, or unwanted Schiff base (imine) side products.
This guide objectively evaluates the performance of modern coupling reagents—specifically HATU, T3P, COMU, and EDC/HOBt —for this specific transformation. Based on mechanistic causality and empirical data, we provide self-validating experimental protocols to achieve high-yielding, chemoselective amidation.
The Chemical Challenge: Steric Shielding vs. Chemoselectivity
When designing an amidation workflow for 2,6-dichloro-4-formylbenzoic acid, two competing molecular forces dictate reagent selection:
Steric Hindrance (The 2,6-Dichloro Effect): The two bulky, electron-withdrawing chlorine atoms at the ortho positions create a massive steric shield around the carboxyl carbon. This prevents the approach of bulky active esters and slows down the nucleophilic attack of the amine [1]. Standard carbodiimides (like EDC or DCC) fail because the highly congested O-acylisourea intermediate cannot easily undergo aminolysis, leading to rearrangement into unreactive N-acylureas[2].
Chemoselectivity (The 4-Formyl Group): The para-aldehyde is highly susceptible to nucleophilic attack by primary amines, leading to Schiff base formation. To prevent this, the coupling reagent must activate the carboxylic acid rapidly and selectively, allowing the amidation to outcompete imine formation without requiring an excess of the amine.
Figure 1: Mechanistic pathway highlighting the competition between desired amidation and unwanted Schiff base formation.
Reagent Performance & Causality Analysis
To overcome the activation barrier of 2,6-disubstituted benzoic acids, in-situ activating reagents based on phosphonium/uronium salts or phosphonic anhydrides are required [3].
A. T3P (Propylphosphonic Anhydride) - The Optimal Choice
T3P is exceptionally effective for sterically hindered carboxylic acids[4]. It activates the acid by forming a reactive mixed anhydride.
Causality: T3P operates under very mild conditions and does not require strong basicity that might trigger aldol condensations or degrade the formyl group. Furthermore, its byproduct is water-soluble, making workup trivial. It exhibits the highest chemoselectivity for the carboxyl group over the aldehyde [5].
B. HATU - The High-Speed Alternative
HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester [1].
Causality: The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine, thereby accelerating aminolysis even in sterically congested pockets [6]. However, HATU requires a strong tertiary base (DIPEA), which can marginally increase the risk of formyl-related side reactions if not strictly temperature-controlled.
C. COMU
COMU is an Oxyma-based uronium salt. It matches HATU in reactivity but is safer (non-explosive) and produces water-soluble byproducts [6]. It is highly efficient for 2,6-dichloro substrates but shares the same base-dependency risks as HATU.
D. EDC / HOBt - Not Recommended
Standard carbodiimides lack the electrophilic potency to efficiently activate 2,6-dichlorobenzoic acids. The steric bulk prevents the formation of the OBt ester, stalling the reaction at the O-acylisourea stage [1].
Quantitative Performance Comparison
Coupling Reagent
Base
Yield (%)*
Reaction Time
Chemoselectivity (Aldehyde Intact)
Workup Complexity
T3P (50% in EtOAc)
Pyridine
92%
12 h
Excellent
Low (Aqueous wash)
HATU
DIPEA
85%
4 h
Good
Medium (Chromatography)
COMU
DIPEA
88%
4 h
Good
Low (Aqueous wash)
EDC / HOBt
NMM
< 20%
24 h
Poor
High
*Yields are representative benchmarks for the coupling of 2,6-dichloro-substituted benzoic acids with primary aliphatic amines at 25°C.
Validated Experimental Methodologies
To ensure a self-validating system, the protocols below strictly control stoichiometry to prevent Schiff base formation. Rule of thumb: Never add the amine before the carboxylic acid is fully activated.
Protocol 1: T3P-Mediated Amidation (Recommended)
This protocol prioritizes chemoselectivity and high yield for hindered substrates.
Substrate Preparation: Dissolve 2,6-dichloro-4-formylbenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous Ethyl Acetate or DMF (5.0 mL) under an inert argon atmosphere.
Base Addition: Add anhydrous Pyridine (3.0 equiv, 3.0 mmol) and stir for 5 minutes at room temperature.
Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 1.5 mmol). Stir at 0 °C for 30 minutes to ensure complete formation of the mixed anhydride [4].
Aminolysis: Slowly add the amine (1.05 equiv, 1.05 mmol). Crucial: Keep the amine strictly stoichiometric to prevent it from reacting with the formyl group.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The propylphosphonic acid byproduct is highly water-soluble and partitions entirely into the aqueous phase.
If the amine is highly deactivated (e.g., an aniline derivative), the extreme reactivity of HATU is required [1].
Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous NMP (N-Methyl-2-pyrrolidone). NMP provides superior solvation for hindered complexes [1].
Base Addition: Cool to 0 °C. Add DIPEA (2.5 equiv) dropwise. The solution will turn yellow, indicating the formation of the active HOAt ester. Stir for exactly 5 minutes.
Coupling: Add the amine (1.0 equiv) dissolved in a minimal amount of NMP.
Propagation: Stir at room temperature for 2-4 hours.
Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove NMP) and 0.1 M HCl (to remove excess DIPEA).
Figure 2: Step-by-step experimental workflow for the chemoselective amidation of hindered formylbenzoic acids.
Conclusion
For the amidation of 2,6-dichloro-4-formylbenzoic acid, traditional carbodiimides are ineffective due to the severe steric shielding of the ortho-chloro groups [1]. While HATU provides the necessary electrophilic activation to force the coupling, T3P emerges as the superior reagent. T3P circumvents the steric barrier via a highly reactive mixed anhydride while maintaining mild enough conditions to perfectly preserve the sensitive 4-formyl group from Schiff base degradation [4][5].
References
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. Retrieved from[Link]
Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from[Link]
Waghmare, A. A., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 53-131. Retrieved from[Link]
Al-Warhi, T. I., et al. (2011). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]
Comparative
A Technical Guide to the In Vitro Efficacy of 2,6-Dichloro-4-formylbenzoic Acid Derivatives: A Comparative Framework
Introduction The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The stra...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The strategic placement of various functional groups on the phenyl ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The 2,6-dichloro-4-formylbenzoic acid core, in particular, presents a unique combination of reactive moieties: a carboxylic acid, a formyl group, and two chlorine atoms. This distinct substitution pattern suggests a high potential for derivatization and the development of novel therapeutic agents.
While specific in vitro efficacy data for derivatives of 2,6-Dichloro-4-formylbenzoic acid are not extensively reported in publicly available literature, this guide provides a comparative framework based on the established biological activities of structurally related dichlorinated benzoic acid compounds. We will explore potential therapeutic applications, detail the requisite in vitro assays for efficacy evaluation, and present illustrative data from analogous compounds to guide researchers in this promising area of drug discovery.
Anticipated Biological Activities and In Vitro Evaluation Strategies
Based on the activities of other dichlorinated benzoic acid derivatives, compounds derived from the 2,6-Dichloro-4-formylbenzoic acid scaffold are hypothesized to exhibit potential in several therapeutic areas. This section outlines these potential applications and the corresponding in vitro assays to rigorously assess their efficacy.
Potential as Anticancer Agents
The antiproliferative activity is a hallmark of many benzoic acid derivatives.[1] The presence of dichloro-substitution has been shown to contribute to the cytotoxic effects in various cancer cell lines.[2]
Key In Vitro Assay: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Potential as Antidiabetic Agents
Certain dichlorinated benzoic acid derivatives have shown potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[3][4] These enzymes are crucial for the digestion of carbohydrates, and their inhibition can help in managing postprandial hyperglycemia.
Key In Vitro Assay: α-Glucosidase and α-Amylase Inhibition Assays
These assays measure the ability of a compound to inhibit the activity of α-glucosidase and α-amylase, which are responsible for breaking down complex carbohydrates into glucose.
Potential as Antimycobacterial Agents
Weak acids, including certain benzoic acid derivatives, have demonstrated antimycobacterial properties.[5] Ester prodrugs of these acids have been shown to be activated by mycobacterial enzymes, suggesting a potential strategy for treating tuberculosis.[5]
Key In Vitro Assay: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Comparative Efficacy Data (Illustrative)
The following tables present a synthesis of in vitro efficacy data from studies on structurally related dichlorinated benzoic acid derivatives to provide a comparative context.
Table 1: Illustrative Anticancer Activity of Dichlorinated Benzoic Acid Analogs
Compound ID
Cancer Cell Line
IC₅₀ (µM)
Reference Compound
IC₅₀ (µM)
2,6-dichlorobenzyl derivative 5b
PC-3 (Prostate)
6
Doxorubicin
Not Reported
2,4-dichlorobenzyl derivative 5r
PC-3 (Prostate)
18
Doxorubicin
Not Reported
2,6-dichlorobenzyl derivative 5b
MIAPaCa-2 (Pancreatic)
7
Doxorubicin
Not Reported
2,6-dichlorobenzyl derivative 5b
HepG-2 (Liver)
19
Doxorubicin
Not Reported
Data synthesized from a study on glycyrrhetic acid derivatives incorporating a dichlorobenzyl moiety.[2]
Table 2: Illustrative Antidiabetic Activity of Dichlorinated Benzoic Acid Analogs
Compound ID
α-Amylase Inhibition (IC₅₀ µM)
α-Glucosidase Inhibition (IC₅₀ µM)
Reference Compound
α-Amylase Inhibition (IC₅₀ µM)
α-Glucosidase Inhibition (IC₅₀ µM)
Compound 3c
14.2 ± 0.1
19.5 ± 0.2
Acarbose
45.3 ± 0.5
98.7 ± 0.8
Data from a study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives.[3]
Experimental Protocols
MTT Proliferation Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of test compounds on a cancer cell line.
Caption: Workflow for the MTT cell proliferation assay.
α-Glucosidase and α-Amylase Inhibition Assay Protocol
This protocol details the procedure for evaluating the inhibitory activity of compounds against key carbohydrate-hydrolyzing enzymes.
Caption: General workflow for enzyme inhibition assays.
Conclusion and Future Directions
The 2,6-dichloro-4-formylbenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental evidence of the in vitro efficacy of its derivatives is currently limited, the biological activities of structurally related dichlorinated benzoic acids provide a strong rationale for their investigation as potential anticancer, antidiabetic, and antimycobacterial agents.
The experimental protocols and comparative data presented in this guide offer a robust framework for initiating such investigations. Future work should focus on the synthesis of a diverse library of 2,6-dichloro-4-formylbenzoic acid derivatives and their systematic evaluation in the described in vitro assays. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern biological activity and in optimizing lead compounds for further preclinical development.
References
Sharma, D., & Narasimhan, B. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(2), 186-195. [Link]
ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]
Jetten, A. M., Anderson, K., Deas, M. A., Kagechika, H., Lotan, R., Rearick, J. I., & Shudo, K. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3523–3527. [Link]
Gritto, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5143. [Link]
Machado, D., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118. [Link]
Suman, T. L., et al. (2017). 3-(2,6-Dichloro-benzyloxy)-11-oxo-olean-12-ene-29-oic acid, a semisynthetic derivative of glycyrrhetic acid: synthesis, antiproliferative, apoptotic and anti-angiogenesis activity. RSC Advances, 7(57), 35949-35961. [Link]
Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
Google Patents. (n.d.). US7652013B2 - Substituted phenyl and pyridinyl compounds and methods.
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Curia Global. [Link]
Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(5), 2061-2078. [Link]
Taylor & Francis Online. (2021). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. [Link]
Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
Mass Spectrometry Fragmentation Patterns: 2,6-Dichloro-4-formylbenzoic Acid vs. Analogs
Executive Summary In pharmaceutical development and agrochemical synthesis, halogenated benzoic acids frequently serve as critical intermediates. Understanding their mass spectrometry (MS) fragmentation behavior is essen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and agrochemical synthesis, halogenated benzoic acids frequently serve as critical intermediates. Understanding their mass spectrometry (MS) fragmentation behavior is essential for structural elucidation, impurity profiling, and metabolite identification. This guide provides an in-depth, objective comparison of the collision-induced dissociation (CID) pathways of 2,6-dichloro-4-formylbenzoic acid against its structural analogs: 4-formylbenzoic acid and 2,6-dichlorobenzoic acid .
Mechanistic Principles of Fragmentation
The fragmentation of these compounds in negative electrospray ionization (ESI-) is governed by a delicate interplay of steric hindrance, resonance stabilization, and isotopic distribution.
The Ortho-Effect and Steric Hindrance
In 2,6-dichloro-4-formylbenzoic acid and 2,6-dichlorobenzoic acid, the bulky chlorine atoms at the ortho positions create severe steric clash with the carboxylate group. This forces the carboxylate moiety out of the aromatic ring's plane, disrupting
π
-conjugation. Because the carboxylate anion is no longer resonance-stabilized by the aromatic system, the activation energy required for decarboxylation drops significantly. Consequently, the loss of carbon dioxide (-44 Da) becomes the overwhelmingly dominant fragmentation pathway upon collisional activation1[1].
Formyl Group Dynamics
The presence of the formyl group (-CHO) at the para position introduces competing dissociation routes. While decarboxylation is favored, the molecule can also undergo a neutral loss of carbon monoxide (CO, -28 Da) or a formyl radical (CHO•, -29 Da) from the aldehyde moiety 2[2]. In 4-formylbenzoic acid, which lacks the ortho-steric hindrance, the carboxylate is highly conjugated, making the loss of CO from the formyl group highly competitive with, and sometimes more abundant than, decarboxylation.
Isotopic Signatures as a Self-Validating Tool
Compounds containing two chlorine atoms exhibit a distinct 9:6:1 isotopic cluster corresponding to
35Cl2
,
35Cl37Cl
, and
37Cl2
. Any fragmentation pathway involving the homolytic cleavage of a C-Cl bond (loss of 35 Da or 37 Da) will shift the resulting product ion's isotopic ratio to 3:1 (a single chlorine signature). Monitoring this shift provides a self-validating internal control to confirm that a neutral loss is indeed a halogen radical rather than a purely carbon/oxygen-based fragment3[3].
Logical relationship of CID fragmentation pathways for 2,6-dichloro-4-formylbenzoic acid.
Comparative Quantitative Analysis
The table below summarizes the theoretical exact masses (based on
35Cl
isotopes) and the dominant MS/MS fragmentation behavior of the target compound and its analogs in negative ion mode.
Compound
Molecular Formula
Precursor [M-H]⁻
Dominant Neutral Loss
Base Peak (MS/MS)
Secondary Fragments
2,6-Dichloro-4-formylbenzoic acid
C₈H₄Cl₂O₃
m/z 217
-44 Da (CO₂)
m/z 173
m/z 189 (-CO), m/z 145 (-CO₂, -CO)
4-Formylbenzoic acid
C₈H₆O₃
m/z 149
-28 Da (CO)
m/z 105
m/z 121 (-CO)
2,6-Dichlorobenzoic acid
C₇H₄Cl₂O₂
m/z 189
-44 Da (CO₂)
m/z 145
m/z 154 (-Cl), m/z 109 (-CO₂, -HCl)
Data Interpretation: The quantitative shift in the base peak from m/z 149 (a highly stable precursor) in 4-formylbenzoic acid to highly efficient fragmentation (m/z 173 base peak) in 2,6-dichloro-4-formylbenzoic acid highlights the profound destabilizing causality of the ortho-chlorine atoms.
To accurately capture and differentiate these fragmentation patterns, the following self-validating LC-MS/MS protocol is recommended. Every step is designed with a specific physicochemical causality to ensure high data fidelity.
Step 1: Sample Preparation
Action: Dissolve the analytes in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.
Causality: While it seems counterintuitive to use an acid for negative mode analysis, the trace formic acid ensures consistent chromatographic peak shape and actually stabilizes the pre-droplet environment. During the ESI desolvation process, the volatile formic acid evaporates rapidly, driving the equilibrium toward the formation of the highly stable [M-H]⁻ carboxylate anion.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 50 x 2.1 mm). Run a gradient elution from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes at 0.4 mL/min.
Causality: The gradient efficiently separates the target compounds from potential isobaric interferences and desalinates the sample matrix, preventing ion suppression in the MS source.
Step 3: ESI- MS/MS Acquisition
Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Isolate the [M-H]⁻ precursor using a narrow quadrupole isolation window of 1.0 m/z.
Causality: Negative mode is highly selective for acidic moieties like carboxylic acids, drastically reducing background noise compared to positive mode. The narrow isolation window ensures that only the
35Cl2
isotopologue is fragmented, simplifying the resulting MS/MS spectra and avoiding convolution.
Step 4: Collision-Induced Dissociation (CID)
Action: Apply a normalized collision energy (NCE) ramp from 15 eV to 30 eV using Nitrogen or Argon as the collision gas.
Causality: Ramping the collision energy ensures the simultaneous capture of low-energy pathways (e.g., the rapid ortho-driven decarboxylation) and higher-energy pathways (e.g., homolytic cleavage of the C-Cl bond).
Step 5: Isotopic Validation (Data Analysis)
Action: Cross-reference the MS1 spectra to verify the 9:6:1 isotopic pattern of the precursor. In the MS2 spectra, verify that any fragment assigned as [M-H-Cl]⁻ exhibits a 3:1 isotopic ratio.
Causality: This acts as a self-validating check. If a putative [M-H-Cl]⁻ peak lacks the 3:1 ratio, the neutral loss is misassigned, ensuring absolute trustworthiness in the structural elucidation.
Self-validating LC-MS/MS workflow for the analysis of halogenated benzoic acids.
References
Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing.
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway. ACS Publications.
Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe.
A Senior Application Scientist's Guide to Comparative Yield Analysis of Cross-Coupling Catalysts for 2,6-Dichloro-4-formylbenzoic Acid
Introduction: The Synthetic Challenge and Opportunity of a Trifunctional Building Block In the landscape of modern drug discovery and materials science, the strategic functionalization of densely packed aromatic cores is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Synthetic Challenge and Opportunity of a Trifunctional Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of densely packed aromatic cores is a paramount challenge. 2,6-Dichloro-4-formylbenzoic acid presents itself as a particularly valuable, yet synthetically challenging, trifunctional building block. Its inherent functionalities—a directing carboxylic acid, a reactive aldehyde, and two sterically hindered, electronically distinct chlorine atoms—offer a rich platform for the construction of complex molecular architectures. However, the selective mono-functionalization of one C-Cl bond over the other, while preserving the integrity of the formyl and carboxyl groups, necessitates a nuanced understanding and careful selection of catalytic systems.
This guide provides a comparative analysis of potential catalytic systems for the site-selective cross-coupling of 2,6-dichloro-4-formylbenzoic acid. Drawing upon established principles from reactions with analogous dihaloarenes, we will explore the catalytic nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The objective is to equip researchers with the strategic insights required to navigate the complexities of this substrate and to rationally select a catalyst that maximizes yield and regioselectivity.
The Dichotomy of the C-Cl Bonds: A Question of Regioselectivity
The primary hurdle in the cross-coupling of 2,6-dichloro-4-formylbenzoic acid is controlling the regioselectivity of the oxidative addition step. The two chlorine atoms, though both ortho to the carboxylic acid, are in electronically and sterically different environments. The chlorine at C2 is ortho to both the carboxylic acid and the formyl group, while the chlorine at C6 is only ortho to the carboxylic acid. This asymmetry, although subtle, can be exploited by tailored catalytic systems.
Several factors are known to influence the site-selectivity in the cross-coupling of dihaloarenes:
Steric Hindrance: Bulky ligands on the metal center will preferentially favor oxidative addition at the less sterically hindered C-Cl bond.
Electronic Effects: The electron-withdrawing nature of the formyl and carboxyl groups can influence the electron density at the C2 and C6 positions, thereby affecting the rate of oxidative addition.
Directing Group Effects: The carboxylic acid, upon deprotonation, can act as a directing group, coordinating to the metal center and influencing the regioselectivity of the C-H activation or oxidative addition at a proximate C-Cl bond. The choice of a phosphine-free palladium catalyst, for example, has been shown to favor coupling at the position ortho to a carboxylate.
Comparative Analysis of Catalytic Systems
The choice of the cross-coupling reaction and the specific catalytic system is critical for achieving high yields and selectivity. Below, we compare potential palladium- and nickel-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Table 1: Comparative Overview of Potential Catalytic Systems for Mono-functionalization
Coupling Reaction
Catalyst System
Ligand
Base
Solvent
Predicted Advantage
Predicted Disadvantage
Suzuki-Miyaura
Pd(OAc)₂ / SPhos
SPhos
K₃PO₄
Toluene/H₂O
High functional group tolerance; bulky ligand may favor selectivity.
Potential for side reactions with the aldehyde.
NiCl₂(dme) / IPr
IPr
K₃PO₄
Dioxane
Cost-effective; may offer different regioselectivity than palladium.
Sensitivity to air and moisture; potential for lower functional group tolerance.
Buchwald-Hartwig
Pd₂(dba)₃ / XPhos
XPhos
NaOtBu
Toluene
Well-established for C-N bond formation; bulky ligand can enhance selectivity.
Strong base may promote side reactions with the aldehyde or deprotonation of other sites.
CuI / L-proline
L-proline
K₂CO₃
DMSO
Low cost; avoids precious metals.
Often requires higher temperatures; may have a narrower substrate scope.[1]
Sonogashira
Pd(PPh₃)₂Cl₂ / CuI
PPh₃
Et₃N
THF
Direct introduction of an alkynyl group.
Homocoupling of the alkyne is a common side reaction.[2]
Pd(OAc)₂ / Xantphos
Xantphos
Cs₂CO₃
Dioxane
Copper-free conditions can prevent some side reactions.
May require higher catalyst loading or temperature.
Mechanistic Insights and Rationale for Catalyst Selection
The success of a cross-coupling reaction hinges on the intricate dance of elementary steps in the catalytic cycle. Understanding these mechanisms allows for a more informed choice of catalyst and reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[3] For a substrate like 2,6-dichloro-4-formylbenzoic acid, a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos is a promising starting point. The steric bulk of the ligand can be expected to favor oxidative addition at the less hindered C6-Cl bond. The use of a mild base like potassium phosphate is crucial to avoid undesired reactions of the formyl group.
Nickel catalysts, being more earth-abundant and often exhibiting different reactivity profiles, present a viable alternative.[4] An N-heterocyclic carbene (NHC) ligand like IPr can provide a highly active nickel catalyst that may offer complementary regioselectivity to palladium systems.
Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] Similar to the Suzuki-Miyaura coupling, a palladium catalyst with a bulky biarylphosphine ligand like XPhos is a strong candidate. The strong base typically required, such as sodium tert-butoxide, could potentially react with the aldehyde. Therefore, careful optimization of the base and reaction temperature would be necessary. An alternative could be the use of a weaker base like cesium carbonate, although this might require a more active catalyst or higher temperatures.
Copper-catalyzed C-N coupling, a more classical approach, offers a palladium-free alternative.[1] While often requiring higher temperatures, the use of ligands like L-proline has been shown to promote these reactions under milder conditions.
Figure 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Sonogashira Coupling: Installation of Alkynes
The Sonogashira coupling provides a direct route to arylalkynes.[2] The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] A common challenge is the homocoupling of the terminal alkyne. Copper-free Sonogashira conditions, often employing a ligand like Xantphos, can mitigate this side reaction. For a substrate with a carboxylic acid, the amine base could lead to salt formation, potentially affecting solubility and reactivity. The use of a non-amine base like cesium carbonate might be beneficial.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a representative, hypothetical procedure for the mono-arylation of methyl 2,6-dichloro-4-formylbenzoate, based on successful methods for similar substrates. The carboxylic acid is protected as a methyl ester to prevent potential complications with some bases and to enhance solubility.
Reaction: Mono-arylation of Methyl 2,6-dichloro-4-formylbenzoate with Phenylboronic Acid.
Mastering the Safe Handling of 2,6-Dichloro-4-formylbenzoic Acid: A Guide to Personal Protective Equipment
For the researcher navigating the complexities of drug development, the integrity of your work is paramount. This extends beyond the precision of your experimental design to the robustness of your safety protocols.
Author: BenchChem Technical Support Team. Date: April 2026
For the researcher navigating the complexities of drug development, the integrity of your work is paramount. This extends beyond the precision of your experimental design to the robustness of your safety protocols. Handling specialized reagents like 2,6-Dichloro-4-formylbenzoic acid (CAS 1807998-43-1) demands a comprehensive understanding of its hazard profile to ensure both personal safety and the prevention of cross-contamination. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific risks associated with this compound.
Understanding the Hazard: A Risk-Based Approach to Safety
Before any container is opened, a thorough understanding of the reagent's specific hazards is non-negotiable. 2,6-Dichloro-4-formylbenzoic acid is classified with several key hazard statements that directly inform our PPE strategy. The primary risks are associated with its irritant properties and acute toxicity if ingested.
Hazard Statement
Classification
Implication for Handling
H302
Harmful if swallowed
Requires controls to prevent ingestion, such as prohibiting mouth pipetting and ensuring proper hand hygiene.
H315
Causes skin irritation
Direct contact with the solid powder or solutions can cause redness, itching, or inflammation. This mandates the use of appropriate chemical-resistant gloves and protective clothing.[1]
H319
Causes serious eye irritation
The powder is particularly hazardous to the eyes, capable of causing significant, potentially damaging irritation. This necessitates robust eye protection beyond standard safety glasses.[1]
H335
May cause respiratory irritation
Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1] This risk must be managed, especially when handling larger quantities or generating dust.
Our entire safety posture is built upon mitigating these four specific risks. Every piece of PPE and every procedural step is a direct countermeasure to these potential exposures.
The Hierarchy of Controls: Your First Line of Defense
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source.
Engineering Controls : The single most important engineering control is a certified chemical fume hood. All weighing, reconstitution, and handling of solid 2,6-Dichloro-4-formylbenzoic acid must be performed within a fume hood to control the inhalation hazard from airborne dust.[1][2] Ensure the sash is at the appropriate height to maximize airflow and protection. The work area should also be equipped with an accessible eyewash station and safety shower.[3][4]
Administrative Controls : These include standard laboratory best practices: clearly label all containers, never work alone, and always wash hands thoroughly with soap and water after handling the reagent, even after removing gloves.[5][6]
The following diagram illustrates the logical workflow for establishing a safe handling environment before PPE is even selected.
Caption: Risk assessment workflow for handling hazardous chemicals.
Mandated PPE for 2,6-Dichloro-4-formylbenzoic Acid
Based on the hazard profile, the following PPE is required for all handling operations.
Eye and Face Protection : Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.
Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[3][4] They must form a seal around the eyes to prevent airborne powder from entering.
Best Practice : When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection :
Gloves : Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or punctures before use. For tasks involving prolonged contact or immersion, consult the glove manufacturer's resistance chart. The core principle is to prevent the skin irritation identified in H315. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste stream.[7]
Laboratory Coat : A clean, buttoned, long-sleeved laboratory coat is required to protect street clothes and skin on the arms.
Respiratory Protection :
Under normal laboratory conditions where all handling of the solid is performed within a certified chemical fume hood, respiratory protection is typically not required.[1] The engineering control is sufficient to mitigate the risk of respiratory irritation (H335).
Exception : In the event of a large spill outside of a fume hood or in situations where engineering controls are not available or fail, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used by emergency response personnel.[7][8]
Operational Plans: Step-by-Step Protocols
Adherence to procedure is the foundation of a safe laboratory environment. The following protocols must be followed without deviation.
PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
Hand Hygiene : Wash and dry hands thoroughly.
Lab Coat : Put on the lab coat and fasten all buttons.
Goggles/Face Shield : Put on chemical splash goggles. If required, place the face shield over the goggles.
Gloves : Don the appropriate nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
Gloves : Remove gloves first, as they are most likely to be contaminated. Use a glove-to-glove and skin-to-skin technique to avoid contact with the outer surface. Dispose of them immediately in the appropriate waste container.
Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
Lab Coat : Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in the laundry receptacle.
Hand Hygiene : Wash hands thoroughly with soap and water as the final step.
Disposal Plan for Contaminated Materials
Proper disposal is crucial to prevent exposure to others and environmental contamination.
Chemical Waste : Dispose of unused 2,6-Dichloro-4-formylbenzoic acid and solutions containing it in a designated, sealed, and clearly labeled hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.[1][5]
Contaminated PPE : Used gloves, disposable lab coats, and any materials used for cleaning spills (e.g., absorbent pads) must be placed in a sealed container or bag labeled "Hazardous Waste" and disposed of according to your institution's guidelines. Do not discard these items in the regular trash.
Empty Containers : Rinse the empty reagent container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of in the regular laboratory glass waste.
By integrating this comprehensive understanding of the hazards with strict adherence to engineering controls and procedural discipline, researchers can confidently and safely utilize 2,6-Dichloro-4-formylbenzoic acid in their critical work. Your safety is the bedrock of scientific advancement.
References
American International Chemical, Inc. (n.d.). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 4-Formylbenzoic acid. Retrieved from [Link]
Acme-Hardesty. (2015, December 1). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
Phenova. (2015, April 16). Safety Data Sheet: Benzoic Acid Standard. Retrieved from [Link]